IMT1B
描述
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Structure
3D Structure
属性
IUPAC Name |
(3S)-1-[(2R)-2-[4-(2-chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO6/c1-13(23(29)27-8-2-3-14(12-27)24(30)31)32-16-5-7-18-19(11-22(28)33-21(18)10-16)17-6-4-15(26)9-20(17)25/h4-7,9-11,13-14H,2-3,8,12H2,1H3,(H,30,31)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEKWBKJUBCXDT-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@@H](C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Function of IMT1B: A Technical Guide for Researchers
Abstract
IMT1B, a synthetic, orally active small molecule, has emerged as a potent and specific inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2][3][4][5] By allosterically inhibiting POLRMT, this compound disrupts mitochondrial DNA (mtDNA) transcription, leading to a cascade of cellular effects, including metabolic reprogramming and decreased cell viability, particularly in cancer cells dependent on oxidative phosphorylation (OXPHOS).[1][2][6][7] This technical guide provides an in-depth overview of the cellular function of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating mitochondrial function and novel therapeutic strategies.
Mechanism of Action
This compound functions as a noncompetitive, allosteric inhibitor of POLRMT.[1][5][8] It binds to a hydrophobic pocket near the active center of the enzyme, inducing a conformational change that obstructs substrate binding and prevents the initiation and elongation of mitochondrial transcripts.[1][8] This inhibition is highly specific to POLRMT, with minimal off-target effects on other human, yeast, bacterial, or viral RNA polymerases.[7]
Signaling Pathway of this compound-Induced Cellular Stress
The inhibition of POLRMT by this compound sets off a chain of events culminating in cellular energy crisis and growth arrest. The primary consequence is the suppression of mtDNA transcription, which encodes essential subunits of the electron transport chain required for OXPHOS.[7][9] This leads to a significant reduction in cellular ATP levels and a corresponding increase in AMP and ADP, thereby elevating the AMP/ATP ratio.[1] This energy deficit triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then initiates downstream signaling to conserve energy and promote catabolic processes.
Quantitative Data
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 168 hrs | Reference |
| A2780 | Ovarian Cancer | 0.138 | [2] |
| DLD-1 | Colorectal Cancer | 0.142 | [2] |
| A549 | Lung Cancer | 0.881 | [2] |
| HeLa | Cervical Cancer | 1.052 | [2] |
| CAPAN-1 | Pancreatic Cancer | 1.352 | [2] |
| HUVEC | Normal (Endothelial) | > 50 | [2] |
| PBMC | Normal (Blood) | > 50 | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 101% | 10 mg/kg (oral) | [2] |
| Cmax (Maximum Plasma Concentration) | 5149 ng/mL | 10 mg/kg (oral) | [2] |
| T1/2 (Elimination Half-life) | 1.88 h | 1 mg/kg (intravenous) | [2] |
| Plasma Clearance | 0.44 L/h/kg | 1 mg/kg (intravenous) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of this compound in cells.
In Vitro POLRMT Inhibition Assay
This protocol is adapted from established methods for reconstituting and assaying human mitochondrial transcription in vitro.[1][7]
Objective: To determine the inhibitory effect of this compound on POLRMT enzymatic activity.
Materials:
-
Recombinant human POLRMT, TFAM, and TFB2M proteins
-
DNA template containing the mitochondrial light strand promoter (LSP)
-
ATP, GTP, UTP, and CTP
-
[α-³²P]UTP (for radiolabeling)
-
Transcription buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound dissolved in DMSO
-
Stop solution (e.g., 8 M urea, 50 mM EDTA, loading dye)
-
Polyacrylamide gel (e.g., 12%)
-
Phosphorimager system
Procedure:
-
Assemble the transcription initiation complex by pre-incubating POLRMT, TFAM, and TFB2M with the LSP DNA template in transcription buffer for 15 minutes at 25°C.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for a further 15 minutes at 25°C.
-
Initiate the transcription reaction by adding the nucleotide mix, including [α-³²P]UTP.
-
Allow the reaction to proceed for 30 minutes at 32°C.
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts using a phosphorimager and quantify the band intensities.
-
Calculate the percent inhibition of transcription at each this compound concentration relative to the DMSO control to determine the IC50 value.
Quantification of Mitochondrial Transcripts by qRT-PCR
This protocol outlines the measurement of changes in mitochondrial transcript levels in cells treated with this compound.[3][9]
Objective: To quantify the dose- and time-dependent effects of this compound on mtDNA gene expression.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO1) and a nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for different time points.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating mtDNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target mitochondrial genes and the nuclear reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mitochondrial transcript levels in this compound-treated cells compared to control cells, normalized to the nuclear housekeeping gene.
Measurement of Cellular AMP/ATP Ratio
This protocol describes a common method for determining the cellular energy status following this compound treatment.[10][11][12]
Objective: To measure the change in the AMP/ATP ratio as an indicator of cellular energy stress induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Bioluminescence-based AMP/ATP ratio assay kit
-
Luminometer
Procedure:
-
Plate cells in a white-walled, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with this compound or DMSO for the desired duration.
-
Lyse the cells using the nucleotide-releasing buffer provided in the assay kit.
-
Measure the ATP levels by adding the luciferase-containing reagent and measuring the resulting luminescence.
-
Convert ADP to ATP using the ADP-converting enzyme provided in the kit.
-
Measure the total ATP (initial ATP + newly formed ATP from ADP) by again measuring luminescence.
-
Calculate the ADP concentration by subtracting the initial ATP reading from the total ATP reading.
-
If the kit allows, measure AMP by converting it to ADP and then to ATP.
-
Calculate the AMP/ATP ratio from the measured concentrations.
Western Blot Analysis of AMPK and mTORC1 Signaling
This protocol details the investigation of downstream signaling pathways affected by this compound-induced energy stress.[5][13][14][15]
Objective: To detect the activation of AMPK and the modulation of the mTORC1 pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Raptor (Ser792), anti-Raptor, anti-phospho-p70S6K (Thr389), anti-p70S6K
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the signaling pathways.
Resistance Mechanisms
Prolonged exposure to this compound can lead to the development of resistance. Understanding these mechanisms is crucial for the development of effective therapeutic strategies.
On-Target Resistance
Mutations in the this compound binding site of POLRMT can reduce the affinity of the inhibitor, thereby conferring resistance to its effects.[7][8]
Off-Target Resistance: The mTORC1 Pathway
A key mechanism of acquired resistance to this compound involves the downregulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[7][16] Loss of function of genes in the mTORC1 pathway can render cells less sensitive to the metabolic stress induced by this compound. This highlights the intricate interplay between mitochondrial function and central cellular growth pathways.
Conclusion
This compound is a valuable research tool for probing the intricacies of mitochondrial transcription and its role in cellular metabolism and disease. Its specificity for POLRMT allows for targeted investigations into the consequences of impaired mitochondrial gene expression. The data and protocols presented in this guide are intended to facilitate further research into the cellular functions of this compound and its potential as a therapeutic agent. For researchers in oncology and metabolic diseases, this compound offers a unique opportunity to explore the vulnerabilities of cells dependent on mitochondrial function.
References
- 1. In Vitro Reconstitution of Human Mitochondrial Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Attributes | Graphviz [graphviz.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Graph Attributes [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IMT1B on Mitochondrial Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial transcription is a fundamental process for cellular energy production and is increasingly recognized as a critical target in various pathologies, particularly cancer. The small molecule IMT1B has emerged as a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT), the key enzyme responsible for transcribing mitochondrial DNA (mtDNA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on mitochondrial transcription and cellular metabolism, and its potential as a therapeutic agent. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing this compound's effects, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA) that encodes essential components of the oxidative phosphorylation (OXPHOS) system. The transcription of mtDNA is carried out by a dedicated machinery, with POLRMT at its core.[1][2] Dysregulation of mitochondrial transcription has been implicated in a range of diseases, making POLRMT an attractive target for therapeutic intervention.[1][2] this compound is a first-in-class, orally active, noncompetitive allosteric inhibitor of POLRMT.[3][4] By binding to a hydrophobic pocket in POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits transcription.[3][5][6] This leads to a cascade of downstream effects, including the depletion of mitochondrial transcripts, impaired OXPHOS, and ultimately, cell death, particularly in rapidly proliferating cancer cells that are highly dependent on mitochondrial function.[1][2]
Mechanism of Action of this compound
This compound acts as a specific and noncompetitive inhibitor of human POLRMT.[3][5] Its mechanism involves binding to an allosteric site on the POLRMT enzyme, which induces a conformational change that prevents the binding of substrates necessary for transcription.[3][5] This inhibition is dose-dependent and leads to a significant reduction in the levels of mitochondrial transcripts.[5][7] The direct target of this compound has been confirmed to be POLRMT, as cells expressing mutant forms of POLRMT are resistant to the effects of the inhibitor.[5][7]
The inhibition of mitochondrial transcription by this compound has profound consequences for cellular metabolism. The reduction in mtDNA-encoded transcripts leads to a decrease in the synthesis of essential OXPHOS subunits.[2][8] This impairment of the electron transport chain results in decreased ATP production and a subsequent increase in the AMP/ATP ratio.[3][5] The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | IC50 (nM) | Incubation Time (h) | Key Effects |
| A2780 | - | 72-168 | Dose-dependent decrease in cell viability.[3] |
| A549 | - | 72-168 | Dose-dependent decrease in cell viability.[3] |
| HeLa | 29.9 | 168 | Dose-dependent decrease in cell viability.[9] |
| RKO | 521.8 | 168 | Dose-dependent decrease in cell viability.[9] |
| MiaPaCa-2 | 291.4 | 168 | Dose-dependent decrease in cell viability.[9] |
Table 2: Effect of this compound on Mitochondrial Transcript Levels
| Cell Line/Tissue | This compound Concentration/Dose | Treatment Duration | Effect on Mitochondrial Transcripts |
| HeLa | 0.01-10 µM | 24-200 h | Dose-dependent decrease in mitochondrial transcript levels.[5] |
| RKO | 1 µM | 96 h | Dramatic reduction in mitochondrial transcript levels (RNR1, RNR2, MT-COX2, MT-ATP6, MT-ND1).[9] |
| A2780 Xenograft Tumors | 100 mg/kg (p.o., daily) | 4 weeks | Reduced mtDNA transcript levels.[7] |
| Mouse Liver (from xenograft model) | 100 mg/kg (p.o., daily) | 4 weeks | Lesser reduction in mitochondrial transcripts compared to tumors.[7] |
| Mouse Heart (from xenograft model) | 100 mg/kg (p.o., daily) | 4 weeks | Lesser reduction in mitochondrial transcripts compared to tumors.[7] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | This compound Dose | Treatment Duration | Outcome |
| A2780 | 100 mg/kg (p.o., daily) | 4 weeks | Significant reduction in tumor size.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
-
Cell Plating: Seed cells (e.g., A2780, A549, HeLa) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72-168 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions. Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.
Quantification of Mitochondrial Transcripts by qRT-PCR
-
Cell Treatment and RNA Isolation: Plate cells in 6-well plates and treat with this compound or vehicle control for the specified time.[1] Wash the cells with cold DPBS, scrape, and pellet them.[1] Isolate total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) and remove any residual DNA using an RNase-Free DNase Set (Qiagen).[1]
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.[1]
-
qRT-PCR: Perform quantitative real-time PCR using a suitable thermal cycler and SYBR Green or TaqMan-based assays. Use primers specific for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO1) and a nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of mitochondrial transcripts using the ΔΔCt method.
Western Blotting for OXPHOS Subunits
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against OXPHOS subunits (e.g., NDUFB8, SDHB, UQCRC2, MTCO1, ATP5A) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
Visualizing the Impact of this compound
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-mediated inhibition of mitochondrial transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
LDC203974: A Technical Guide to the Discovery and Development of a First-in-Class POLRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC203974 (also known as IMT1B) is a potent, orally active, and selective allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT). By noncompetitively binding to POLRMT, LDC203974 induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription. This disruption of mitochondrial gene expression leads to a depletion of essential protein subunits of the oxidative phosphorylation (OXPHOS) system, precipitating a cellular energy crisis and ultimately inducing anti-tumor effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of LDC203974, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: Targeting Mitochondrial Transcription in Oncology
Mitochondria are critical organelles that orchestrate cellular energy production, metabolism, and apoptosis. Cancer cells often exhibit altered mitochondrial function to support their high proliferative rate and metabolic demands. The transcription of the mitochondrial genome is fundamental for the biogenesis of the oxidative phosphorylation (OXPHOS) system, which is essential for efficient ATP production. The enzyme responsible for this process is the mitochondrial RNA polymerase, POLRMT. The dependence of many cancer cells on OXPHOS presents a therapeutic vulnerability. LDC203974 was developed as a first-in-class inhibitor of POLRMT to exploit this dependency.
Discovery and Development
The discovery of LDC203974 was the result of a collaborative effort, including the Lead Discovery Center, aimed at identifying small molecule inhibitors of POLRMT.[1] An initial high-throughput screening of a compound library using a cell-free, POLRMT-activity-based assay led to the identification of the parent compound, IMT1.[2] Subsequent lead optimization efforts focused on improving the pharmacokinetic properties of IMT1, which resulted in the development of LDC203974 (this compound), a compound with enhanced oral bioavailability and potent anti-cancer activity.[3] As of the latest available information, LDC203974 has not entered clinical trials.
Mechanism of Action
LDC203974 functions as a noncompetitive, allosteric inhibitor of POLRMT.[4] It binds to a site distinct from the enzyme's active site, inducing a conformational change that prevents the binding of substrates necessary for transcription.[4] This inhibition of POLRMT has several downstream consequences:
-
Inhibition of Mitochondrial DNA (mtDNA) Transcription: LDC203974 directly blocks the transcription of genes encoded by the mitochondrial genome.
-
Depletion of OXPHOS Subunits: The inhibition of mtDNA transcription leads to a reduction in the synthesis of essential protein components of the electron transport chain complexes.
-
Cellular Energy Crisis: The depletion of OXPHOS subunits impairs mitochondrial respiration, leading to a decrease in ATP production and an increase in the AMP/ATP ratio.
-
Activation of AMPK: The elevated AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]
These events culminate in the inhibition of cancer cell proliferation and the induction of cell death.
Quantitative Data
In Vitro Anti-proliferative Activity
The anti-proliferative activity of LDC203974 has been evaluated in a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay after 168 hours of incubation.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.138 |
| DLD-1 | Colorectal Adenocarcinoma | 0.142 |
| A549 | Lung Carcinoma | 0.881 |
| HeLa | Cervical Adenocarcinoma | 1.052 |
| CAPAN-1 | Pancreatic Adenocarcinoma | 1.352 |
| HUVEC | Normal (Umbilical Vein Endothelial) | > 50 |
In Vivo Efficacy and Pharmacokinetics
In a mouse xenograft model using A2780 human ovarian cancer cells, oral administration of LDC203974 (100 mg/kg, daily for four weeks) resulted in a significant reduction in tumor volume.[5]
Pharmacokinetic Parameters in Mice:
| Parameter | Route | Dose | Value |
| Oral Bioavailability | p.o. | 10 mg/kg | 101% |
| Cmax | p.o. | 10 mg/kg | 5149 ng/mL |
| T1/2 (Elimination Half-life) | i.v. | 1 mg/kg | 1.88 h |
| Plasma Clearance | i.v. | 1 mg/kg | 0.44 L/h/kg |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is used to determine the anti-proliferative activity of LDC203974.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LDC203974 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of LDC203974 and a vehicle control (DMSO) and incubate for the desired duration (e.g., 168 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Mitochondrial Transcription Assay
This assay is used to directly measure the inhibitory effect of LDC203974 on POLRMT activity.
Materials:
-
Recombinant human POLRMT, TFAM, and TFB2M
-
DNA template containing a mitochondrial promoter (e.g., LSP or HSP1)
-
Transcription buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
LDC203974 stock solution (in DMSO)
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, assemble the transcription reaction mixture containing transcription buffer, DNA template, POLRMT, TFAM, and TFB2M.
-
Inhibitor Addition: Add LDC203974 at various concentrations or a vehicle control (DMSO).
-
Initiation of Transcription: Add the ribonucleotide triphosphate mix (including the radiolabeled rNTP) to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples to denature the RNA transcripts.
-
Electrophoresis: Separate the RNA products by denaturing PAGE.
-
Visualization: Dry the gel and visualize the radiolabeled RNA transcripts using a phosphorimager.
-
Quantification: Quantify the band intensities to determine the extent of transcription inhibition.
Western Blot for OXPHOS Proteins
This protocol is for assessing the levels of mitochondrial OXPHOS protein subunits in cells treated with LDC203974.
Materials:
-
Cell culture plates
-
LDC203974
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE apparatus
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO1 for Complex IV, ATP5A for Complex V) and a loading control (e.g., VDAC or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with LDC203974 for the desired time, then lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat to denature.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
LDC203974 is a novel, potent, and orally bioavailable inhibitor of POLRMT with demonstrated anti-tumor activity in preclinical models. Its unique mechanism of action, which involves the targeted disruption of mitochondrial gene expression, represents a promising new strategy in cancer therapy. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of targeting mitochondrial transcription. Future studies will be necessary to fully elucidate the potential of LDC203974 and to determine its safety and efficacy in clinical settings.
References
- 1. New drug inhibits the growth of cancer cells | EurekAlert! [eurekalert.org]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDC203974(this compound)|POLRMT inhibitor|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LDC-203974 (IMT-1B) | allosteric inhibitor of POLRMT | 2304621-06-3 | InvivoChem [invivochem.com]
IMT1B: A Potent and Specific Chemical Probe for Mitochondrial RNA Polymerase (POLRMT)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial RNA polymerase (POLRMT) is the sole enzyme responsible for transcribing the mitochondrial genome, a critical process for cellular energy production through oxidative phosphorylation (OXPHOS). Dysregulation of mitochondrial transcription has been implicated in a variety of human diseases, including cancer. This has led to the development of specific inhibitors of POLRMT, among which IMT1B (also known as LDC203974) has emerged as a highly specific and potent chemical probe. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and key signaling pathways, to facilitate its use in basic research and drug discovery.
Introduction
This compound is an orally active, noncompetitive, and specific allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2][3] By binding to an allosteric pocket near the active center of POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1][4] This inhibition of mtDNA expression leads to a subsequent reduction in the synthesis of essential protein subunits of the oxidative phosphorylation (OXPHOS) system, ultimately impairing mitochondrial respiration and leading to an energy crisis within the cell.[5][6][7][8] The specificity of this compound for POLRMT over other RNA polymerases makes it an invaluable tool for studying the physiological and pathological roles of mitochondrial transcription.[6]
Mechanism of Action
This compound functions as a noncompetitive allosteric inhibitor of POLRMT.[1][2] This was determined through biochemical assays and confirmed by cryo-electron microscopy (cryo-EM) structures of POLRMT in complex with an IMT inhibitor.[9] The binding of this compound to POLRMT induces a conformational change that prevents the polymerase from engaging with its substrates, thereby halting mitochondrial transcription.[1] This leads to a cascade of downstream effects, including the depletion of mitochondrial-encoded transcripts, reduced synthesis of OXPHOS complex subunits, impaired mitochondrial respiration, and ultimately, decreased cell viability, particularly in cancer cells that are highly dependent on OXPHOS.[5][6][7][8]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from published studies.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 / Effect | Treatment Duration | Reference |
| A2780 | Ovarian Cancer | Cell Viability | Dose-dependent decrease | - | 72, 96, 168 hours | [1] |
| A549 | Lung Cancer | Cell Viability | Dose-dependent decrease | - | 72, 168 hours | [1] |
| HeLa | Cervical Cancer | Cell Viability | Dose-dependent decrease | 29.9 nM | - | [10] |
| RKO | Colon Cancer | Cell Viability | IC50 | 521.8 nM | - | [10] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | IC50 | 291.4 nM | - | [10] |
| HEK293T | Embryonic Kidney | Cell Proliferation | IC50 | ~190 nM | 120 hours | [6] |
| MDA-MB-231 | Breast Cancer | Growth Inhibition | IC50 | >30 µM | - | [6] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Animal Model | Xenograft | Dosage | Administration | Treatment Duration | Outcome | Reference |
| Mice | A2780 | 100 mg/kg | p.o. daily | 4 weeks | Significant reduction in tumor size | [1] |
| Mice | - | 10 mg/kg | p.o. | - | Bioavailability: 101%, Cmax: 5149 ng/mL | [1] |
| Mice | - | 1 mg/kg | i.v. | - | Elimination half-life: 1.88 h, Plasma clearance: 0.44 L/h/kg | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (XTT) Assay
This protocol is adapted from descriptions of cell viability assays used to characterize this compound.[1][4]
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., PMS, N-methyldibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72, 96, or 120 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of ~650 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is based on the methodology used to assess the impact of this compound on mitochondrial gene expression.[4]
Objective: To quantify the levels of mitochondrial-encoded transcripts following this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO1) and a nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Culture cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should include the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the mitochondrial transcripts, normalized to the housekeeping gene.
Signaling Pathways and Cellular Consequences
The inhibition of POLRMT by this compound sets off a chain of events that significantly impacts cellular metabolism and survival. The primary consequence is the disruption of the OXPHOS system, leading to decreased ATP production and an increase in the AMP/ATP ratio.[1] This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The sustained inhibition of mitochondrial function can also lead to mitochondrial depolarization and the generation of reactive oxygen species (ROS).[6] Ultimately, these effects culminate in the inhibition of cell proliferation and the induction of cell death in sensitive cancer cell lines.[6]
The diagram below outlines the key cellular signaling consequences of POLRMT inhibition by this compound.
Conclusion
This compound is a powerful and specific chemical probe for investigating the roles of mitochondrial transcription in health and disease. Its well-characterized mechanism of action, coupled with its demonstrated in vitro and in vivo efficacy, makes it an essential tool for researchers in the fields of mitochondrial biology, cancer metabolism, and drug discovery. This guide provides the foundational knowledge and experimental frameworks to effectively utilize this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IMT1B in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer is characterized by profound metabolic reprogramming, a phenomenon that supports the high proliferative demands of tumor cells. A key aspect of this reprogramming is the intricate interplay between glycolysis and mitochondrial oxidative phosphorylation (OXPHOS). Recent therapeutic strategies have focused on targeting these metabolic vulnerabilities. One such promising approach is the inhibition of mitochondrial transcription. This technical guide provides an in-depth analysis of IMT1B, a potent and specific inhibitor of the mitochondrial RNA polymerase (POLRMT), and its role in disrupting cancer cell metabolism. By inhibiting POLRMT, this compound effectively halts the transcription of mitochondrial DNA (mtDNA), leading to a cascade of events that culminate in an energy crisis and the suppression of tumor growth. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.
Introduction: Targeting the Powerhouse of the Cancer Cell
Mitochondria are central hubs of cellular metabolism, and their function is often dysregulated in cancer. While the Warburg effect, or aerobic glycolysis, has long been a recognized hallmark of cancer, it is now understood that many cancer cells also rely on functional mitochondria and OXPHOS for energy production, biosynthesis of macromolecules, and redox balance.[1][2][3] This dual dependency presents a therapeutic window for targeting mitochondrial processes.
The mitochondrial genome, a small circular DNA molecule, encodes 13 essential protein subunits of the electron transport chain (ETC) required for OXPHOS.[4] The transcription of mtDNA is carried out by a dedicated machinery, with POLRMT as the sole enzyme responsible for this process.[4] Consequently, inhibiting POLRMT offers a direct and specific means to disrupt mitochondrial function in cancer cells.
This compound is a small molecule inhibitor that specifically targets POLRMT.[5] Its mechanism of action involves the allosteric inhibition of POLRMT, thereby preventing the transcription of mtDNA-encoded genes.[4][6] This guide will explore the downstream consequences of POLRMT inhibition by this compound on cancer cell metabolism and its potential as an anti-cancer therapeutic.
Mechanism of Action of this compound
This compound acts as a noncompetitive, allosteric inhibitor of POLRMT.[5][6] By binding to a site distinct from the active site, it induces a conformational change in the enzyme, which in turn blocks substrate binding and prevents the initiation and elongation of mitochondrial RNA transcripts.[6][7] This targeted inhibition of mtDNA transcription has profound effects on mitochondrial and cellular metabolism.
The primary consequence of POLRMT inhibition by this compound is the depletion of essential protein subunits for the ETC complexes I, III, IV, and V.[8][9] This leads to a significant impairment of OXPHOS, resulting in a sharp decline in mitochondrial ATP production.[1] The disruption of the ETC also leads to mitochondrial depolarization and an increase in the production of reactive oxygen species (ROS).[1]
Faced with a mitochondrial energy crisis, cancer cells often attempt to compensate by upregulating glycolysis.[8][10] This metabolic shift, however, is often insufficient to meet the high energy demands of rapidly proliferating tumor cells, leading to an overall energy deficit, activation of energy-sensing pathways like AMPK, and ultimately, cell growth arrest and apoptosis.[1][11]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines and in vivo models.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Assay Method | Reference |
| A2780 | Ovarian Cancer | 0.138 | 168 | SRB | [11] |
| A549 | Lung Cancer | 0.881 | 168 | SRB | [11] |
| HeLa | Cervical Cancer | 1.052 | 168 | SRB | [11] |
| DLD-1 | Colorectal Cancer | 0.142 | 168 | SRB | [11] |
| CAPAN-1 | Pancreatic Cancer | 1.352 | 168 | SRB | [11] |
| MIA PaCa-2 | Pancreatic Cancer | 0.2914 | Not Specified | Not Specified | [12] |
| RKO | Colon Cancer | 0.5218 | Not Specified | Not Specified | [12] |
| HUVEC | Normal (Endothelial) | > 50 | 168 | SRB | [11] |
| Table 1: In Vitro Antiproliferative Activity of this compound in Various Cell Lines. |
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| ATP Levels | Various Cancer Cells | IMT1 Treatment | Decreased | [1] |
| Various Cancer Cells | This compound Treatment | Increased AMP/ATP ratio | [11] | |
| Oxygen Consumption Rate (OCR) | RKO Colon Cancer Cells | 1 µM IMT1 | Decreased | [12] |
| Various Cancer Cells | IMT1 Treatment | Reduced maximal respiratory capacity | [8] | |
| mtDNA Transcription | A2780 Xenograft Tumors | 100 mg/kg this compound (daily) | Reduced mtDNA transcript levels | [11] |
| RKO Colon Cancer Cells | 1 µM IMT1 (96 hrs) | Decreased mitochondrial transcript levels | [12] | |
| Glycolysis (ECAR) | RKO Colon Cancer Cells | IMT1 Treatment | Twofold increase in ECAR | [10] |
| In Vivo Tumor Growth | A2780 Xenograft Model | 100 mg/kg this compound (p.o., daily for 4 weeks) | Significantly reduced tumor size | [11] |
| Table 2: Effects of this compound on Metabolic Parameters and In Vivo Efficacy. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[2][5][6][8]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 168 hours).
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates four to five times with slow-running tap water to remove TCA and air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510-540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition compared to the vehicle-treated control to determine the IC50 value.
Measurement of Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.[3][9][10][13]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Procedure:
-
Day 1: Cell Seeding and Sensor Cartridge Hydration:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Hydrate the sensor cartridge overnight in a non-CO2 37°C incubator with Seahorse XF Calibrant.
-
-
Day 2: Assay Execution:
-
Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Load the prepared mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Quantification of Mitochondrial DNA Transcription
Quantitative real-time PCR (qPCR) can be used to measure the relative levels of mitochondrial transcripts.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for specific mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Treat cells with this compound for the desired time points.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for the mitochondrial target genes and the nuclear reference gene.
-
Run the qPCR program and collect the cycle threshold (Ct) values.
-
Calculate the relative expression of the mitochondrial transcripts using the ΔΔCt method, normalizing to the expression of the nuclear housekeeping gene.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: this compound inhibits POLRMT, disrupting mtDNA transcription and leading to impaired OXPHOS, an energy crisis, and ultimately, apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Altered glycolysis triggers impaired mitochondrial metabolism and mTORC1 activation in diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturation of the mitochondrial NADH shuttles drives aerobic glycolysis in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severely polarized extracellular acidity around tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of mitochondrial function by extracellular acidosis in tumor cells and normal fibroblasts: Role of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycolytic suppression dramatically changes the intracellular metabolic profile of multiple cancer cell lines in a mitochondrial metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
The Core Mechanism of IMT1B: A Technical Guide to the Inhibition of Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B is a potent, orally active, noncompetitive, and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT). Its mechanism of action in the context of cancer therapy is centered on the indirect but highly effective inhibition of oxidative phosphorylation (OXPHOS). By disrupting the transcription of mitochondrial DNA (mtDNA), this compound prevents the synthesis of essential protein subunits required for the assembly and function of the electron transport chain and ATP synthase. This targeted disruption of mitochondrial bioenergetics leads to a cellular energy crisis, characterized by depleted ATP levels and the activation of metabolic stress pathways, ultimately resulting in the suppression of tumor growth. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Mechanism of Action: Indirect Inhibition of Oxidative Phosphorylation
This compound's primary molecular target is POLRMT, the sole RNA polymerase responsible for transcribing the mitochondrial genome.[1][2] The mitochondrial DNA encodes 13 essential protein subunits of the oxidative phosphorylation system, along with the ribosomal and transfer RNAs necessary for their translation within the mitochondria.[3][4]
This compound functions as a noncompetitive allosteric inhibitor, binding to a specific pocket in POLRMT, which induces a conformational change that blocks substrate binding and transcription.[1][5] This inhibition of mtDNA transcription is the initiating event that leads to a cascade of downstream effects culminating in the impairment of oxidative phosphorylation.
The process unfolds as follows:
-
Inhibition of Mitochondrial Transcription: this compound directly binds to and inhibits POLRMT, leading to a dose-dependent decrease in the transcription of all mitochondrially encoded genes.[6] This includes the mRNAs for subunits of Complex I (NADH dehydrogenase), Complex III (cytochrome b-c1 complex), Complex IV (cytochrome c oxidase), and ATP synthase (Complex V).[3][4]
-
Depletion of OXPHOS Subunits: The reduction in mitochondrial mRNA transcripts results in a decreased synthesis of the corresponding protein subunits within the mitochondria. This leads to a progressive depletion of the essential components required to assemble functional respiratory chain complexes and ATP synthase.
-
Impaired Oxidative Phosphorylation: With the diminished levels of functional OXPHOS complexes, the cell's capacity for mitochondrial respiration is severely compromised. This leads to a significant reduction in the oxygen consumption rate (OCR) and a subsequent drop in ATP production.[1]
-
Cellular Energy Crisis and AMPK Activation: The decline in cellular ATP levels and a corresponding increase in AMP creates a significant shift in the AMP/ATP ratio.[5] This metabolic stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]
-
Anti-Tumor Effects: The combination of ATP depletion and the downstream consequences of AMPK activation, which can include the inhibition of anabolic pathways and the induction of apoptosis, contributes to the potent anti-tumor effects of this compound.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| POLRMT Inhibition (IC50) | Recombinant Human POLRMT | ~10 nM | |
| Cell Viability (IC50) | A2780 (Ovarian Cancer) | 29.9 nM | [1] |
| A549 (Lung Cancer) | Data not specified | [5] | |
| HeLa (Cervical Cancer) | 29.9 nM | [1] | |
| RKO (Colon Cancer) | 521.8 nM | [1] | |
| MiaPaCa-2 (Pancreatic Cancer) | 291.4 nM | [1] | |
| Mitochondrial Transcript Reduction | HeLa (after 96h with 1 µM IMT1) | >90% reduction for most transcripts | [1] |
| RKO (after 96h with 1 µM IMT1) | Significant reduction in RNR1, RNR2, MT-COX2, MT-ATP6, MT-ND1 | [1] | |
| Oxygen Consumption Rate (OCR) | RKO | Strong reduction in basal OCR | [1] |
| Cellular Metabolite Depletion | A2780, A549, HeLa | Dose-dependent depletion | [5] |
| AMP/ATP Ratio | A2780, A549, HeLa | Considerable increase | [5] |
| AMPK Phosphorylation | A2780, A549, HeLa | Increased levels | [5] |
Table 2: In Vivo Efficacy of this compound in A2780 Xenograft Model
| Parameter | Details | Value | Reference |
| Animal Model | Female BALB/c nude mice with A2780 cell xenografts | - | [5] |
| Dosing Regimen | 100 mg/kg, oral administration, daily | - | [5] |
| Treatment Duration | 4 weeks | - | [5] |
| Tumor Growth | - | Significant reduction in tumor size | [5] |
| Pharmacokinetics (Mice) | Oral Bioavailability | 101% | [5] |
| Cmax (10 mg/kg oral) | 5149 ng/mL | [5] | |
| Elimination Half-life (1 mg/kg i.v.) | 1.88 h | [5] | |
| Plasma Clearance (1 mg/kg i.v.) | 0.44 L/h/kg | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway leading to inhibition of oxidative phosphorylation.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A2780, HeLa) in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 72, 96, or 168 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.
-
XTT Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Mitochondrial Transcripts
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the viability assay. At the desired time points, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the mitochondrial transcripts of interest (e.g., MT-ND1, MT-CO1, MT-ATP6) and a nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Data Analysis: Calculate the relative expression of the target mitochondrial transcripts using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Western Blot for OXPHOS Proteins
-
Cell Treatment and Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the OXPHOS subunits of interest (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, ATP5A for Complex V) and a loading control (e.g., β-actin, GAPDH, or VDAC1 for mitochondrial loading) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Medium: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the injection ports of the sensor cartridge with mitochondrial stress test compounds: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Seahorse Assay: Place the cell culture microplate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.
-
Data Analysis: The Seahorse software will calculate the OCR parameters, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Normalize the data to cell number or protein content.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 A2780 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., female BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily for the specified duration (e.g., 4 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., qRT-PCR, Western blot).
Conclusion
This compound represents a novel therapeutic strategy that targets a key vulnerability of many cancer cells: their reliance on oxidative phosphorylation. By inhibiting POLRMT, this compound effectively shuts down mitochondrial protein synthesis, leading to a collapse of the OXPHOS system and a severe energy crisis within the tumor cells. The comprehensive data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and harness the therapeutic potential of POLRMT inhibition in oncology.
References
- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription arrest induces formation of RNA granules in mitochondria | Life Science Alliance [life-science-alliance.org]
- 6. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Specificity and Off-Target Effects of IMT1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B (also known as LDC203974) is a potent, orally active, and highly specific noncompetitive allosteric inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2] By directly binding to and inhibiting POLRMT, this compound effectively halts the transcription of mitochondrial DNA (mtDNA), a critical process for the biogenesis of the oxidative phosphorylation (OXPHOS) system. This disruption of mitochondrial gene expression leads to a cellular energy crisis and has demonstrated significant anti-tumor effects in preclinical models. This technical guide provides a comprehensive overview of the target specificity of this compound, an analysis of its known off-target effects, detailed methodologies for key experimental assessments, and a visual representation of its primary signaling pathway and mechanisms of resistance.
On-Target Specificity and Potency
This compound's primary mechanism of action is the allosteric inhibition of POLRMT. This binding induces a conformational change in the enzyme, which in turn blocks substrate binding and prevents transcription.[1] The on-target potency of this compound has been characterized in various cancer cell lines.
Table 1: On-Target Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (hrs) |
| HeLa | Cervical Cancer | 0.0299 | Cell Viability | Not Specified |
| MiaPaCa-2 | Pancreatic Cancer | 0.2914 | Cell Viability | Not Specified |
| RKO | Colon Cancer | 0.5218 | Cell Viability | Not Specified |
| DLD-1 | Colorectal Adenocarcinoma | 0.142 | SRB Assay | 168 |
| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | SRB Assay | 168 |
Data compiled from multiple sources.[2][3]
Off-Target Profile
This compound is reported to be a highly specific inhibitor of POLRMT. Studies have shown that it does not significantly inhibit other RNA polymerases, including human multi-subunit RNA polymerase II, budding yeast mitochondrial RNA polymerase (RPO41), bacteriophage T7 RNA polymerase, or Escherichia coli RNA polymerase.[4] Furthermore, this compound was found to have no effect on transcript levels dependent on human RNA Polymerase I, II, and III in cell lines.[4]
Signaling Pathways
Primary On-Target Signaling Pathway
This compound directly inhibits POLRMT, leading to a cascade of events that culminate in the suppression of tumor cell growth. The pathway is characterized by the inhibition of mitochondrial transcription, leading to a depletion of essential OXPHOS protein subunits encoded by mtDNA. This impairment of the electron transport chain results in reduced cellular ATP production and an increase in the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK).[1]
References
- 1. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Basis for IMT1B Inhibition of POLRMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of mitochondrial RNA polymerase (POLRMT) inhibition by the small molecule IMT1B. It consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support further research and drug development efforts in this area.
Introduction
Mitochondrial DNA (mtDNA) transcription is a fundamental process for cellular energy production through oxidative phosphorylation (OXPHOS). The sole enzyme responsible for transcribing the mitochondrial genome is the DNA-directed RNA polymerase, mitochondrial (POLRMT).[1] Dysregulation of mitochondrial transcription has been implicated in various human diseases, including cancer, making POLRMT an attractive therapeutic target.[1] Recently, a novel class of specific, noncompetitive allosteric inhibitors of POLRMT, known as IMTs (inhibitors of mitochondrial transcription), has been identified.[2] This guide focuses on this compound, a potent member of this class, and elucidates the structural basis of its inhibitory action on POLRMT.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and the structural characterization of its interaction with POLRMT.
Table 1: In Vitro and Cellular Inhibitory Activity of IMT Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| IMT1 | Cell Viability | RKO | 521.8 nM | [3] |
| IMT1 | Cell Viability | MiaPaCa-2 | 291.4 nM | [3] |
| IMT1 | Cell Viability | HeLa | 29.9 nM | [3] |
| IMT1 | Cell Viability | HEK293T | ~190 nM (at 120h) | |
| This compound | Cell Viability | A2780 | 0.138 µM (at 168h) | [4] |
| This compound | Cell Viability | A549 | 0.881 µM (at 168h) | [4] |
| This compound | Cell Viability | HeLa | Not specified | [4] |
| IMT1 | Cell Viability | Primary Endometrial Carcinoma (phEC-1) | Significant at 0.1, 0.5, 2.5 µM |
Table 2: Biophysical and Structural Data of POLRMT-IMT1B Interaction
| Parameter | Method | Value | Reference |
| Thermal Shift (ΔTm) with 10 µM this compound | Differential Scanning Fluorimetry | Not specified, but significant shift observed | [5] |
| Thermal Shift (ΔTm) with 10 µM this compound in Mutants (L796Q, F813L, L816Q, A821V/S/Q) | Differential Scanning Fluorimetry | No thermal shift observed | [5] |
| Structure Resolution | Cryo-Electron Microscopy (Cryo-EM) | 3.5 Å | [6] |
Structural Basis of Inhibition
The inhibitory mechanism of this compound on POLRMT has been elucidated through cryo-electron microscopy (cryo-EM) and mutagenesis studies.
Allosteric Binding Site
This compound binds to an allosteric pocket on POLRMT, distinct from the active site. This binding site is located in a hydrophobic pocket near the active center cleft of the enzyme.[6] The cryo-EM structure of the POLRMT-IMT1B complex, resolved at 3.5 Å, reveals that the inhibitor occupies a pocket between the thumb and palm domains of POLRMT.[5][6]
Conformational Changes and Inhibition Mechanism
Binding of this compound to this allosteric site induces a conformational change in POLRMT.[4] Specifically, it causes a rearrangement of the palm loop, which sterically hinders the binding of the DNA-RNA hybrid in the active site and prevents the translocation of the nascent RNA.[5] This allosteric mechanism effectively blocks substrate binding and transcription in a dose-dependent manner.[2][4]
Resistance Mutations
Mutagenesis studies have identified a cluster of amino acid substitutions in POLRMT that confer resistance to IMT inhibitors. These mutations, including L796Q, F813L, L816Q, and A821V/S/Q, are located within the this compound binding pocket.[5] The lack of a thermal shift in these mutants in the presence of this compound, as determined by differential scanning fluorimetry, confirms that these residues are critical for inhibitor binding.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of POLRMT by this compound.
In Vitro Mitochondrial Transcription Assay
This assay assesses the direct inhibitory effect of this compound on POLRMT activity in a reconstituted system.
Materials:
-
Recombinant human POLRMT, TFAM, and TFB2M
-
Linear DNA template containing the mitochondrial light strand promoter (LSP)
-
Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP
-
Transcription buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
This compound dissolved in DMSO
-
Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)
-
Phosphorimager system
Procedure:
-
Assemble the transcription reaction mixture on ice, containing transcription buffer, rNTPs (with [α-³²P]UTP), DNA template, TFAM, and TFB2M.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and incubate for a short period.
-
Initiate the transcription reaction by adding POLRMT.
-
Incubate the reaction at 32°C for 30 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and formamide).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize and quantify the transcripts using a phosphorimager. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the binding of this compound to POLRMT by measuring the change in the protein's thermal stability.
Materials:
-
Purified recombinant POLRMT
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
This compound dissolved in DMSO
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Prepare a master mix containing POLRMT in DSF buffer.
-
Prepare a working solution of SYPRO Orange dye in DSF buffer.
-
In a 96-well PCR plate, mix the POLRMT master mix with either this compound (e.g., to a final concentration of 10 µM) or DMSO (vehicle control).
-
Add the SYPRO Orange working solution to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramping protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence intensity against temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The thermal shift (ΔTm) is calculated as the difference in Tm between the this compound-treated and DMSO-treated samples.
XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., A2780, A549, HeLa)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
XTT labeling reagent and electron-coupling reagent
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) and incubate for the desired duration (e.g., 72-168 hours).
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
This protocol outlines the general steps for preparing the POLRMT-IMT1B complex for structural analysis by cryo-EM.
Materials:
-
Purified recombinant POLRMT
-
This compound
-
Cryo-EM grids (e.g., copper grids with a holey carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151)
Procedure:
-
Incubate purified POLRMT with an excess of this compound to ensure complex formation.
-
Apply a small volume (e.g., 3-4 µL) of the POLRMT-IMT1B complex solution to a glow-discharged cryo-EM grid.
-
In a controlled environment of a plunge-freezing apparatus, blot the grid with filter paper to create a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.
-
Store the vitrified grids in liquid nitrogen until imaging.
Visualizations
The following diagrams illustrate key concepts and workflows related to the inhibition of POLRMT by this compound.
Caption: Mechanism of POLRMT Inhibition by this compound.
Caption: Experimental Workflow for Differential Scanning Fluorimetry.
Caption: Logical Relationship of this compound Resistance Mutations.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of IMT1B on Mitochondrial DNA Transcription and Maintenance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B is a potent, orally active, noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1] Its primary mechanism of action is the suppression of mitochondrial DNA (mtDNA) transcription, leading to a cascade of downstream effects that impact mitochondrial function and cellular metabolism. This technical guide provides an in-depth overview of the effects of this compound on mtDNA transcription and maintenance, compiling quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating mitochondrial biology and for professionals involved in the development of novel therapeutics targeting mitochondrial processes.
Mechanism of Action
This compound exerts its inhibitory effect on mitochondrial transcription by binding to an allosteric pocket within the POLRMT enzyme. This binding induces a conformational change in POLRMT, which in turn blocks substrate binding and prevents the initiation and elongation of mitochondrial RNA (mtRNA) transcripts in a dose-dependent manner.[1] The inhibition of mtDNA transcription is the primary event that leads to the subsequent effects on mitochondrial gene expression, oxidative phosphorylation (OXPHOS), and, in some contexts, mtDNA copy number.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade initiated by this compound, from its direct interaction with POLRMT to the downstream consequences on mitochondrial function.
Caption: Molecular mechanism of this compound action.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cell viability, mtDNA copy number, and mitochondrial transcript levels as reported in various studies.
Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| A2780 | Ovarian | 168 | 0.138 |
| DLD-1 | Colorectal | 168 | 0.142 |
| A549 | Lung | 168 | 0.881 |
| HeLa | Cervical | Not Specified | 1.052 |
| CAPAN-1 | Pancreatic | 168 | 1.352 |
| HUVEC | Normal (non-cancerous) | 168 | > 50 |
Data sourced from MedchemExpress, citing PMID: 36997840 and 39049433.[1]
Table 2: Effect of this compound on mtDNA Copy Number and Transcripts
| Cell Line/Tissue | Treatment Conditions | Effect on mtDNA Copy Number | Effect on Mitochondrial Transcripts | Reference |
| HeLa Cells | Not Specified | Gradual depletion | Significant reduction | [2] |
| RKO Cells | 1 µM IMT1 for 96 hrs | Reduced to ~50% of control | Drastically reduced | [3] |
| A2780 Xenograft Tumors | 100 mg/kg/day (in vivo) | Slight, non-significant decrease | Reduced | [4] |
| Mouse Liver and Heart | 100 mg/kg/day (in vivo) | No change | Reduced to a lesser extent than tumors | [4][5] |
| C. elegans | Larval treatment | Little impact | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Quantification of mtDNA Copy Number by qPCR
This protocol describes the relative quantification of mtDNA copy number normalized to a single-copy nuclear gene.
Materials:
-
Genomic DNA extraction kit
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P)
Procedure:
-
Genomic DNA Extraction: Isolate total genomic DNA from control and this compound-treated cells or tissues using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure A260/A280 ratio is ~1.8.
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Add a standardized amount of genomic DNA (e.g., 10 ng) to each well.
-
Set up reactions in triplicate for each sample and primer set. Include no-template controls.
-
-
qPCR Cycling Conditions:
-
Initial denaturation (e.g., 95°C for 5-10 min).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis (for SYBR Green) to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the mitochondrial and nuclear genes for each sample.
-
Calculate the delta Ct (ΔCt) = (Ct_nuclear_gene - Ct_mitochondrial_gene).
-
The relative mtDNA copy number is calculated as 2 * 2^ΔCt (the initial '2 *' accounts for the diploid nature of the nuclear genome).
-
Quantification of Mitochondrial Transcripts by qRT-PCR
This protocol details the measurement of specific mtRNA transcript levels.
Materials:
-
Total RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR reagents as in 3.1
-
Primers for mitochondrial genes of interest (e.g., MT-RNR1, MT-CO2, MT-ND1) and a nuclear housekeeping gene (e.g., ACTB, GAPDH).
Procedure:
-
Total RNA Extraction: Isolate total RNA from control and this compound-treated cells.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine RNA concentration and purity.
-
cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qPCR as described in steps 3-4 of protocol 3.1, using the synthesized cDNA as a template and primers for the mitochondrial and nuclear transcripts.
-
Data Analysis:
-
Calculate ΔCt = (Ct_target_gene - Ct_housekeeping_gene).
-
Calculate ΔΔCt = (ΔCt_treated_sample - ΔCt_control_sample).
-
The fold change in transcript level is calculated as 2^-ΔΔCt.
-
Western Blot Analysis of OXPHOS Proteins
This protocol outlines the detection and quantification of specific OXPHOS protein subunits.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO2 for Complex IV, ATP5A for Complex V) and a loading control (e.g., GAPDH, Actin, or VDAC).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse control and this compound-treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ, normalizing the intensity of the target protein to the loading control.
Visualizations
The following diagrams, created using the DOT language, provide a visual representation of the experimental workflows for studying the effects of this compound.
Experimental Workflow for Assessing this compound Effects
Caption: A typical experimental workflow.
Logical Relationship in mtDNA Maintenance
This diagram illustrates the logical flow of how this compound's primary effect on transcription can lead to secondary effects on mtDNA maintenance.
Caption: this compound's indirect effect on mtDNA.
Conclusion
This compound is a specific and potent inhibitor of POLRMT, making it an invaluable tool for studying the role of mitochondrial transcription in health and disease. Its primary effect is the dose-dependent inhibition of mtDNA expression, which consequently leads to impaired OXPHOS function. The impact of this compound on mtDNA copy number appears to be a secondary effect, likely resulting from the depletion of RNA primers required for mtDNA replication, and is context-dependent, being more pronounced in rapidly dividing cells. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the multifaceted effects of this compound on mitochondrial biology. Further research is warranted to fully elucidate the therapeutic potential of targeting mitochondrial transcription in various pathological conditions, including cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dryad | Data: Impact of the POLRMT inhibitor this compound on mitochondrial genome copy number in Caenorhabditis elegans [datadryad.org]
The Core Metabolic Consequences of POLRMT Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial RNA polymerase (POLRMT) is the sole enzyme responsible for transcribing the mitochondrial genome, a critical process for the biogenesis of the oxidative phosphorylation (OXPHOS) system. Inhibition of POLRMT has emerged as a promising therapeutic strategy, particularly in oncology, by exploiting the metabolic vulnerabilities of cancer cells heavily reliant on mitochondrial function. This technical guide provides an in-depth overview of the downstream metabolic consequences of POLRMT inhibition, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action and Immediate Downstream Effects
POLRMT inhibitors, such as IMT1 and its analog IMT1B, act by binding to the POLRMT enzyme, thereby blocking the initiation and elongation phases of mitochondrial transcription.[1] This direct inhibition sets off a cascade of events, primarily centered around the disruption of mitochondrial gene expression.
The immediate consequence is a significant reduction in the transcription of all 13 protein-coding genes encoded by mitochondrial DNA (mtDNA). These proteins are essential subunits of the electron transport chain (ETC) complexes I, III, IV, and V (ATP synthase).[2][3] Consequently, the synthesis of these vital proteins is impaired, leading to dysfunctional OXPHOS complexes.[4][5]
Impact on Mitochondrial Gene Expression
Inhibition of POLRMT leads to a rapid and significant decrease in the levels of mitochondrial messenger RNAs (mRNAs). This has been observed across various cancer cell lines treated with POLRMT inhibitors.
| Mitochondrial Transcript | Cell Line | Treatment | Observed Effect | Reference |
| ND1 (Complex I) | HEK293T | IMT1 | Significant decrease in mRNA levels | [2] |
| ND6 (Complex I) | HEK293T | IMT1 | Significant decrease in mRNA levels | [2] |
| Various mt-mRNAs | RKO (colon cancer) | 1 µM IMT1 (96h) | Dramatically reduced levels | [6] |
| NDUFB8, UQCRC2, COXI | pCan1 (colon cancer) | 1 µM IMT1 | Downregulation of transcripts | [7] |
Table 1: Effect of POLRMT Inhibition on Mitochondrial mRNA Levels.
The reduction in mitochondrial transcripts directly translates to a decrease in the corresponding proteins, crippling the assembly and function of the OXPHOS system.
| OXPHOS Subunit | Cell Line | Treatment | Observed Effect | Reference |
| COX2 (Complex IV) | RKO (colon cancer) | 1 µM IMT1 (96h) | Levels dropped below detection limit | [6] |
| NDUFB8 (Complex I) | RKO (colon cancer) | 1 µM IMT1 (96h) | Levels dropped below detection limit | [6] |
| UQCRC2 (Complex III) | RKO (colon cancer) | 1 µM IMT1 (96h) | Less affected than Complex I and IV subunits | [6] |
| ATP5A (Complex V) | RKO (colon cancer) | 1 µM IMT1 (96h) | Much less affected | [6] |
| COX1 (Complex IV) | POLRMT KO cells | - | Reduced protein expression | [8] |
Table 2: Effect of POLRMT Inhibition on OXPHOS Protein Levels.
Disruption of Cellular Energetics
The impairment of the OXPHOS system has profound effects on cellular energy homeostasis, leading to what is often described as a "cellular energy crisis," particularly in cancer cells that are highly dependent on mitochondrial respiration.[4][9]
ATP Depletion and AMPK Activation
A primary consequence of OXPHOS inhibition is a significant drop in cellular ATP levels.[7][10] This depletion of the cell's primary energy currency leads to a corresponding increase in the levels of AMP and ADP, resulting in a substantial increase in the AMP/ATP ratio.[11][12]
The elevated AMP/ATP ratio is a critical cellular signal that activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][3][13] Activated AMPK initiates a series of downstream signaling events aimed at restoring energy balance.
| Parameter | Cell Line/Model | Treatment | Observed Effect | Reference |
| Cellular ATP Levels | Colorectal Cancer Cells | IMT1 | Decreased ATP levels | [10] |
| Cellular ATP Levels | Osteosarcoma Cells | IMT1 | ATP reduction | [14] |
| AMP/ATP Ratio | HepG2 | R419 (Complex I inhibitor) | Clear increases in AMP/ATP ratio | [12] |
| AMPK Phosphorylation (Thr172) | - | IMT1 | Increased phosphorylation | [1][3] |
Table 3: Impact of POLRMT Inhibition on Cellular Energy Status.
Broader Metabolic Reprogramming
The cellular energy crisis triggered by POLRMT inhibition forces a broader reprogramming of cellular metabolism as cells attempt to adapt to the loss of mitochondrial respiration.
Shift Towards Glycolysis
As a compensatory mechanism for the loss of ATP from OXPHOS, some cancer cells may upregulate glycolysis.[3] This metabolic shift, reminiscent of the Warburg effect, aims to generate ATP through substrate-level phosphorylation. However, this compensatory response may not be sufficient to meet the high energy demands of rapidly proliferating cancer cells, especially those that are heavily reliant on OXPHOS.[5]
Effects on mtDNA Replication and Integrity
POLRMT also functions as a primase for mtDNA replication.[13] Therefore, its inhibition can lead to a reduction in mtDNA copy number.[3] This depletion of the mitochondrial genome further exacerbates the decline in mitochondrial function.
Induction of Oxidative Stress
The disruption of the electron transport chain can lead to the leakage of electrons and the increased production of reactive oxygen species (ROS), resulting in oxidative stress.[3][7] This can cause damage to cellular components and contribute to the anti-cancer effects of POLRMT inhibitors.
| Metabolic Consequence | Observation | Reference |
| Glycolysis | Compensatory increase in some cancer cells | [3] |
| mtDNA Copy Number | Depletion of mtDNA | [3] |
| Oxidative Stress | Increased ROS levels and mitochondrial depolarization | [3][7] |
Table 4: Broader Metabolic Consequences of POLRMT Inhibition.
Experimental Protocols
Measurement of Mitochondrial Transcription by qPCR
This protocol is used to quantify the levels of specific mitochondrial transcripts.
Materials:
-
POLRMT inhibitor (e.g., IMT1)
-
Cell culture reagents
-
RNA isolation kit (e.g., RNeasy Plus Mini Kit, Qiagen)
-
RNase-Free DNase Set (Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR Green Supermix (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad)
-
Primers for mitochondrial genes (e.g., ND1, ND6) and a nuclear reference gene (e.g., 18S rRNA)
-
Real-Time PCR System (e.g., CFX96 Touch, Bio-Rad)
Procedure:
-
Cell Treatment: Plate cells and treat with the POLRMT inhibitor at the desired concentrations and for the specified duration.
-
RNA Isolation: Isolate total RNA from cells using an RNA isolation kit, following the manufacturer's instructions.[2]
-
DNase Treatment: Remove any contaminating genomic DNA by treating the RNA samples with DNase.[2]
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.[2]
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green Supermix, primers for the target mitochondrial genes and the nuclear reference gene, and the synthesized cDNA as a template.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the mitochondrial transcripts normalized to the reference gene using the ΔΔCt method.
Assessment of Cellular Respiration using Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
POLRMT inhibitor
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.[15]
-
Cartridge Hydration: Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[15]
-
Cell Treatment: Treat the cells with the POLRMT inhibitor for the desired duration.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.[16]
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.
-
-
Data Analysis: Analyze the OCR and ECAR data to assess basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of mtDNA Copy Number
This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.
Materials:
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
SYBR Green PCR Master Mix
-
Primers for a mitochondrial gene (e.g., ND1) and a single-copy nuclear gene (e.g., BECN1)
-
Real-Time PCR System
Procedure:
-
DNA Isolation: Isolate total genomic DNA from treated and control cells.
-
qPCR:
-
Set up separate qPCR reactions for the mitochondrial and nuclear target genes using the isolated DNA as a template.
-
Run the qPCR reactions in triplicate.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the ΔCt by subtracting the mtDNA Ct from the nuclear DNA Ct (ΔCt = nucDNA Ct – mtDNA Ct).
-
The relative mtDNA copy number can be calculated as 2 x 2^ΔCt.[18]
-
Detection of AMPK Activation
This protocol assesses the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Conclusion
Inhibition of POLRMT sets in motion a well-defined cascade of metabolic events, originating from the suppression of mitochondrial transcription and culminating in a cellular energy crisis and broad metabolic reprogramming. This detailed understanding of the downstream consequences is crucial for the rational design and development of POLRMT inhibitors as therapeutic agents. The experimental protocols provided herein offer a framework for researchers to investigate and quantify these metabolic effects in their own experimental systems. As research in this area continues, a deeper appreciation of the intricate metabolic vulnerabilities exposed by POLRMT inhibition will undoubtedly pave the way for novel and effective therapeutic strategies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 5. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mitochondrial RNAs enhances the efficacy of the DNA-demethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
- 16. hpst.cz [hpst.cz]
- 17. medrxiv.org [medrxiv.org]
- 18. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IMT1B on Cellular Energy Crisis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B, a potent and specific inhibitor of the human mitochondrial RNA polymerase (POLRMT), has emerged as a significant tool in the study of mitochondrial function and a potential therapeutic agent in oncology. By disrupting the transcription of mitochondrial DNA (mtDNA), this compound effectively halts the production of essential protein subunits of the oxidative phosphorylation (OXPHOS) system. This targeted inhibition triggers a profound cellular energy crisis, characterized by a collapse in mitochondrial respiration, a sharp decrease in ATP production, and the activation of cellular energy-sensing pathways. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, presenting quantitative data on its metabolic impact, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways involved.
Introduction
Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation. This intricate process relies on a series of protein complexes (Complexes I-V), several of which contain subunits encoded by the mitochondrial genome. The transcription of these essential subunits is carried out by the dedicated mitochondrial RNA polymerase, POLRMT.
This compound is a small molecule inhibitor that specifically targets POLRMT, thereby providing a powerful means to investigate the consequences of impaired mitochondrial transcription.[1] Inhibition of POLRMT by this compound leads to a depletion of mitochondrially-encoded OXPHOS subunits, resulting in dysfunctional respiratory chain complexes.[2][3] This impairment of mitochondrial respiration culminates in a severe cellular energy crisis, making this compound a molecule of high interest for therapeutic strategies aimed at exploiting the metabolic vulnerabilities of cancer cells.[1] This guide will delineate the quantitative effects of this compound on cellular bioenergetics and provide the methodological framework for its study.
Quantitative Impact of POLRMT Inhibition on Cellular Bioenergetics
The inhibition of POLRMT by this compound and its analogs (like IMT1) induces significant and measurable changes in cellular metabolism. The following tables summarize the key quantitative effects observed in cancer cell lines.
Table 1: Effect of POLRMT Inhibition on Oxygen Consumption Rate (OCR) in RKO Colon Cancer Cells
| Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| DMSO (Control) | ~125 | ~250 | ~125 |
| IMT1 (1 µM) | ~50 | ~50 | ~0 |
Data extracted from "Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen". The values are approximate, based on graphical data presented in the publication.[4]
Table 2: Effect of POLRMT Inhibition on Extracellular Acidification Rate (ECAR) in RKO Colon Cancer Cells
| Treatment | Basal ECAR (mpH/min) |
| DMSO (Control) | ~40 |
| IMT1 (1 µM) | ~80 |
Data extracted from "Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen". The values are approximate, based on graphical data presented in the publication.[4]
Table 3: Effect of POLRMT Inhibition on Cellular ATP Levels and Energy-Sensing
| Parameter | Observation | Reference |
| Cellular ATP Levels | Significant decrease in prostate cancer cells upon IMT1 treatment. | [5] |
| AMP/ATP Ratio | Considerable increase upon this compound treatment. | [6] |
| AMPK Phosphorylation (Activation) | Increased levels of phosphorylated AMPK upon this compound treatment. | [6] |
Table 4: Effect of POLRMT Inhibition on OXPHOS Protein Subunit Levels
| Complex | Subunit | Observation | Reference |
| Complex I | NDUFB8 | Significantly reduced levels after IMT1 treatment. | [4] |
| Complex IV | COX2 (MT-CO2) | Significantly reduced levels after IMT1 treatment. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's impact on cellular energy metabolism. The following sections provide protocols for key experiments.
Seahorse XF Cell Mito Stress Test
This assay measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine) (Agilent)
-
This compound (or IMT1)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest (e.g., RKO colon cancer cells)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density to achieve a confluent monolayer on the day of the assay.[1]
-
Include background correction wells containing media only.
-
Allow cells to attach overnight in a standard CO2 incubator.
-
-
Cartridge Hydration:
-
Add Seahorse XF Calibrant to each well of the sensor cartridge utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge at 37°C in a non-CO2 incubator overnight.[1]
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 96 hours).
-
-
Assay Preparation:
-
Remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[1]
-
-
Inhibitor Loading:
-
Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.
-
Load the prepared inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Place the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function.[1]
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to the cell number per well.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.
-
Cellular ATP Measurement Assay
This protocol describes a luminescence-based assay to quantify cellular ATP levels.
Materials:
-
Luminescence ATP Detection Assay Kit (e.g., from PerkinElmer or similar)
-
Opaque 96-well plates
-
Luminometer
-
Cells of interest
-
This compound
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque 96-well plate at a density of approximately 8,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Cell Lysis:
-
Add 50 µL of mammalian cell lysis solution (provided in the kit) to each well.
-
Shake the plate at 700 rpm for 5 minutes to ensure complete cell lysis.[7]
-
-
ATP Detection:
-
Add 50 µL of the ATPLite substrate solution (containing luciferase and D-luciferin, provided in the kit) to each well.[7]
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the experimental samples by interpolating from the standard curve.
-
Normalize ATP levels to cell number or protein concentration.
-
Western Blot Analysis of OXPHOS Subunits
This protocol details the detection of specific OXPHOS protein subunits by Western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, COX2 for Complex IV) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the specified duration.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to the loading control.
-
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action and Downstream Consequences
The following diagram illustrates the molecular mechanism of this compound, leading to the inhibition of mitochondrial transcription and the subsequent cellular energy crisis.
Caption: this compound inhibits POLRMT, disrupting the entire mitochondrial gene expression pathway.
Cellular Response to this compound-Induced Energy Crisis
This diagram outlines the cellular signaling response to the energy deficit caused by this compound, focusing on the activation of the AMPK pathway.
Caption: this compound-induced ATP depletion activates the AMPK energy-sensing pathway.
Experimental Workflow for Assessing this compound's Metabolic Impact
This diagram provides a logical workflow for a comprehensive study of this compound's effects on cellular metabolism.
Caption: A workflow for characterizing the metabolic effects of this compound.
Conclusion
This compound is a powerful chemical probe for dissecting the critical role of mitochondrial transcription in cellular energy homeostasis. Its ability to induce a potent and specific energy crisis in cancer cells underscores the therapeutic potential of targeting mitochondrial gene expression. The quantitative data and detailed protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted effects of this compound and to explore its applications in a variety of research and preclinical settings. The provided visualizations of the underlying signaling pathways and experimental workflows offer a clear conceptual map for understanding and investigating the profound impact of this compound on cellular metabolism.
References
- 1. Unit 19.4 Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System Using Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitochondrial NAD+ Controls Nuclear ARTD1-Induced ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
An In-depth Technical Guide to IMT1B and its Analogue IMT1: A Comparative Analysis of POLRMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of two potent and specific allosteric inhibitors of human mitochondrial RNA polymerase (POLRMT): IMT1 and its analogue, IMT1B (also known as LDC203974). Both compounds represent a promising class of anti-cancer agents that function by disrupting mitochondrial transcription, leading to impaired oxidative phosphorylation (OXPHOS) and subsequent energy crisis in cancer cells. This document summarizes their mechanism of action, available quantitative data, and detailed experimental methodologies. Special emphasis is placed on elucidating the known differences and similarities between these two molecules to aid researchers in their drug development and biomedical research endeavors.
Introduction
Mitochondria, the powerhouses of the cell, play a critical role in cellular metabolism and energy production through the process of oxidative phosphorylation (OXPHOS). The biogenesis and function of the OXPHOS system are dependent on the coordinated expression of genes encoded by both the nuclear and mitochondrial genomes (mtDNA). The transcription of the 13 protein-coding genes, 2 ribosomal RNAs, and 22 transfer RNAs encoded by mtDNA is carried out by a dedicated, single-subunit DNA-directed RNA polymerase, POLRMT.[1][2]
Given the heightened metabolic demands of cancer cells and their frequent reliance on mitochondrial metabolism, targeting mitochondrial transcription has emerged as a viable anti-cancer strategy.[2][3] IMT1 and its analogue this compound are first-in-class, specific, and noncompetitive allosteric inhibitors of POLRMT.[1][3][4] This guide delves into the technical details of these two compounds, providing a comparative analysis of their biochemical and cellular activities.
Mechanism of Action
Both IMT1 and this compound share a common mechanism of action. They are not competitive with nucleotide substrates but instead bind to an allosteric pocket within the POLRMT enzyme.[5][6] This binding event induces a conformational change in POLRMT, which in turn blocks substrate binding and prevents the transcription of mitochondrial DNA.[1] The inhibition of mtDNA transcription leads to a cascade of downstream effects:
-
Depletion of Mitochondrial Transcripts: The primary effect is a dose-dependent decrease in the levels of mitochondrial mRNAs, rRNAs, and tRNAs.[7]
-
Impaired OXPHOS System Biogenesis: The lack of essential protein subunits encoded by mtDNA prevents the proper assembly and function of the electron transport chain complexes.[1]
-
Cellular Energy Crisis: The dysfunctional OXPHOS system results in decreased ATP production, leading to an energy deficit within the cell.
-
Anti-Tumor Effects: The sustained energy crisis and metabolic stress ultimately trigger cell death in cancer cells, which are often more sensitive to disruptions in mitochondrial function than normal cells.[3][8]
The binding site of these inhibitors has been identified in a hydrophobic pocket near the active site cleft of POLRMT.[9] Mutations within this pocket, such as L796Q, F813L, and L816Q, have been shown to confer resistance to these inhibitors, confirming POLRMT as their specific cellular target.[1][5]
Quantitative Data Summary
Table 1: In Vitro Cellular Potency (IC50)
| Compound | Cell Line | Assay Type | IC50 (nM) | Incubation Time | Citation |
| IMT1 | RKO (Colon Cancer) | Cell Viability | 521.8 | Not Specified | [10] |
| MiaPaCa-2 (Pancreatic Cancer) | Cell Viability | 291.4 | Not Specified | [10] | |
| HeLa (Cervical Cancer) | Cell Viability | 29.9 | Not Specified | [10] | |
| HEK293T | Cell Proliferation | ~190 | 120 h | [8][11] | |
| This compound | A2780, A549, HeLa | Cell Viability | Dose-dependent decrease observed (0.01 nM - 10 µM) | 72-168 h | [4] |
Note: The variability in cell lines, assay conditions, and incubation times makes a direct comparison of potency challenging.
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Citation |
| Oral Bioavailability | 101% | 10 mg/kg (p.o.) | [4] |
| Cmax | 5149 ng/mL | 10 mg/kg (p.o.) | [4] |
| Elimination Half-life (T1/2) | 1.88 h | 1 mg/kg (i.v.) | [4] |
| Plasma Clearance | 0.44 L/h/kg | 1 mg/kg (i.v.) | [4] |
Experimental Protocols
This section outlines the general methodologies used to characterize IMT1 and this compound.
In Vitro POLRMT Inhibition Assay
Objective: To determine the direct inhibitory activity of compounds on POLRMT enzymatic function.
Methodology:
-
Recombinant Protein Expression and Purification: Human POLRMT, TFAM, and TFB2M are expressed in and purified from Escherichia coli.[12][13]
-
In Vitro Transcription Reaction: A reaction mixture is prepared containing a DNA template with a mitochondrial promoter (e.g., LSP or HSP1), recombinant POLRMT, TFAM, TFB2M, and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP) or fluorescently tagged.[14]
-
Compound Incubation: The test compounds (IMT1 or this compound) are added to the reaction mixture at various concentrations.
-
Reaction and Quenching: The reaction is initiated and allowed to proceed for a defined period at 37°C, then stopped by the addition of a quenching solution (e.g., EDTA).
-
Analysis: The resulting RNA transcripts are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The intensity of the transcript bands is quantified to determine the extent of inhibition.[14]
A commercially available fluorescence-based assay kit can also be used, which measures the amount of synthesized RNA using a fluorescent dye.[15]
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A2780, A549, HeLa, RKO) are cultured in appropriate media and conditions.[16]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of IMT1 or this compound for various durations (e.g., 72 to 168 hours).[4][16]
-
Viability/Proliferation Measurement:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CCK-8 Assay: A colorimetric assay to determine the number of viable cells.[16]
-
Trypan Blue Exclusion Assay: Stains non-viable cells blue.[16]
-
Crystal Violet Staining: Stains the nuclei of adherent cells.
-
Automated Cell Counting: Directly counts the number of live and dead cells.
-
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Analysis of Mitochondrial Transcription in Cells
Objective: To confirm that the cellular effects of the inhibitors are due to the inhibition of mitochondrial transcription.
Methodology:
-
Cell Treatment: Cells are treated with IMT1 or this compound at effective concentrations.
-
RNA Isolation: Total RNA or mitochondrial RNA is isolated from the treated cells.[17]
-
Quantitative Real-Time PCR (qRT-PCR): The levels of specific mitochondrial transcripts (e.g., MT-ND1, MT-CO1, MT-RNR1) are quantified relative to a nuclear-encoded housekeeping gene (e.g., GAPDH, ACTB) or a mitochondrial DNA reference.[17]
-
Northern Blotting: Can be used to visualize the size and abundance of specific mitochondrial RNA species.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice to establish tumors.[10]
-
Compound Administration: Once tumors reach a palpable size, mice are treated with IMT1 or this compound (e.g., oral gavage for this compound) or a vehicle control.[4][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight and general health are also monitored.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting for OXPHOS proteins, qRT-PCR for mitochondrial transcripts).[4][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of POLRMT Inhibition
The following diagram illustrates the signaling cascade initiated by the inhibition of POLRMT by IMT1 and this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of POLRMT inhibitors like IMT1 and this compound.
Discussion and Future Directions
IMT1 and its analogue this compound are valuable research tools and potential therapeutic agents that specifically target mitochondrial transcription. While their mechanisms of action are similar, the key differentiator appears to be the improved pharmacokinetic profile of this compound, particularly its oral bioavailability.[4] This makes this compound a more promising candidate for in vivo studies and potential clinical development.
However, several knowledge gaps remain. A direct comparative study of the in vitro potency (IC50) of IMT1 and this compound against POLRMT and in various cancer cell lines under identical conditions is needed for a more precise understanding of their relative efficacy. Furthermore, detailed structural information on IMT1 bound to POLRMT and a direct comparison with the this compound-bound structure could reveal subtle differences in their binding modes that might influence their activity or off-target effects.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the in vitro and in vivo efficacy and toxicity of IMT1 and this compound.
-
Structure-activity relationship (SAR) studies: To understand the chemical features that contribute to the improved properties of this compound and to design even more potent and specific inhibitors.
-
Exploration of resistance mechanisms: Further investigation into the mutations that confer resistance to these compounds is crucial for predicting and overcoming potential clinical resistance.
-
Combination therapies: Evaluating the synergistic effects of POLRMT inhibitors with other anti-cancer agents, such as those targeting glycolysis or other metabolic pathways.
Conclusion
IMT1 and this compound are potent and specific inhibitors of POLRMT that have demonstrated significant anti-tumor activity in preclinical models. This compound, as an orally bioavailable analogue of IMT1, represents a significant advancement in the development of this class of inhibitors. This technical guide provides a foundational understanding of these compounds for researchers in the field of cancer biology and drug discovery. Further research to fill the existing knowledge gaps will be critical for the successful translation of these promising molecules into clinical applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for investigating mitochondrial gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Recombinant Human Mitochondrial RNA Polymerase (POLRMT) and the Initiation Factors TFAM and TFB2M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Human Mitochondrial RNA Polymerase Assay [profoldin.com]
- 16. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
IMT1B Treatment Protocol for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B, also known as LDC203974, is a potent and specific, orally active, noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] By inhibiting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), which encodes essential subunits of the oxidative phosphorylation (OXPHOS) system.[3][4][5] This leads to impaired mitochondrial respiration, an energy crisis characterized by ATP depletion, and subsequent inhibition of cell proliferation and viability in various cancer cell lines.[1][3][6] These application notes provide detailed protocols for treating cancer cell lines with this compound and assessing its biological effects.
Mechanism of Action
This compound binds to an allosteric site on POLRMT, inducing a conformational change that blocks substrate binding and transcription in a dose-dependent manner.[1] The inhibition of mtDNA transcription prevents the synthesis of 13 essential protein components of the electron transport chain, leading to OXPHOS dysfunction.[3][5] This metabolic disruption results in an increased AMP/ATP ratio, which activates the cellular energy sensor AMP-activated protein kinase (AMPK).[1] Activated AMPK promotes catabolic pathways to restore energy balance and inhibits anabolic processes, contributing to the anti-proliferative effects of this compound.
Data Presentation
In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| A2780 | Ovarian | 0.138 | 168 | SRB |
| A549 | Lung | 0.881 | 168 | SRB |
| HeLa | Cervical | Not specified | 72-168 | Not specified |
| HEC-1 | Endometrial | Not specified | Not specified | CCK-8 |
| KLE | Endometrial | Not specified | Not specified | CCK-8 |
| phEC-1 | Primary Endometrial | Significant decrease in viability at 0.1, 0.5, 2.5 µM | Not specified | CCK-8 |
Data summarized from reference[1][6]. SRB: Sulforhodamine B assay; CCK-8: Cell Counting Kit-8.
In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Parameter | Value |
| Dosage | 100 mg/kg |
| Administration Route | Oral (p.o.), daily |
| Treatment Duration | 4 weeks |
| Outcome | Significant reduction in tumor size |
Data summarized from reference[1].
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound treatment.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POLRMT Inhibition as an Anti-Cancer Strategy | Encyclopedia MDPI [encyclopedia.pub]
- 4. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for IMT1B in In Vivo Xenograft Models
Disclaimer
The following application notes and protocols are based on a hypothetical molecule, IMT1B, a putative inhibitor of the PI3K/AKT/mTOR signaling pathway. This document is intended to serve as a template and guide for researchers working with novel small molecule inhibitors in preclinical cancer models. All experimental procedures should be adapted to the specific characteristics of the compound and the research question at hand.
Introduction
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110α isoform. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA, is a common event in various human cancers. By targeting PI3Kα, this compound aims to selectively inhibit the growth of tumors harboring these mutations.
These application notes provide a comprehensive overview of the preclinical use of this compound in in vivo xenograft models, including recommended protocols for efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and data interpretation.
Mechanism of Action: PI3K/AKT/mTOR Signaling
This compound exerts its anti-tumor activity by inhibiting the catalytic activity of PI3Kα. This prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT and mammalian target of rapamycin (B549165) (mTOR). The downstream consequences of this inhibition include cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
Determining Optimal IMT1B Concentration for Preclinical Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B, also known as LDC203974, is a potent, specific, and orally active noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2] Its mechanism of action involves inducing a conformational change in POLRMT, thereby blocking substrate binding and inhibiting mitochondrial DNA (mtDNA) transcription.[1][3] This disruption of mtDNA expression leads to a subsequent reduction in the synthesis of essential subunits of the oxidative phosphorylation (OXPHOS) system, ultimately impairing mitochondrial respiration.[4][5] Due to the reliance of many cancer cells on OXPHOS for energy production and biosynthesis, this compound has emerged as a promising anti-tumor agent.[4][5][6] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro experiments.
Mechanism of Action
This compound specifically targets POLRMT, the sole enzyme responsible for transcribing the mitochondrial genome. By binding to an allosteric site near the active center of POLRMT, this compound prevents the polymerase from carrying out its transcriptional duties.[6] This leads to a dose-dependent decrease in mitochondrial transcripts, followed by a gradual depletion of mtDNA itself.[3] The resulting deficiency in mitochondrially-encoded proteins, which are critical components of the electron transport chain, cripples the cell's ability to perform oxidative phosphorylation. Consequently, cells experience a severe energy crisis, characterized by an increased AMP/ATP ratio and activation of AMP-activated protein kinase (AMPK).[1][3]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the effective concentrations of this compound in various cancer cell lines, providing a starting point for experimental design.
Table 1: IC50 Values of this compound in Cancer Cell Lines (1-week treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 29.9[7] |
| MiaPaCa-2 | Pancreatic Cancer | 291.4[7] |
| RKO | Colon Carcinoma | 521.8[7] |
Table 2: Effective Concentration Range of this compound for Cell Viability Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| A2780 | 0.01 nM - 10 µM | 72 - 168 hours | Dose-dependent decrease in cell viability[1] |
| A549 | 0.01 nM - 10 µM | 72 - 168 hours | Dose-dependent decrease in cell viability[1] |
| HeLa | 0.01 nM - 10 µM | 72 - 168 hours | Dose-dependent decrease in cell viability[1] |
| HEK293T | Not specified | 120 hours | IC50 of ~190 nM[4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a standard colorimetric assay like MTT or XTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 72, 96, or 168 hours). Longer incubation times (≥ 96 hours) are often required to observe significant effects due to the mechanism of action.[4]
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution and incubate overnight.
-
For XTT assay: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Analysis of Mitochondrial Transcription by qRT-PCR
This protocol describes how to assess the effect of this compound on the transcription of mitochondrial genes.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
TRIzol or other RNA extraction reagent
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO1) and a nuclear-encoded housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 24, 48, 72, 96 hours).[7]
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the mitochondrial and nuclear genes.
-
Data Analysis: Calculate the relative expression of the mitochondrial transcripts normalized to the nuclear housekeeping gene using the ΔΔCt method. A significant decrease in the levels of mitochondrial transcripts in this compound-treated cells compared to the control indicates inhibition of POLRMT.[7]
Protocol 3: Western Blot Analysis of OXPHOS Subunits
This protocol details the procedure to evaluate the impact of this compound on the protein levels of key OXPHOS complex subunits.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, COXI or COXII for Complex IV, ATP5A for Complex V) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the OXPHOS subunits to the loading control. A reduction in the levels of mitochondrially-encoded subunits (e.g., COXI) but not nuclear-encoded subunits (e.g., SDHB) is indicative of specific this compound activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
IMT1B: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of IMT1B, a potent and selective noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT), in cell culture applications.[1][2][3] this compound has demonstrated anti-tumor properties by suppressing mitochondrial DNA (mtDNA) expression.[1][3]
Physicochemical Properties and Solubility
This compound is supplied as a solid. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Table 1: this compound Solubility Data
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 16.9 mg/mL | 35.66 mM | Sonication is recommended for complete dissolution.[4] |
| In vivo formulation 1 | 5 mg/mL | 10.55 mM | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.[4] |
| In vivo formulation 2 | ≥ 2.08 mg/mL | ≥ 4.39 mM | 10% DMSO, 90% Corn Oil. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 473.88 g/mol . To prepare 1 mL of a 10 mM stock solution, 4.74 mg of this compound is required.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Adding DMSO: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.74 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
-
Prepare fresh dilutions of the working solution from the stock solution for each experiment.
Procedure:
-
Thaw the Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing a range of concentrations, perform serial dilutions of the 10 mM stock solution in 100% DMSO.
-
Dilution into Culture Medium: Directly add the required volume of the this compound DMSO stock (or a serial dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to mix the solution thoroughly immediately after adding the DMSO stock to prevent precipitation. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
Cell Culture and Viability Assays
This compound has been shown to decrease cell viability in a dose-dependent manner in various cancer cell lines, including A2780 (ovarian), A549 (lung), and HeLa (cervical) cells.[1]
Table 2: Example Cell Culture Conditions for this compound Experiments
| Cell Line | Base Medium | Serum | Supplements | Incubation Conditions |
| A2780 | RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 2 mM L-glutamine, 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| A549 | DMEM or Ham's F12K | 10% FBS | 2 mM L-glutamine, 1% Penicillin-Streptomycin | 37°C, 5% CO2[5][6] |
| HeLa | EMEM or DMEM | 10% FBS | 2 mM L-glutamine, 1% Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA) | 37°C, 5% CO2[7][8][9] |
Protocol: Cell Viability Assay (Example using A2780 cells)
-
Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Treatment: Prepare a series of this compound working solutions in complete culture medium at 2x the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 168 hours).[1]
-
Viability Assessment: Assess cell viability using a suitable method, such as MTT, XTT, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Mechanism of Action
This compound is a noncompetitive allosteric inhibitor of POLRMT.[1] Inhibition of POLRMT leads to a reduction in mitochondrial transcription, which in turn decreases the levels of mitochondrially-encoded subunits of the oxidative phosphorylation (OXPHOS) system.[10][11] This impairment of mitochondrial function results in a depletion of cellular ATP, leading to an increased AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[1][10][12]
Caption: this compound inhibits POLRMT, leading to decreased mitochondrial function and AMPK activation.
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell-based assay with this compound.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culturing HeLa cells | RE-Place [re-place.be]
- 8. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 9. atcc.org [atcc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Mitochondrial Transcription Following IMT1B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B, also known as LDC203974, is a potent, orally active, and specific noncompetitive allosteric inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1] By inducing a conformational change in POLRMT, this compound effectively blocks substrate binding and subsequent transcription of mitochondrial DNA (mtDNA).[1] This inhibitory action leads to a dose-dependent reduction in mitochondrial transcripts, depletion of essential subunits of the oxidative phosphorylation (OXPHOS) system, and ultimately triggers an energy crisis and anti-tumor effects in cancer cells.[2][3] These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial transcription, offering valuable tools for researchers in basic science and drug development.
Mechanism of Action
This compound's primary mode of action is the direct inhibition of POLRMT, the sole enzyme responsible for transcribing the mitochondrial genome. This leads to a cascade of downstream effects, including a reduction in the levels of all 13 protein-coding genes, 2 ribosomal RNAs, and 22 transfer RNAs encoded by mtDNA. The subsequent impairment of OXPHOS complex assembly disrupts cellular energy homeostasis, evidenced by an increase in the AMP/ATP ratio and the activation of AMP-activated protein kinase (AMPK).[1] AMPK activation, in turn, can influence broader metabolic pathways and mitochondrial biogenesis, often regulated by factors such as PGC-1α, NRF-1, and TFAM.[4][5][6]
Data Presentation
This compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 168 | 0.138 |
| DLD-1 | Colorectal Adenocarcinoma | 168 | 0.142 |
| A549 | Lung Carcinoma | 168 | 0.881 |
| HeLa | Cervical Cancer | 168 | 1.052 |
| CAPAN-1 | Pancreatic Adenocarcinoma | 168 | 1.352 |
Data compiled from publicly available information.
Effects of this compound on Mitochondrial Gene Expression
Treatment with this compound leads to a significant reduction in the expression of mitochondrial-encoded genes. The following table provides a summary of observed effects from various studies.
| Gene Target | Gene Product | Observed Effect |
| MT-ND1 | NADH-ubiquinone oxidoreductase chain 1 | Significant decrease in mRNA levels |
| MT-ND6 | NADH-ubiquinone oxidoreductase chain 6 | Significant decrease in mRNA levels |
| MT-COXI | Cytochrome c oxidase subunit I | Significant decrease in mRNA and protein levels |
| MT-ATP6 | ATP synthase F0 subunit 6 | Significant decrease in mRNA levels |
| NDUFB8 | NADH:ubiquinone oxidoreductase subunit B8 | Significant decrease in protein levels |
| UQCRC2 | Ubiquinol-cytochrome c reductase core protein 2 | Significant decrease in protein levels |
This table represents a qualitative summary from multiple studies. The magnitude of the effect is dependent on the cell line, this compound concentration, and treatment duration.[2]
Experimental Protocols
Protocol 1: Analysis of Mitochondrial Transcript Levels by qRT-PCR
This protocol details the measurement of mitochondrial gene expression in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mitochondrial and nuclear control genes (see table below)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure the purity and integrity of the RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the mitochondrial target genes to a nuclear-encoded housekeeping gene (e.g., GAPDH, B2M) to account for variations in RNA input.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Primer Sequences for Human Mitochondrial Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MT-ND1 | CTACTACAACCCTTCGCTGAC | GGATTGAGTAAACGGCTAGGC |
| MT-ATP6 | TAGCCATACACAACACTAAAGGACGA | GGGCATTTTTAATCTTAGAGCGAAA |
| MT-RNR2 | CCAAGCATAATATAGCAAGGAC | CTTAGCTTTGGCTCTCCTTG |
| GAPDH (Control) | GCACCGTCAAGGCTGAGAAC | TGGTGAAGACGCCAGTGGA |
Primer sequences are sourced from published literature and should be validated for your specific experimental setup.[7]
Protocol 2: Analysis of Mitochondrial Protein Levels by Western Blot
This protocol describes the detection and quantification of mitochondrial-encoded proteins after this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Mitochondria isolation kit (optional, but recommended for cleaner results)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against mitochondrial proteins (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Protein Extraction:
-
For whole-cell lysates, wash cells with PBS and lyse in RIPA buffer.
-
For mitochondrial fractions, use a commercial kit or a differential centrifugation protocol to isolate mitochondria before lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein levels to a loading control (e.g., VDAC1 for mitochondrial fractions or β-actin for whole-cell lysates).
-
Recommended Primary Antibodies:
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) |
| NDUFB8 | Rabbit | Abcam | ab192878 |
| COX2 (MT-CO2) | Rabbit | Cell Signaling Technology | #12970 |
| UQCRC2 | Rabbit | Proteintech | 14742-1-AP |
| ATP5A | Mouse | Abcam | ab14748 |
| VDAC1 (Loading Control) | Rabbit | Cell Signaling Technology | #4661 |
| β-actin (Loading Control) | Mouse | Sigma-Aldrich | A5441 |
Antibody selection and dilution should be optimized for your specific experimental conditions.
Mandatory Visualizations
Caption: this compound inhibits POLRMT, leading to decreased mitochondrial transcription and an energy crisis.
Caption: Workflow for measuring mitochondrial transcription after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [mdpi.com]
- 4. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for IMT1B Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of IMT1B, a potent and orally active inhibitor of mitochondrial RNA polymerase (POLRMT), in mouse models of cancer and other diseases where mitochondrial transcription is implicated.
Mechanism of Action
This compound is a noncompetitive allosteric inhibitor of POLRMT, the enzyme responsible for transcribing mitochondrial DNA (mtDNA).[1][2] Inhibition of POLRMT by this compound leads to a dose-dependent decrease in the transcription of mtDNA-encoded subunits of the oxidative phosphorylation (OXPHOS) system.[2][3] This impairment of mitochondrial respiration results in a cellular energy crisis, characterized by a decreased AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK), ultimately leading to anti-tumor effects and reduced cell viability in cancer cells.[1][4]
Signaling Pathway of this compound
Caption: this compound inhibits POLRMT, disrupting mitochondrial transcription and leading to an energy crisis and cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical mouse studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Administration Route | Dose (mg/kg) | Value |
| Oral Bioavailability | Oral | 10 | 101%[1] |
| Cmax | Oral | 10 | 5149 ng/mL[1] |
| Elimination Half-life (T1/2) | Intravenous | 1 | 1.88 h[1] |
| Plasma Clearance | Intravenous | 1 | 0.44 L/h/kg[1] |
Table 2: Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Type | Administration Route | Dose (mg/kg) | Dosing Schedule | Outcome |
| BALB/c nude mice | A2780 cell xenograft | Oral | 100 | Daily for 4 weeks | Significant reduction in tumor volume[1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound for Efficacy Studies
This protocol is designed for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound (LDC203974)
-
Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[5]
-
7-9 week old female BALB/c nude mice with established A2780 cell xenografts[1]
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Ensure the solution is homogenous by sonication or vigorous vortexing before each use.[5]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse and administer the this compound suspension or vehicle control via oral gavage.
-
-
Dosing Schedule:
-
Administer this compound or vehicle daily for the duration of the study (e.g., four weeks).[1]
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Observe the animals for any signs of toxicity.
-
Protocol 2: Intravenous Administration of this compound for Pharmacokinetic Studies
This protocol is suitable for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO, ensuring final DMSO concentration is low)
-
Mice (e.g., BALB/c)
-
Insulin syringes with fine gauge needles (e.g., 29-31 gauge)
-
Restraining device for tail vein injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a clear, sterile solution of this compound in the vehicle at the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
-
Animal Handling and Dosing:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Administer a single bolus of the this compound solution into a lateral tail vein.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Blood can be collected via retro-orbital bleeding, submandibular bleeding, or from the tail vein.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Experimental Workflow
Caption: General experimental workflow for in vivo mouse studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Application Notes and Protocols for IMT1B in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT), in colorectal cancer (CRC) research. The protocols outlined below are based on established methodologies for studying POLRMT inhibitors and their effects on cancer cell biology. While much of the detailed research in colorectal cancer has been conducted with the closely related compound IMT1, the shared mechanism of action makes these protocols highly applicable to this compound.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A growing body of evidence points to the critical role of mitochondrial metabolism in supporting tumor growth and survival.[2] Mitochondrial RNA polymerase (POLRMT) is a key enzyme responsible for the transcription of the mitochondrial genome, which encodes essential components of the oxidative phosphorylation (OXPHOS) system.[2] In many cancers, including CRC, POLRMT is overexpressed, highlighting it as a promising therapeutic target.[2]
This compound is an orally active, specific allosteric inhibitor of POLRMT.[3] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription.[3] This leads to a disruption of the OXPHOS system, resulting in decreased ATP production, mitochondrial depolarization, and oxidative damage.[2][4][5] Consequently, this compound treatment can lead to reduced cancer cell viability, proliferation, and migration, as well as the induction of apoptosis.[2][4][5] Furthermore, inhibition of POLRMT by IMT1 has been shown to suppress the pro-survival Akt-mTOR signaling pathway in colorectal cancer cells.[2][4][5]
Data Presentation: Quantitative Effects of POLRMT Inhibition in Colorectal Cancer
The following tables summarize the observed effects of POLRMT inhibitors (IMT1/IMT1B) on colorectal cancer cells. This data is compiled from various studies and provides a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound in a Colorectal Cancer Cell Line
| Cell Line | Compound | Assay | Endpoint | Result |
| DLD-1 | This compound | SRB Assay (168 hrs) | IC50 | 0.142 µM[3] |
Table 2: Qualitative and Semi-Quantitative Effects of IMT1 on Colorectal Cancer Cells
| Parameter | Cell Line(s) | Treatment | Observed Effect | Reference |
| Cell Viability | pCan-1, pCan-2, pCan-3, HCT116 | 1 µM IMT1 | Significantly decreased | [2] |
| Cell Proliferation | pCan-1, pCan-2, pCan-3, HCT116 | 1 µM IMT1 | Significantly decreased (reduced EdU incorporation) | [2] |
| Colony Formation | pCan-1 | 1 µM IMT1 | Significantly inhibited | [2] |
| Apoptosis | pCan-1 | 1 µM IMT1 | Increased Caspase-3 and -9 activity, PARP cleavage | [2] |
| Cell Cycle | pCan-1 | 1 µM IMT1 | G1-S phase arrest | [2] |
| Cell Migration | pCan-1, pCan-2, pCan-3, HCT116 | 1 µM IMT1 | Inhibited | [2] |
| Mitochondrial Function | pCan-1 | 1 µM IMT1 | Mitochondrial depolarization, oxidative damage, decreased ATP | [2] |
| Akt-mTOR Pathway | pCan-1 | 1 µM IMT1 | Decreased phosphorylation of Akt (Ser-473) and S6K1 (Thr-389) | [2] |
Table 3: In Vivo Efficacy of this compound
| Parameter | Model | Treatment | Observed Effect |
| Tumor Growth | Xenograft | 100 mg/kg; p.o.; daily; for four weeks | Significantly reduced tumor size |
Mandatory Visualization
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound inhibits POLRMT, leading to mitochondrial dysfunction and suppression of the Akt/mTOR pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on colorectal cancer cells.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the dose-dependent effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116, SW480)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of the Akt/mTOR Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is for measuring changes in mitochondrial membrane potential, an early indicator of apoptosis, induced by this compound.
Materials:
-
Colorectal cancer cells
-
6-well plates or black-walled 96-well plates
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound as previously described.
-
Incubate the cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS or culture medium.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
References
- 1. Mitotic and apoptotic activity in colorectal neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Multidrug Resistance in Cancer Using IMT1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a major obstacle to the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1] IMT1B, a potent and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT), presents a novel strategy to combat MDR.[1][2] By inhibiting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), leading to impaired oxidative phosphorylation (OXPHOS), depletion of intracellular ATP, and ultimately an energy crisis in cancer cells.[2][3] This reduction in cellular ATP levels directly compromises the function of ATP-dependent ABC transporters, thereby restoring sensitivity to conventional chemotherapeutic agents.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and potentially overcome multidrug resistance in cancer.
Mechanism of Action
This compound is a noncompetitive inhibitor that induces a conformational change in POLRMT, blocking substrate binding and mitochondrial transcription.[4] This leads to a cascade of events that are particularly detrimental to cancer cells, which often exhibit a high reliance on mitochondrial metabolism.[2][5] The primary mechanism by which this compound is proposed to overcome MDR is through the depletion of ATP, which is essential for the function of ABC transporters that efflux chemotherapeutic drugs from the cell.[1][2]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in a selection of human cancer cell lines. It is important to note that further studies are needed to establish the efficacy of this compound across a broader panel of well-characterized drug-sensitive and multidrug-resistant cancer cell line pairs.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |
| A2780 | Ovarian Cancer | 0.138 | 168 | [4] |
| DLD-1 | Colorectal Cancer | 0.142 | 168 | [4] |
| RKO | Colon Cancer | < 1 | 168 | [6] |
| HeLa | Cervical Cancer | 1.052 | 168 | [4][6] |
| MiaPaCa-2 | Pancreatic Cancer | < 1 | 168 | [6] |
| A549 | Lung Cancer | 0.881 | 168 | [4] |
| CAPAN-1 | Pancreatic Cancer | 1.352 | 168 | [4] |
| PANC-1 | Pancreatic Cancer | 0.79 | Not Specified | [7] |
| BXPC3 | Pancreatic Cancer | 0.27 | Not Specified | [7] |
| 22RV1 | Prostate Cancer | 0.82 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | > 30 | Not Specified | [7] |
| PC3 | Prostate Cancer | > 30 | Not Specified | [7] |
| A375 | Skin Cancer | > 30 | Not Specified | [7] |
| HUVEC | Normal Endothelial | > 50 | 168 | [4] |
| HEK293T | Embryonic Kidney | ~0.190 | 120 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents on both drug-sensitive and multidrug-resistant cancer cell lines.
Materials:
-
This compound (LDC203974)
-
Drug-sensitive and multidrug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.01 nM to 10 µM) and/or other chemotherapeutic agents in complete culture medium.[4] Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-168 hours).[4] The incubation time should be optimized based on the cell line and the specific research question.
-
MTT/XTT Addition: After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of POLRMT and MDR-related Proteins
This protocol is used to assess the effect of this compound on the expression levels of POLRMT and key MDR-related proteins such as P-glycoprotein (MDR1).
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-POLRMT, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-POLRMT, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.
Protocol 3: Cellular ATP Level Measurement
This protocol measures the intracellular ATP levels to confirm the bioenergetic effect of this compound.
Materials:
-
This compound-treated and untreated cells
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
-
ATP Reaction: Add the luciferase-containing reagent to the cell lysates. The luciferase will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Normalize the ATP levels to the total protein concentration or cell number.
Mandatory Visualization
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Experimental workflow for studying this compound in MDR cancer cells.
Signaling Pathways
Recent studies suggest that the effects of this compound may extend beyond simple ATP depletion and involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the Akt-mTOR pathway.[9][10] The disruption of mitochondrial function by this compound can lead to cellular stress, which in turn can influence the activity of this pathway. The precise mechanisms of this interplay in the context of MDR are an active area of research. The diagram below illustrates the proposed signaling cascade.
Caption: this compound signaling pathway in overcoming MDR.
References
- 1. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seahorse XF Assay for Assessing the Metabolic Effects of IMT1B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process central to numerous physiological and pathological states, including cancer, metabolic disorders, and neurodegenerative diseases. The Agilent Seahorse XF Analyzer is a powerful tool for the real-time assessment of cellular metabolism by measuring two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3] This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT).[4]
This compound functions as a noncompetitive, allosteric inhibitor of POLRMT, leading to a reduction in the transcription of mitochondrial DNA (mtDNA)-encoded genes.[4][5] These genes encode essential subunits of the electron transport chain (ETC) complexes required for oxidative phosphorylation (OXPHOS).[5][6] Consequently, this compound treatment is expected to impair mitochondrial respiration.[6] In response to this mitochondrial inhibition, cells may exhibit a compensatory shift towards glycolysis to meet their energetic demands.[6] This protocol outlines the necessary steps to quantify these metabolic changes using the Seahorse XF Mito Stress Test and Glycolysis Stress Test.
Principle of the Assays
The Seahorse XF Analyzer performs real-time measurements of OCR and ECAR in a microplate format. By sequentially injecting specific metabolic modulators, a comprehensive profile of a cell's metabolic function can be generated.
-
Mito Stress Test: This assay assesses mitochondrial function by measuring basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity through the sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Glycolysis Stress Test: This assay evaluates the glycolytic pathway by measuring glycolysis, glycolytic capacity, and glycolytic reserve after the sequential addition of glucose, oligomycin, and 2-deoxyglucose (2-DG).
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays following this compound treatment, based on findings from studies on cancer cell lines.[7] The data presented here is derived from experiments using the related compound IMT1 in RKO cells and serves as an illustrative example of the expected metabolic shift.[7]
Table 1: Effect of this compound Treatment on Mitochondrial Respiration (Mito Stress Test Parameters)
| Parameter | Vehicle Control (DMSO) | This compound Treated | Expected Change |
| Basal OCR (pmol/min) | ~150 | ~50 | Decrease |
| ATP Production (pmol/min) | ~100 | ~25 | Decrease |
| Maximal Respiration (pmol/min) | ~250 | ~60 | Decrease |
| Spare Respiratory Capacity (%) | ~67% | ~20% | Decrease |
Data are hypothetical and based on trends observed in RKO cells treated with IMT1.[7] Actual values will vary depending on the cell type, this compound concentration, and treatment duration.
Table 2: Effect of this compound Treatment on Glycolysis (Glycolysis Stress Test Parameters)
| Parameter | Vehicle Control (DMSO) | This compound Treated | Expected Change |
| Basal ECAR (mpH/min) | ~40 | ~80 | Increase |
| Glycolytic Capacity (mpH/min) | ~60 | ~100 | Increase |
| Glycolytic Reserve (%) | ~50% | ~25% | Decrease might be observed due to cells already operating at a higher basal glycolytic rate. |
Data are hypothetical and based on trends observed in RKO cells treated with IMT1.[7] Actual values will vary depending on the cell type, this compound concentration, and treatment duration.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits POLRMT, blocking mitochondrial DNA transcription and subsequent OXPHOS.
Experimental Workflow for Seahorse XF Assay with this compound Treatment
Caption: Workflow for assessing metabolic effects of this compound using the Seahorse XF Analyzer.
Experimental Protocols
Materials and Reagents
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine as required for the specific assay.
-
This compound (prepare stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent)
-
Seahorse XF Glycolysis Stress Test Kit (Agilent)
-
Cells of interest
-
Standard cell culture reagents (e.g., growth medium, PBS, trypsin)
Protocol for this compound Treatment and Seahorse XF Assay
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The optimal seeding density will vary between cell types and should be determined empirically.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and this compound treatment. Also, leave the background correction wells empty.
-
Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO₂).
Day 2-5: this compound Treatment
-
The duration of this compound treatment should be sufficient to observe a significant impact on mitochondrial function. Based on published data, a treatment period of 72-96 hours is recommended to allow for the turnover of existing mitochondrial proteins.[7]
-
Prepare fresh growth medium containing the desired concentration of this compound (e.g., 1 µM, but should be optimized for the cell line) and a corresponding vehicle control medium.
-
Carefully remove the old medium from the wells and replace it with the treatment or vehicle control medium.
-
Return the plate to the incubator for the remainder of the treatment period.
Day Before Assay: Sensor Cartridge Hydration
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated sensor cartridge overnight in a non-CO₂ incubator at 37°C.
Day of Assay: Seahorse XF Run
-
Prepare Assay Medium: Warm the appropriate Seahorse XF assay medium (e.g., XF DMEM supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine for the Mito Stress Test) to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Carefully wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Prepare Drug Plate: Reconstitute the Mito Stress Test or Glycolysis Stress Test compounds in the assay medium to the desired working concentrations and load them into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Data Analysis
-
Upon completion of the assay, the data can be analyzed using the Seahorse Wave software.
-
Normalize the OCR and ECAR data to cell number or protein concentration to account for any differences in cell proliferation due to this compound treatment.
-
Calculate the key parameters for the Mito Stress Test (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and Glycolysis Stress Test (glycolysis, glycolytic capacity, glycolytic reserve).
-
Compare the metabolic parameters between vehicle-treated and this compound-treated cells to determine the effect of POLRMT inhibition on cellular metabolism.
Conclusion
This application note provides a comprehensive protocol for investigating the metabolic consequences of this compound treatment using the Agilent Seahorse XF platform. By inhibiting mitochondrial transcription, this compound is expected to decrease mitochondrial respiration and potentially induce a compensatory increase in glycolysis. The detailed methodologies and expected outcomes presented here will enable researchers to effectively utilize this powerful technology to further understand the role of mitochondrial metabolism in their specific models and to evaluate the efficacy of novel therapeutic agents targeting this crucial cellular process.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of OXPHOS Subunits Following IMT1B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMT1B is a small molecule inhibitor of human mitochondrial RNA polymerase (POLRMT), a key enzyme responsible for the transcription of mitochondrial DNA (mtDNA).[1][2][3][4] The mitochondrial genome encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, which is critical for cellular energy production.[1][3][4] By inhibiting POLRMT, this compound disrupts the expression of these vital subunits, leading to impaired mitochondrial respiration and an energy crisis in cancer cells, ultimately inhibiting their proliferation.[1][3] This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the protein levels of OXPHOS subunits in cultured cells.
The OXPHOS system is composed of five multi-subunit complexes (Complex I-V). This compound treatment is expected to primarily affect the levels of subunits encoded by mtDNA, which are components of Complex I, III, IV, and V. Specifically, this compound has been shown to reduce the levels of mitochondrially-encoded subunits such as those in Complex I (ND1-5) and Complex IV (COI-IV).[1][3][4] Western blotting is a powerful and widely used technique to detect and quantify changes in the protein levels of specific OXPHOS subunits, providing insights into the molecular mechanism of this compound's anti-cancer activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.
Caption: this compound signaling pathway in the mitochondrion.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocol
This protocol outlines the steps for treating a cancer cell line (e.g., HeLa or A2780) with this compound and subsequently performing a Western blot to analyze the levels of OXPHOS subunits.
Materials:
-
Cancer cell line (e.g., HeLa, A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Total OXPHOS Rodent WB Antibody Cocktail (e.g., Abcam ab110413 or similar)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and this compound Treatment: a. Plate cells at a desired density in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 72-120 hours). The optimal concentration and duration may vary depending on the cell line.[2][5]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate. g. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: a. Normalize the protein concentrations of all samples. b. Mix 20-30 µg of protein from each sample with Laemmli sample buffer. c. Heat the samples at 95-100°C for 5 minutes. Note: For some OXPHOS antibody cocktails, heating should be avoided or kept at a lower temperature (e.g., 37-50°C) to prevent protein aggregation, particularly for hydrophobic subunits like COXI.[6] d. Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer (Western Blot): a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and allow it to air dry.
-
Blocking: a. Re-wet the membrane in methanol (B129727) and then wash with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the total OXPHOS antibody cocktail in blocking buffer according to the manufacturer's recommendation. This cocktail typically contains antibodies against a subunit from each of the five OXPHOS complexes. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Chemiluminescent Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes. c. Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis and Quantification: a. Use image analysis software to quantify the band intensities for each OXPHOS subunit. b. Normalize the band intensity of each target protein to a loading control (e.g., Actin, GAPDH, or VDAC) to account for loading differences. c. Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the effect of the treatment.
Data Presentation
The following table summarizes the expected quantitative changes in OXPHOS subunit levels after this compound treatment. The data is presented as a percentage of the vehicle control, normalized to a loading control.
| OXPHOS Complex | Subunit (Gene Origin) | Expected Change with this compound Treatment (% of Control) |
| Complex I | NDUFB8 (nDNA) | No significant change or slight decrease |
| MT-ND1 (mtDNA) | Significant decrease | |
| Complex II | SDHB (nDNA) | No significant change |
| Complex III | UQCRC2 (nDNA) | No significant change or slight decrease |
| Complex IV | MT-CO1 (mtDNA) | Significant decrease |
| Complex V | ATP5A (nDNA) | No significant change |
Note: The stability of some nuclear-encoded subunits (e.g., NDUFB8 and UQCRC2) can be affected if the assembly of their respective complexes is impaired due to the loss of mtDNA-encoded subunits.[5][7] Therefore, a slight decrease in their levels might be observed. In contrast, subunits of complexes composed entirely of nuclear-encoded proteins, such as Complex II (SDHB), are not expected to be affected by this compound treatment.[7]
Conclusion
Western blotting is an effective method to demonstrate the mechanism of action of this compound by showing a reduction in the protein levels of mtDNA-encoded OXPHOS subunits. This application note provides a comprehensive protocol and expected outcomes for researchers investigating the impact of this compound on mitochondrial function. The targeted disruption of OXPHOS by this compound highlights a promising therapeutic strategy for cancers that are highly dependent on mitochondrial metabolism.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OxPhos Rodent WB Antibody (45-8099) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Mitochondrial DNA Transcripts via qPCR Following IMT1B Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial DNA (mtDNA) transcription is a critical process for cellular energy production, and its dysregulation is implicated in various diseases, including cancer. The recent development of specific inhibitors of the mitochondrial RNA polymerase (POLRMT), such as IMT1B, provides a valuable tool for studying the consequences of inhibiting mtDNA expression.[1][2] This document provides a detailed protocol for the quantitative analysis of mitochondrial transcripts using reverse transcription quantitative polymerase chain reaction (RT-qPCR) in response to treatment with this compound, a potent and specific allosteric inhibitor of POLRMT.[3][4]
Introduction
Mitochondria possess their own circular genome that primarily encodes essential subunits of the oxidative phosphorylation (OXPHOS) system.[3][5] The transcription of this genome is carried out by the dedicated mitochondrial RNA polymerase, POLRMT. Inhibition of POLRMT by small molecules like this compound has been shown to decrease mtDNA transcript levels, impair OXPHOS function, and induce an energy crisis in cancer cells, highlighting its therapeutic potential.[1][2][3]
Accurate quantification of mtDNA transcripts is crucial for understanding the molecular effects of POLRMT inhibitors. RT-qPCR is a sensitive and widely used technique for this purpose. This protocol outlines the necessary steps, from cell culture and this compound treatment to data analysis, for reliable measurement of mitochondrial gene expression.
Signaling Pathway of this compound Action
This compound functions as a noncompetitive allosteric inhibitor of POLRMT.[6] It binds to a hydrophobic pocket in the POLRMT protein, inducing a conformational change that blocks substrate binding and subsequent transcription of mitochondrial DNA.[6] This leads to a reduction in the levels of all mitochondrial-encoded transcripts, including mRNAs, tRNAs, and rRNAs. The subsequent decrease in the synthesis of essential OXPHOS protein subunits disrupts the assembly and function of the electron transport chain, leading to impaired mitochondrial respiration and a cellular energy deficit.
Experimental Workflow
The overall experimental workflow for quantifying the effect of this compound on mitochondrial transcript levels is depicted below. It involves treating cultured cells with this compound, followed by total RNA extraction, a crucial DNase treatment step to eliminate contaminating mtDNA, reverse transcription of RNA to cDNA, and finally, quantitative PCR to measure the abundance of specific mitochondrial transcripts.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, RKO) in appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).
-
RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol of your chosen method (e.g., phenol-chloroform extraction or a silica-based column kit).
-
RNA Resuspension: Resuspend the final RNA pellet in nuclease-free water.
DNase I Treatment (Crucial Step)
Due to the high copy number of mtDNA, it is essential to remove any contaminating genomic DNA from the RNA preparation.
-
Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (e.g., 1-10 µg), a suitable DNase I reaction buffer, and DNase I (RNase-free).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
DNase Inactivation: Inactivate the DNase I according to the manufacturer's instructions (e.g., by adding EDTA and heating to 75°C for 10 minutes, or by using a column-based cleanup kit).
RNA Quantification and Quality Control
-
Quantification: Measure the concentration of the DNase-treated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. A260/A280 ratios should be ~2.0, and A260/A230 ratios should be between 2.0 and 2.2.
-
Integrity Check: (Optional but recommended) Verify RNA integrity using gel electrophoresis or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile PCR tube, combine a standardized amount of DNase-treated RNA (e.g., 1 µg), random hexamers or a mix of oligo(dT) and random primers, dNTPs, and nuclease-free water.
-
Primer Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription: Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the tube.
-
Incubation: Perform the reverse transcription reaction using the following cycling conditions: 25°C for 5 minutes, 42-50°C for 30-60 minutes, and 85°C for 5 minutes to inactivate the enzyme.[7] The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each reaction, combine the diluted cDNA template, forward and reverse primers for the mitochondrial gene of interest, and a SYBR Green or probe-based qPCR master mix.
-
Primer Design: Use validated primers for the mitochondrial transcripts of interest. It is important that these primers do not amplify nuclear mitochondrial DNA segments (NUMTs).
-
qPCR Cycling Conditions: A typical qPCR program consists of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 60 seconds).[8]
-
Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis
-
Data Collection: Collect the cycle threshold (Ct) values for each sample and target gene.
-
Normalization: Normalize the Ct values of the target mitochondrial transcripts to the Ct value of a stably expressed housekeeping gene (endogenous control). Suitable housekeeping genes should be empirically determined, but common choices include ACTB (β-actin) and GAPDH.[9]
-
Relative Quantification: Calculate the relative expression of the mitochondrial transcripts using the ΔΔCt method.
Data Presentation
The following tables provide examples of qPCR primers for human mitochondrial genes and a template for summarizing quantitative data from an this compound treatment experiment.
Table 1: Example qPCR Primers for Human Mitochondrial Genes
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| MT-ND1 | CTACTACAACCCTTCGCTGAC | GGATTGAGTAAACGGCTAGGC |
| MT-CO1 | GACGTAGACACACGAGCATATTTCA | AGGACATAGTGGAAGTGAGCTACAAC |
| MT-ATP6 | ATCACTCGAGACGTAAATTATGGCT | GGAGGATAATGCCGATGTTTCAG |
| MT-CYB | ATCACTCGAGACGTAAATTATGGCT | GGAGGATAATGCCGATGTTTCAG |
Primer sequences are examples and should be validated for specificity and efficiency before use.[10]
Table 2: Summary of this compound Effect on Mitochondrial Transcript Levels
| Mitochondrial Transcript | This compound Concentration (µM) | Fold Change vs. Vehicle (Mean ± SD) | p-value |
| MT-ND1 | 1 | 0.35 ± 0.08 | <0.01 |
| 10 | 0.12 ± 0.04 | <0.001 | |
| MT-CO1 | 1 | 0.41 ± 0.11 | <0.01 |
| 10 | 0.15 ± 0.05 | <0.001 | |
| MT-ATP6 | 1 | 0.38 ± 0.09 | <0.01 |
| 10 | 0.14 ± 0.06 | <0.001 |
Note: The data in this table is illustrative and based on published findings that this compound treatment leads to a significant reduction in mitochondrial transcript levels.[6][11][12]
Conclusion
This document provides a comprehensive protocol for the quantification of mitochondrial DNA transcripts following treatment with the POLRMT inhibitor this compound. Adherence to these guidelines, particularly the critical step of DNase treatment, will enable researchers to obtain reliable and reproducible data on the impact of POLRMT inhibition on mitochondrial gene expression. This methodology is essential for the preclinical evaluation of this compound and other potential therapeutics targeting mitochondrial transcription.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. anygenes.com [anygenes.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Transcription Protocol [sigmaaldrich.com]
- 8. mcgill.ca [mcgill.ca]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. biorxiv.org [biorxiv.org]
- 11. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: IMT1B in Mitochondrial Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B is a potent, specific, and orally active allosteric inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1][2] This leads to a reduction in the expression of the 13 protein subunits of the oxidative phosphorylation (OXPHOS) system that are encoded by mtDNA, ultimately impairing mitochondrial respiration and cellular energy production.[1][3] While the primary focus of this compound research has been in oncology, its specific mechanism of action presents a valuable tool for studying the consequences of impaired mitochondrial transcription in the context of inherited mitochondrial diseases.[3][4]
Mutations in POLRMT itself have been shown to cause neurological diseases characterized by defects in mitochondrial mRNA synthesis, establishing a direct link between POLRMT function and mitochondrial disease.[2][5] Therefore, this compound can be utilized in various mitochondrial disease models to investigate disease mechanisms, identify potential biomarkers, and explore therapeutic strategies aimed at modulating mitochondrial gene expression.
These application notes provide an overview of the potential uses of this compound in mitochondrial disease models and offer detailed protocols for its application in relevant cellular systems.
Mechanism of Action of this compound
This compound acts as a noncompetitive inhibitor of POLRMT.[1][2] Its binding to an allosteric site on the enzyme leads to the inhibition of both the initiation and elongation phases of mitochondrial transcription.[4] This targeted inhibition results in a cascade of cellular events, making it a powerful tool for studying mitochondrial dysfunction.
Signaling Pathway of this compound Action
Applications in Mitochondrial Disease Models
While direct studies of this compound in established mitochondrial disease models are currently limited, its known mechanism of action suggests several valuable applications for researchers in this field.
-
Modeling Diseases of Mitochondrial Transcription: For diseases caused by mutations in POLRMT or other components of the mitochondrial transcription machinery, this compound can be used to mimic the disease state by further reducing transcriptional output. This allows for the study of downstream cellular consequences and the testing of potential rescue strategies.
-
Investigating the Threshold Effect of OXPHOS Deficiency: In many mitochondrial diseases, there is a "threshold effect" where a certain level of mitochondrial dysfunction must be reached before clinical symptoms appear. This compound can be used to titrate the level of mitochondrial gene expression and OXPHOS function to study this threshold in various cell types.
-
Exploring Metabolic Vulnerabilities: By inducing a controlled impairment of OXPHOS, this compound can be used to uncover metabolic vulnerabilities in cells with underlying mitochondrial defects. This could lead to the identification of novel therapeutic targets.
-
High-Throughput Screening: The specific and potent nature of this compound makes it a suitable tool for developing high-throughput screening assays to identify compounds that can rescue or bypass defects in mitochondrial transcription.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound, primarily from studies in cancer cell lines, which can serve as a reference for designing experiments in mitochondrial disease models.
Table 1: In Vitro Efficacy of this compound in Human Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| A2780, A549, HeLa | Cell Viability | 0.01 nM - 10 µM | 72 - 168 hours | Dose-dependent decrease in cell viability. | [2] |
| HeLa | mtDNA Transcription | 10 µM | 3 - 6 hours | Significant decrease in ND1 and ND6 transcript levels. | |
| RKO, HeLa, MiaPaCa-2 | Cell Viability (IC50) | N/A | N/A | IC50 values of 521.8 nM, 29.9 nM, and 291.4 nM, respectively. | [6] |
| RKO | OXPHOS Protein Levels | 1 µM | 96 hours | Substantial decrease in steady-state levels of OXPHOS proteins. | [6] |
Table 2: In Vivo Effects of this compound in a Mouse Xenograft Model
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Mice with A2780 xenografts | 100 mg/kg; p.o.; daily | 4 weeks | Significant reduction in tumor size. Reduced mtDNA transcript and respiratory-chain subunit levels in tumors. | [2] |
Experimental Protocols
The following are detailed protocols for the application of this compound in cell-based models of mitochondrial disease. These are proposed protocols based on existing literature and should be optimized for specific cell types and experimental questions.
Protocol 1: Assessment of this compound on Mitochondrial Gene Expression in Patient-Derived Fibroblasts
This protocol details the use of this compound to assess its impact on the transcription of mitochondrial genes in fibroblasts derived from patients with mitochondrial disease.
Materials:
-
Patient-derived fibroblasts and control fibroblasts
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for mitochondrial and nuclear genes (e.g., MT-ND1, MT-CO1, ACTB, GAPDH)
-
Cell lysis buffer for protein analysis
-
Antibodies for western blotting (e.g., anti-COXI, anti-NDUFB8, anti-VDAC)
Procedure:
-
Cell Seeding: Seed patient-derived and control fibroblasts in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
RNA Extraction and qPCR:
-
At each time point, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative expression levels of mitochondrial transcripts (e.g., MT-ND1, MT-CO1) normalized to a nuclear-encoded housekeeping gene (e.g., ACTB).
-
-
Protein Analysis (Western Blot):
-
At the final time point, lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and western blotting to analyze the protein levels of mtDNA-encoded OXPHOS subunits (e.g., COXI, NDUFB8) and a loading control (e.g., VDAC).
-
Experimental Workflow for Protocol 1
Protocol 2: Evaluation of Mitochondrial Function in MELAS Cybrids Following this compound Treatment
This protocol is designed to investigate the effect of this compound on mitochondrial respiration and ATP production in cytoplasmic hybrid (cybrid) cell lines, which contain mitochondria from a MELAS patient in a common nuclear background.
Materials:
-
MELAS cybrid cell lines and control cybrids
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Seahorse XF Analyzer and assay kits (e.g., Cell Mito Stress Test)
-
ATP assay kit (e.g., luciferase-based)
-
Microplate reader
Procedure:
-
Cell Seeding for Seahorse Analysis: Seed MELAS and control cybrids in a Seahorse XF cell culture microplate at the optimal density determined for your cell type.
-
Cell Seeding for ATP Assay: Concurrently, seed cells in a 96-well plate for ATP measurement.
-
This compound Treatment: After 24 hours, treat the cells with a chosen concentration of this compound (e.g., 1 µM) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).
-
Mitochondrial Respiration Assay (Seahorse):
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
ATP Measurement:
-
At the same time point, measure the total cellular ATP levels in the 96-well plate using a luciferase-based ATP assay kit.
-
-
Data Normalization: Normalize the Seahorse OCR data and ATP levels to the cell number or protein concentration in each well.
Logical Relationship of Expected Outcomes
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial transcription in health and disease. While its application in specific mitochondrial disease models is an emerging area, the protocols and information provided here offer a solid foundation for researchers to explore the potential of POLRMT inhibition in their studies. As with any experimental system, careful optimization and validation are crucial for obtaining robust and meaningful results.
References
- 1. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POLRMT mutations impair mitochondrial transcription causing neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 5. POLRMT mutations impair mitochondrial transcription causing neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ATP Levels Following IMT1B Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B is a specific and noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1] This inhibition disrupts the transcription of mitochondrial DNA (mtDNA), which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[2][3][4] Consequently, this compound treatment impairs mitochondrial respiration, leading to a significant reduction in cellular ATP production, particularly in cancer cells that are highly reliant on this metabolic pathway.[2] This energy crisis can ultimately inhibit cell proliferation and induce cell death, making this compound a promising anti-cancer therapeutic agent.[1][2] Accurate measurement of intracellular ATP levels is therefore a critical method for evaluating the pharmacological efficacy of this compound and understanding its impact on cellular bioenergetics.
These application notes provide detailed protocols for quantifying intracellular ATP levels in cultured cells following exposure to this compound. The primary recommended method is the highly sensitive and widely used bioluminescence-based assay, with alternative methods such as High-Performance Liquid Chromatography (HPLC) also described.
Principle of ATP Measurement
The most common and sensitive method for measuring ATP is the bioluminescence assay based on the firefly luciferase enzyme.[5][6][7][8] In the presence of ATP and magnesium ions, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.[6][8][9] The intensity of this light is directly proportional to the ATP concentration in the sample.[6] This assay is rapid, highly specific for ATP, and can detect even picomolar to nanomolar concentrations.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow for measuring ATP levels.
Caption: Mechanism of this compound-induced ATP depletion.
Caption: General workflow for measuring ATP levels after this compound exposure.
Experimental Protocols
Protocol 1: Bioluminescence-Based ATP Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Cell line of interest (e.g., A2780, A549, or HeLa cells, which are known to be sensitive to this compound)[1]
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP bioluminescence assay kit (e.g., from Sigma-Aldrich, Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into an opaque-walled 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[10][11]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 10 µM.[1]
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration. Based on literature, a time course of 72 to 168 hours may be necessary to observe significant effects on cell viability and metabolism.[1]
-
-
ATP Measurement:
-
Equilibrate the 96-well plate and the ATP assay reagents to room temperature.
-
Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Add an equal volume of the ATP assay reagent to each well (e.g., 100 µL). The reagent contains a cell lysis agent to release intracellular ATP and the necessary components for the luciferase reaction.[12]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2-5 minutes to ensure complete cell lysis.
-
Measure the luminescence of each well using a luminometer. It is recommended to read the plate within 10-15 minutes of adding the reagent, as the signal may decay over time.[12]
-
-
Data Analysis:
-
Subtract the average luminescence reading from the medium-only wells (background) from all other readings.
-
Plot the luminescence values against the concentration of this compound.
-
To normalize the data, results can be expressed as a percentage of the ATP level in vehicle-treated control cells.
-
Protocol 2: ATP Measurement by High-Performance Liquid Chromatography (HPLC)
HPLC allows for the simultaneous separation and quantification of ATP, ADP, and AMP, providing a more detailed view of the cellular energy charge.[13][14][15]
Materials:
-
Cells cultured and treated with this compound as described in Protocol 1.
-
Cold perchloric acid (PCA) or a suitable extraction buffer.[13]
-
Neutralizing agent (e.g., potassium carbonate).
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).[13][16]
-
Mobile phase (e.g., potassium phosphate (B84403) buffer).[16]
-
ATP, ADP, and AMP standards.[13]
Procedure:
-
Sample Preparation:
-
After this compound treatment, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a specific volume of cold PCA extraction buffer to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and neutralize it with a neutralizing agent.
-
Centrifuge again to remove any precipitate. The supernatant contains the nucleotides for analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of ATP, ADP, and AMP standards.[13]
-
Inject a defined volume of the prepared cell extract and the standards onto the HPLC column.
-
Run the HPLC with an appropriate mobile phase and gradient to separate ATP, ADP, and AMP.[17]
-
Detect the nucleotides using a UV detector, typically at a wavelength of 254 nm.[16]
-
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve.
-
Calculate the ATP/ADP ratio and the cellular energy charge: ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Intracellular ATP Levels (Bioluminescence Assay)
| This compound Concentration | Mean Luminescence (RLU) ± SD | % ATP Level (relative to Vehicle) |
| Vehicle Control | Value | 100% |
| 0.1 nM | Value | Value |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
Table 2: Nucleotide Concentrations and Energy Charge after this compound Treatment (HPLC Analysis)
| Treatment | [ATP] (µM) ± SD | [ADP] (µM) ± SD | [AMP] (µM) ± SD | ATP/ADP Ratio | Energy Charge |
| Vehicle Control | Value | Value | Value | Value | Value |
| This compound (e.g., 1 µM) | Value | Value | Value | Value | Value |
Expected Results
Treatment with this compound is expected to cause a dose- and time-dependent decrease in intracellular ATP levels.[1] This reduction reflects the inhibition of mitochondrial ATP synthesis due to the disruption of the OXPHOS system. The HPLC analysis may further reveal an increase in the levels of ADP and AMP, leading to a decreased ATP/ADP ratio and a lower cellular energy charge, which can trigger downstream signaling pathways such as the activation of AMP-activated protein kinase (AMPK).[1]
Troubleshooting
-
High background luminescence: Ensure that the opaque-walled plates are not scratched and that there is no cross-contamination between wells. Use fresh, high-quality reagents.
-
Low signal: Check cell viability before the assay. Ensure complete cell lysis. The luminometer settings may need to be optimized for sensitivity.
-
Variable results: Ensure consistent cell seeding and pipetting techniques. Maintain a consistent time between adding the assay reagent and reading the luminescence for all wells.[12]
By following these detailed protocols, researchers can reliably measure the impact of this compound on cellular ATP levels, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for IMT1B in Nucleo-Mitochondrial Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B, also known as LDC203974, is a potent, orally active, and specific noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1] This targeted inhibition of mtDNA expression disrupts the synthesis of essential protein subunits of the oxidative phosphorylation (OXPHOS) system, which are encoded by the mitochondrial genome.[3][4] Consequently, this compound treatment leads to impaired mitochondrial respiration, a reduction in cellular ATP levels, and an increase in the AMP/ATP ratio, activating AMP-activated protein kinase (AMPK).[1][4]
The reliance of many cancer cells on mitochondrial metabolism for survival and proliferation makes this compound a compelling subject for cancer research and drug development.[4] Studies have shown that this compound selectively inhibits the proliferation of a wide range of cancer cell lines while having minimal effects on normal, non-cancerous cells.[5][6] In vivo studies using xenograft models have further demonstrated the anti-tumor efficacy of this compound, showing significant tumor growth reduction with good oral bioavailability and tolerability in mice.[1][2][7][8] These properties position this compound as a valuable chemical probe for studying nucleo-mitochondrial signaling and as a potential therapeutic agent for cancers dependent on oxidative phosphorylation.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell viability, mitochondrial gene expression, OXPHOS protein levels, cellular energy status, and in vivo tumor growth.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Proliferation (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 168 hours of incubation, as determined by the Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.138 |
| DLD-1 | Colorectal Cancer | 0.142 |
| A549 | Lung Cancer | 0.881 |
| HeLa | Cervical Cancer | 1.052 |
| CAPAN-1 | Pancreatic Cancer | 1.352 |
| MIA PaCa-2 | Pancreatic Cancer | 0.291 |
| RKO | Colon Cancer | 0.522 |
| HUVEC | Normal (Endothelial) | > 50 |
Data sourced from MedchemExpress and Bonekamp et al., 2020.[2][6]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
This table presents the experimental parameters and outcomes of this compound treatment in an A2780 ovarian cancer xenograft mouse model.
| Parameter | Value |
| Animal Model | BALB/c nude mice with A2780 cell xenografts |
| Treatment | This compound (100 mg/kg, p.o., daily for 4 weeks) |
| Outcome | Significant reduction in tumor volume |
| Pharmacokinetic Parameters (Mice) | |
| Oral Bioavailability | 101% |
| Cmax (10 mg/kg, p.o.) | 5149 ng/mL |
| Elimination Half-life (1 mg/kg, i.v.) | 1.88 hours |
Data sourced from MedchemExpress.[1][2]
Experimental Protocols
Protocol 1: Assessment of Cancer Cell Viability using XTT Assay
This protocol details the procedure for determining the effect of this compound on the viability of cancer cells using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.
Materials:
-
Cancer cell line of interest (e.g., A2780, A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
XTT Cell Viability Assay Kit (e.g., from Thermo Fisher Scientific, REPROCELL, or similar)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,500-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 72, 96, or 168 hours).
-
XTT Assay: a. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). b. Add 50 µL of the freshly prepared XTT labeling mixture to each well. c. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density. d. After incubation, gently mix the contents of the wells. e. Measure the absorbance of the formazan (B1609692) product at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of 660 nm is often used to subtract background absorbance.[1]
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Analysis of Mitochondrial Transcript Levels by qRT-PCR
This protocol describes the quantification of mitochondrial DNA-encoded transcripts to assess the inhibitory effect of this compound on mitochondrial transcription.
Materials:
-
Cells treated with this compound and control cells
-
RNA isolation kit (e.g., RNeasy Plus Mini Kit, Qiagen)
-
DNase I treatment kit (optional but recommended)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mitochondrial-encoded genes (e.g., MT-ND1, MT-ND6, MT-CO1) and a nuclear-encoded housekeeping gene (e.g., 18S rRNA, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation: a. Treat cells with the desired concentrations of this compound for the specified time. b. Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol. c. (Optional) Perform a DNase I treatment to remove any contaminating genomic DNA. d. Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target mitochondrial and housekeeping genes, and the qPCR master mix. b. Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9] c. Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the mitochondrial genes to the Ct value of the nuclear housekeeping gene (ΔCt = Ct_mito - Ct_housekeeping). c. Calculate the relative fold change in gene expression in this compound-treated samples compared to control samples using the 2^-ΔΔCt method.
Protocol 3: Western Blot Analysis of OXPHOS Protein Levels
This protocol outlines the procedure for examining the impact of this compound on the protein levels of key subunits of the oxidative phosphorylation complexes.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO1 for Complex IV, ATP5A for Complex V) and a loading control (e.g., GAPDH, β-actin, or VDAC)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Protein Extraction: a. Treat cells with this compound as required. b. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three to five times with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Protocol 4: Measurement of Cellular ATP Levels
This protocol describes how to quantify cellular ATP levels to assess the impact of this compound on cellular energy status.
Materials:
-
Cells treated with this compound and control cells
-
White opaque 96-well plates
-
ATP determination kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white opaque 96-well plate at an appropriate density. b. Treat the cells with this compound at various concentrations for the desired duration.
-
ATP Measurement: a. Follow the specific instructions of the commercial ATP determination kit. This typically involves: i. Lysis of the cells to release ATP using a provided reagent. ii. Addition of a reaction mixture containing luciferase and D-luciferin. b. Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: a. Generate an ATP standard curve using the provided ATP standard. b. Calculate the ATP concentration in each sample based on the standard curve. c. Normalize the ATP levels to the cell number or total protein concentration if desired.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old
-
Human cancer cell line (e.g., A2780)
-
Sterile PBS and Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Digital calipers
Procedure:
-
Tumor Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of approximately 5 x 10^6 cells/100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). c. Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
This compound Administration: a. Administer this compound (e.g., 100 mg/kg) or vehicle control to the respective groups daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitoring and Endpoint: a. Monitor the body weight and general health of the mice throughout the study. b. Continue tumor measurements until the tumors in the control group reach a predetermined endpoint size or for the planned duration of the study. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or molecular analysis).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare the tumor growth between the this compound-treated and control groups to determine the anti-tumor efficacy.
Visualizations
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MtDNA copy number [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IMT1B Ineffectiveness in Cell Viability Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are observing a lack of effect with IMT1B in cell viability assays. This document provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and an understanding of the compound's mechanism of action to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are not observing any decrease in cell viability after treating our cells with this compound. What could be the reason?
There are several potential reasons why this compound may not be showing an effect in your cell viability assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system you are using.
Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Compound Source and Purity: Ensure you are using a high-purity compound from a reputable supplier.
-
Storage: Check that this compound has been stored correctly, typically at -20°C for powder and -80°C for solvent stocks, to prevent degradation.[1]
-
Solubility: this compound is soluble in DMSO.[1] Ensure that the final DMSO concentration in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Visually inspect for any precipitation of the compound in the media.
-
-
Review Your Experimental Protocol:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.[2] Ensure you have a homogenous cell suspension before seeding.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent and may require longer incubation periods to become apparent.[3][4] Published studies have shown effects after 72 to 168 hours of treatment.[3]
-
Assay Choice: The type of viability assay is crucial. Assays based on metabolic activity (like MTT or CCK-8) are commonly used, but this compound's mechanism of inhibiting mitochondrial function could lead to a delayed cytotoxic effect.[5][6]
-
-
Consider the Biological Context:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound.[4] The metabolic state of your cells can influence their response. Cells that are highly dependent on oxidative phosphorylation (OXPHOS) are predicted to be more sensitive.[5]
-
Cellular Resistance: Some cell lines may have intrinsic or acquired resistance to this compound.[5][7]
-
Q2: How does this compound work, and how should this influence my experimental design?
This compound is a specific, noncompetitive, allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][3] This enzyme is essential for the transcription of mitochondrial DNA (mtDNA), which encodes key subunits of the oxidative phosphorylation (OXPHOS) system.[5][8] By inhibiting POLRMT, this compound disrupts mitochondrial transcription, leading to a depletion of OXPHOS proteins, an energy crisis, and ultimately, a decrease in cancer cell viability.[5][8]
This mechanism implies that the effects of this compound on cell viability may not be immediate. It takes time for the existing mitochondrial transcripts and proteins to be depleted to a level that impacts cellular energy production and viability. Therefore, longer incubation times (≥ 72 hours) are often necessary to observe a significant effect.[3]
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Q3: My cell viability assay results are inconsistent. What are the common sources of variability?
Inconsistent results in cell-based assays are a common challenge. Here are some factors to consider:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[9]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[10]
-
Cell Passage Number: Cells can change their characteristics over time in culture. Use cells with a consistent and low passage number for your experiments.[11]
-
Reagent Preparation: Ensure all reagents are prepared fresh and are at the correct temperature before use.[10]
Troubleshooting Workflow for Inconsistent Results
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Optimizing IMT1B Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of IMT1B in in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LDC203974) is an orally active, specific, and noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1] Its primary mechanism of action is the inhibition of mitochondrial DNA (mtDNA) expression, which is essential for the biogenesis of the oxidative phosphorylation (OXPHOS) system.[2] By inhibiting POLRMT, this compound disrupts mitochondrial transcription, leading to a depletion of cellular metabolites and an energy crisis in cancer cells, which ultimately results in anti-tumor effects.[1][3]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on published preclinical studies, a dose of 100 mg/kg, administered orally once daily , has been shown to significantly reduce tumor size in mice with human cancer cell xenografts.[1][2] This dose was well-tolerated in a four-week study.[1] However, it is crucial to determine the optimal dose for your specific cancer model and experimental conditions by conducting a dose-range finding study.
Q3: How should I prepare this compound for oral administration?
A3: this compound can be formulated for oral gavage in a vehicle such as 25% PEG400 in 30% aqueous hydroxypropyl-β-cyclodextrin .[2] Another suggested formulation is 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline .[2] It is recommended to prepare the formulation fresh daily and ensure the compound is fully dissolved or in a homogenous suspension before administration.[4]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: this compound exhibits good oral bioavailability in mice. The table below summarizes key pharmacokinetic parameters.
| Parameter | Route | Dose (mg/kg) | Value |
| Oral Bioavailability | p.o. | 10 | 101%[1] |
| Cmax | p.o. | 10 | 5149 ng/mL[1] |
| T½ (half-life) | i.v. | 1 | 1.88 h[1] |
| Plasma Clearance | i.v. | 1 | 0.44 L/h/kg[1] |
Q5: What are the expected outcomes of this compound treatment in a responsive tumor model?
A5: In responsive xenograft models, effective treatment with this compound is expected to lead to a significant reduction in tumor volume.[1] On a molecular level, this should correlate with reduced mtDNA transcript levels and decreased levels of respiratory-chain subunits within the tumor tissue.[1]
Troubleshooting Guides
Issue 1: Poor Compound Solubility or Formulation Instability
-
Problem: this compound precipitates out of solution or forms a non-homogenous suspension.
-
Possible Causes & Solutions:
-
Incorrect Solvent System: The chosen vehicle may not be optimal for this compound.
-
Troubleshooting: Experiment with different vehicle formulations. Common co-solvents for poorly soluble compounds include DMSO, PEG300, PEG400, and Tween 80.[2] Always include a vehicle-only control group to assess any effects of the formulation itself.
-
-
Low Temperature: The formulation may be too cold, causing the compound to precipitate.
-
Troubleshooting: Gently warm the vehicle before adding this compound to aid in dissolution.
-
-
Insufficient Mixing: The compound may not be adequately dispersed in the vehicle.
-
Issue 2: Animal Distress or Complications During Oral Gavage
-
Problem: Mice show signs of distress (e.g., coughing, fluid from the nose, difficulty breathing) during or after oral gavage.
-
Possible Causes & Solutions:
-
Incorrect Gavage Technique: The gavage needle may have entered the trachea instead of the esophagus.
-
Esophageal Injury: The gavage needle may have a burr or sharp edge.
-
Aspiration: The dosing volume may be too large or administered too quickly.
-
Issue 3: High Variability in Experimental Results
-
Problem: Inconsistent tumor growth inhibition or other endpoints are observed between animals in the same treatment group.
-
Possible Causes & Solutions:
-
Inaccurate Dosing: Inhomogeneous formulation or inconsistent administration volume.
-
Troubleshooting: Ensure the formulation is uniformly mixed before dosing each animal.[4] Use calibrated equipment for accurate volume measurement.
-
-
Animal Stress: Stress from handling and gavage can impact experimental outcomes.
-
Biological Variability: Inherent differences in tumor take rate and growth.
-
Troubleshooting: Randomize animals into treatment groups once tumors reach a specific, uniform size.[2]
-
-
Issue 4: Signs of Toxicity in Treated Animals
-
Problem: Animals exhibit signs of toxicity such as significant body weight loss, lethargy, piloerection, or hunched posture.
-
Possible Causes & Solutions:
-
Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD).
-
Troubleshooting: Reduce the dose of this compound. If you have not already, perform an MTD study to determine a safe dose range. A body weight loss of 5% can be a strong predictor of pathological findings.[9]
-
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Troubleshooting: Always include a vehicle-only control group to monitor for any toxicity related to the formulation.
-
-
Cumulative Toxicity: The compound may have cumulative toxic effects with repeated dosing.
-
Troubleshooting: Consider an alternative dosing schedule (e.g., every other day) or a lower daily dose.
-
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[10][11]
Materials:
-
This compound
-
Vehicle (e.g., 25% PEG400 in 30% aqueous hydroxypropyl-β-cyclodextrin)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), both male and female
-
Gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Dose Selection: Based on in vitro data and literature, select a starting dose and a series of escalating doses. A common approach is to start at a dose expected to produce a plasma concentration several times higher than the in vitro IC50.
-
Group Allocation: Assign a small cohort of animals (e.g., 3-5 per sex) to each dose group, including a vehicle control group.
-
Administration: Administer a single dose of this compound or vehicle via oral gavage.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity at 30 minutes, 2, 4, and 6 hours post-dose, and then daily for 14 days.[12]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, mortality, or more than a 10-20% loss in body weight.[15]
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to identify any macroscopic pathological changes in major organs.[12]
Protocol 2: Dose-Range Finding and Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound across a range of doses.
Materials:
-
Human cancer cell line of interest (e.g., A2780)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel® (optional)
-
Calipers
-
This compound and vehicle
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel®) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).[2]
-
Groups: Vehicle control, and at least three this compound dose levels (e.g., 25, 50, and 100 mg/kg), selected based on the MTD study.
-
-
Treatment: Administer this compound or vehicle orally once daily for a specified period (e.g., 21-28 days).
-
Data Collection:
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.[2][16]
-
Data Analysis:
-
Compare the mean tumor volumes between the treated groups and the vehicle control group.
-
Calculate the Tumor Growth Inhibition (TGI) for each dose level.
-
Analyze body weight changes to assess toxicity.
-
Visualizations
Caption: this compound inhibits POLRMT, blocking mitochondrial transcription and reducing ATP production.
Caption: Workflow for in vivo dose optimization, from MTD to efficacy studies.
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDC-203974 (IMT-1B) | allosteric inhibitor of POLRMT | 2304621-06-3 | InvivoChem [invivochem.com]
- 3. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 4. benchchem.com [benchchem.com]
- 5. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 6. instechlabs.com [instechlabs.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Acute toxicity study in rodents | Bienta [bienta.net]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
IMT1B stability in DMSO and cell culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with IMT1B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] To ensure complete dissolution, sonication may be required.[1] For in vivo studies, a formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been used.[1]
Q2: How should this compound be stored to ensure its stability?
A2: The stability of this compound depends on its form (powder or in solvent) and the storage temperature. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [2] |
| In DMSO | -80°C | 1-2 years | [1][2] |
| In DMSO | -20°C | 1 year | [2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes.[2]
Q3: Is this compound stable in cell culture media?
A3: There is limited publicly available data on the long-term stability of this compound in various cell culture media. The stability can be influenced by factors such as the composition of the medium, pH, temperature, and the presence of serum. It is crucial to prepare fresh dilutions of this compound in cell culture medium for each experiment from a frozen DMSO stock solution. For experiments longer than 24 hours, consider replenishing the medium with freshly diluted this compound to maintain a consistent concentration.
Troubleshooting Guides
Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause 1: Improper storage of this compound stock solution.
-
Solution: Ensure that your this compound stock solution in DMSO is stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[2] If the stock has been stored for an extended period or subjected to temperature fluctuations, consider preparing a fresh stock solution.
-
-
Possible Cause 2: Degradation of this compound in cell culture media.
-
Solution: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. For long-term experiments, it is advisable to change the media and re-add freshly diluted this compound at regular intervals (e.g., every 24-48 hours). To confirm the stability in your specific experimental conditions, you can perform a time-course experiment as detailed in the "Experimental Protocols" section.
-
-
Possible Cause 3: Low solubility in aqueous media.
-
Solution: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Problem 2: I am seeing variability in my experimental results between different batches of this compound.
-
Possible Cause: Differences in compound purity or handling.
-
Solution: Always source this compound from a reputable supplier and obtain a certificate of analysis (CoA) for each batch to verify its purity. Handle the compound according to the supplier's instructions. When starting experiments with a new batch, it is good practice to perform a dose-response curve to confirm its potency relative to previous batches.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution into your cell culture medium of choice to a final working concentration (e.g., 10 µM). Prepare a sufficient volume for the entire experiment.
-
Divide the this compound-containing medium into several sterile tubes, one for each time point and temperature.
-
-
Incubation:
-
Incubate the tubes at the desired temperatures (e.g., 4°C and 37°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from each temperature.
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each temperature to visualize the stability profile.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting IMT1B Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to IMT1B, a novel inhibitor of mitochondrial RNA polymerase (POLRMT). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address challenges encountered during your research.
Troubleshooting Guide
This guide provides solutions to common issues observed when cancer cells develop resistance to this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual increase in IC50 value of this compound over time. | Development of acquired resistance. | 1. Confirm the shift in IC50 with a dose-response curve comparing parental and resistant cells. 2. Perform molecular analyses to investigate resistance mechanisms (see FAQs). 3. Consider culturing a batch of cells in a drug-free medium to test the stability of the resistant phenotype.[1] |
| No significant cell death, but proliferation is inhibited at high this compound concentrations. | The compound may be cytostatic rather than cytotoxic at the tested concentrations. | 1. Perform a time-course experiment to monitor cell numbers over a longer duration. 2. Use a "Day 0" reading to distinguish between cytostatic and cytotoxic effects.[2] 3. Assess markers of apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21, p27). |
| High variability in cell viability assay results between replicates. | Inconsistent cell seeding, edge effects in multi-well plates, or issues with reagent preparation. | 1. Ensure a single-cell suspension and uniform cell seeding density.[3] 2. Avoid using the outer wells of the plate to minimize edge effects.[4] 3. Prepare fresh drug dilutions for each experiment.[1] |
| Knockdown of a suspected resistance gene (e.g., TFAM) does not re-sensitize cells to this compound. | The targeted gene is not the primary driver of resistance, or the knockdown efficiency is insufficient. | 1. Verify knockdown efficiency at the protein level using Western blotting. 2. Test multiple siRNAs targeting different regions of the gene. 3. Explore alternative resistance pathways (e.g., mTORC1, VHL signaling).[5] |
| Unexpected bands or altered protein molecular weight in Western blot analysis. | Post-translational modifications, protein isoforms, or protein degradation. | 1. Check protein databases (e.g., UniProt) for known isoforms and modifications.[6] 2. Ensure the use of protease and phosphatase inhibitors during sample preparation.[6] 3. Use a positive control lysate to validate antibody specificity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific, noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[8][9] By inhibiting POLRMT, this compound suppresses the transcription of mitochondrial DNA (mtDNA), which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[10][11] This leads to an energy crisis and inhibits the proliferation of cancer cells that are highly dependent on mitochondrial metabolism.[12]
Q2: My cancer cell line has become resistant to this compound. What are the potential mechanisms?
A2: Acquired resistance to this compound can occur through several mechanisms:
-
Compensatory increase in mtDNA expression : Resistant cells may upregulate factors like mitochondrial transcription factor A (TFAM) to boost mtDNA levels and transcription, counteracting the effect of the inhibitor.[5]
-
Mutations in the POLRMT gene : Specific mutations in the POLRMT gene can alter the binding site of this compound, reducing its inhibitory effect.[13]
-
Activation of bypass signaling pathways : A CRISPR-Cas9 screen identified that loss of genes in the von Hippel-Lindau (VHL) and mTORC1 pathways can confer resistance to this compound.[5] Dysregulation of these pathways may allow cells to survive despite impaired mitochondrial function.[5]
Q3: How can I confirm that resistance is due to altered mitochondrial function?
A3: You can perform several assays to assess mitochondrial function:
-
Measure mitochondrial transcript levels : Use quantitative PCR (qPCR) to measure the mRNA levels of mitochondrially-encoded genes (e.g., MT-ND1, MT-CO1). A smaller reduction in these transcripts in resistant cells compared to parental cells upon this compound treatment suggests a resistance mechanism at the level of mitochondrial transcription.
-
Assess OXPHOS protein levels : Use Western blotting to check the protein levels of key OXPHOS subunits encoded by mtDNA (e.g., NDUFB8, MT-CO2).
-
Analyze mitochondrial respiration : Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR), which is a direct indicator of mitochondrial respiration.
Q4: What are the best practices for generating an this compound-resistant cell line?
A4: To generate a resistant cell line, parental cells are cultured with gradually increasing concentrations of this compound over an extended period (often 6-12 months). Start with a concentration around the IC50 and incrementally increase the dose as the cells adapt and resume proliferation.[2] It is crucial to maintain a parallel culture of parental cells treated with the vehicle (e.g., DMSO) as a control.
Data Presentation
Table 1: Dose-Response to this compound in Parental vs. Resistant Cancer Cells
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental HCT116 | 150 | 1.0 |
| This compound-Resistant HCT116 | 4500 | 30.0 |
Table 2: Relative Expression of Mitochondrial Genes in Response to this compound (1µM, 48h)
| Gene | Parental HCT116 (Fold Change) | This compound-Resistant HCT116 (Fold Change) |
| MT-ND1 | 0.25 | 0.85 |
| MT-CO1 | 0.30 | 0.92 |
| TFAM | 1.10 | 3.50 |
Experimental Protocols
Protocol 1: Cell Viability (Resazurin Reduction Assay)
This assay measures cell metabolic activity as an indicator of viability.
-
Cell Seeding : Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation : Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Assay : Add 20 µL of resazurin (B115843) solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours.
-
Measurement : Measure the fluorescence or absorbance using a plate reader.
-
Analysis : Normalize the readings to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for POLRMT and TFAM
This protocol allows for the analysis of protein expression levels.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against POLRMT, TFAM, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing : Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: siRNA-mediated Knockdown of TFAM
This protocol is for transiently reducing the expression of a target gene.
-
Cell Seeding : The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.[15] Use antibiotic-free medium.[16]
-
Prepare siRNA-Lipid Complex :
-
In one tube (A), dilute the TFAM-targeting siRNA (e.g., 20-80 pmol) in 100 µL of serum-free medium (e.g., Opti-MEM™).[17]
-
In another tube (B), dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes.[15]
-
Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[17]
-
-
Transfection : Add the siRNA-lipid complex mixture dropwise to the cells.
-
Incubation : Incubate the cells for 24-72 hours. The optimal time for assessing knockdown depends on the stability of the target protein.
-
Validation and Functional Assay : After incubation, harvest the cells. Use one portion to validate protein knockdown by Western blotting and the other portion to perform a cell viability assay with this compound to assess re-sensitization.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 10. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
unexpected phenotypes with IMT1B treatment
Welcome to the technical support center for IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT). This resource is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Unexpected Phenotypes
Researchers using this compound may occasionally observe phenotypes that are unexpected or differ from the primary anti-proliferative effects. This guide provides insights into potential causes and troubleshooting strategies for these observations.
Issue 1: Acquired Resistance to this compound Treatment
A significant unexpected outcome during long-term this compound treatment is the development of acquired resistance in cancer cell lines.
Quantitative Data Summary: Factors Associated with this compound Resistance
| Parameter | Observation in Resistant Cells | Potential Implication | Recommended Assay |
| mtDNA Expression | Compensatory increase in mitochondrial DNA (mtDNA) expression. | Cells overcome POLRMT inhibition by boosting the amount of template available for transcription. | qPCR for mtDNA Copy Number |
| Cellular Metabolites | Maintenance of higher cellular metabolite levels compared to sensitive cells under treatment.[1] | Resistant cells adapt their metabolic pathways to sustain energy production and biomass. | Metabolic Profiling (e.g., LC-MS) |
| mTORC1 Pathway | Loss of function in mTORC1 pathway components.[1] | Reduced mTORC1 signaling can protect cells from this compound-induced cell death. | Western Blot for mTORC1 pathway proteins (e.g., phospho-4EBP1) |
| VHL Pathway | Loss of function in the Von Hippel-Lindau (VHL) tumor suppressor pathway.[1] | VHL loss can confer resistance in an OXPHOS-independent manner. | Gene sequencing or Western Blot for VHL |
Troubleshooting Workflow for Acquired Resistance
If you observe that your cell line is becoming resistant to this compound, the following workflow can help you investigate the underlying mechanism.
Issue 2: Unexpected Metabolic Reprogramming
While a shift from oxidative phosphorylation (OXPHOS) to glycolysis is an expected outcome of this compound treatment, the extent and consequences of this metabolic reprogramming can be unexpected and lead to experimental variability.
Quantitative Data Summary: Metabolic Effects of this compound Treatment
| Parameter | Observation | Implication | Recommended Assay |
| AMP/ATP Ratio | Significant increase in the AMP/ATP ratio.[2][3] | Indicates a cellular energy crisis, which is a primary intended effect of this compound. | HPLC or Luciferase-based ATP Assay |
| AMPK Activation | Increased phosphorylation of AMP-activated protein kinase (AMPK).[3][4] | A direct consequence of an elevated AMP/ATP ratio, leading to a switch in cellular metabolism. | Western Blot for phospho-AMPK |
| Extracellular Acidification Rate (ECAR) | Increase in ECAR in some cell lines.[1] | Suggests a compensatory upregulation of glycolysis (Warburg effect). | Seahorse XF Analyzer |
| Cellular Metabolites | Depletion of cellular metabolites, including TCA cycle intermediates and amino acids in sensitive cells.[1] | Demonstrates the profound impact of OXPHOS inhibition on central carbon metabolism. | Metabolic Profiling (e.g., LC-MS) |
Troubleshooting Considerations for Metabolic Reprogramming:
-
Cell Line Dependency: The degree of metabolic shift can vary significantly between cell lines, depending on their intrinsic metabolic plasticity.
-
Culture Conditions: The availability of glucose and other nutrients in the culture medium can influence the extent to which cells can compensate through glycolysis.
-
Duration of Treatment: Short-term treatment may primarily show a bioenergetic crisis, while long-term treatment may reveal more stable metabolic reprogramming.
Frequently Asked Questions (FAQs)
Q1: Why is my cancer cell line not responding to this compound treatment, even though it is reported to be dependent on OXPHOS?
A1: While many cancer cells rely on OXPHOS, sensitivity to this compound can be heterogeneous.[4] Some cell lines that do not respond to this compound treatment may have intrinsic resistance mechanisms.[4] It is also possible that some cancer cells can adapt to use aerobic glycolysis as their primary energy source.[4]
Q2: I am observing significant cell death with this compound in my cancer cell line, but not in the co-cultured normal (non-cancerous) cells. Is this expected?
A2: Yes, this is an expected and desirable outcome. This compound and other POLRMT inhibitors have been shown to be more effective at inhibiting cancer cell proliferation with minimal impact on normal cells.[4] This selectivity is thought to be due to the higher reliance of many cancer cells on OXPHOS for energy and biomass production compared to normal, differentiated cells.[4][5] Studies in mice have shown that this compound is well-tolerated and does not cause OXPHOS dysfunction in normal tissues like the liver and heart.[5][6][7]
Q3: What are the known off-target effects of this compound?
A3: Current research indicates that this compound is a highly specific, allosteric inhibitor of POLRMT.[2][3] It has been shown to selectively bind and inhibit human POLRMT over other RNA polymerases.[4] While all small molecules have the potential for off-target effects, significant off-target activities for this compound have not been prominently reported in the current literature. The observed phenotypes are largely consistent with the on-target effect of inhibiting mitochondrial transcription.
Q4: Can this compound treatment lead to an increase in mitochondrial reactive oxygen species (ROS)?
A4: Yes, this compound-mediated inhibition of POLRMT can lead to mitochondrial depolarization and an induction of mitochondrial ROS levels.[4] This is a common consequence of disrupting the electron transport chain.
Q5: What is the mechanism of action of this compound?
A5: this compound is a noncompetitive, allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[2][3] It binds to POLRMT, causing a conformational change that blocks substrate binding and transcription.[2] This leads to a dose-dependent inhibition of mtDNA expression and subsequent depletion of OXPHOS subunits.[4]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general framework for assessing the impact of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration plate.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) data using the Seahorse XF software.
Protocol 2: Western Blot Analysis of OXPHOS Proteins
This protocol is for assessing the levels of key OXPHOS protein subunits following this compound treatment.
-
Sample Preparation: After this compound treatment, harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO1 for Complex IV, and ATP5A for Complex V) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound Signaling Pathway and Downstream Effects
References
- 1. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing IMT1B Toxicity in Normal Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IMT1B, a specific inhibitor of mitochondrial RNA polymerase (POLRMT). The focus is on understanding and minimizing potential toxicity in normal (non-cancerous) cells during pre-clinical research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Cytotoxicity Observed in a Normal Cell Line
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Specific Metabolic Profile | Certain normal cell lines may have an atypical reliance on mitochondrial oxidative phosphorylation (OXPHOS), making them more susceptible to this compound. It is important to characterize the metabolic profile of your specific cell line. |
| High this compound Concentration | Although this compound shows a therapeutic window, very high concentrations may lead to off-target effects or overwhelm the metabolic plasticity of normal cells. |
| Experimental Artifacts | Contamination, incorrect reagent concentration, or issues with cell culture conditions can lead to apparent cytotoxicity. |
| Prolonged Exposure | Continuous long-term exposure to this compound may eventually impact even normal cells. |
Detailed Methodologies for Troubleshooting:
-
Metabolic Profiling: Conduct a Seahorse XF analysis to determine the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your normal cell line. This will provide insights into the cell's reliance on OXPHOS versus glycolysis.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations on your normal cell line and a sensitive cancer cell line as a positive control. This will help determine the therapeutic window for your specific model.
-
Control Experiments: Always include vehicle-only (e.g., DMSO) controls to ensure the observed effects are due to this compound. Regularly test for mycoplasma contamination.
-
Pulsed Exposure: If continuous exposure is toxic, consider a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off) to allow normal cells to recover.
Issue 2: High Variability in Toxicity Data Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, and media composition can alter cellular metabolism and sensitivity to this compound. |
| Reagent Instability | Improper storage and handling of this compound can lead to degradation and loss of potency. |
| Assay-Specific Issues | The choice of cytotoxicity assay can influence the results. For example, assays based on metabolic activity (e.g., MTT) might be directly affected by this compound's mechanism of action. |
Detailed Methodologies for Troubleshooting:
-
Standardize Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
-
Proper Reagent Handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
-
Assay Validation: Use multiple, mechanistically distinct cytotoxicity assays to confirm your findings. For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release or a direct cell counting method.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less toxic to normal cells compared to cancer cells?
A1: this compound targets mitochondrial transcription, which is essential for the function of the oxidative phosphorylation (OXPHOS) system.[1][2][3] Many cancer cells exhibit a heightened dependence on OXPHOS to meet their high energy and biosynthetic demands.[2] Normal cells, in contrast, often have greater metabolic flexibility and may be less reliant on OXPHOS, allowing them to better tolerate the effects of this compound.[1] Studies in mice have shown that oral administration of this compound is well-tolerated and does not cause toxicity in normal tissues, while effectively reducing tumor growth.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a noncompetitive, allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[4][5] By inhibiting POLRMT, this compound blocks the transcription of mitochondrial DNA (mtDNA), which encodes key subunits of the electron transport chain.[1][4] This leads to impaired OXPHOS, a cellular energy crisis, and ultimately, inhibition of cell proliferation and induction of cell death in susceptible cancer cells.[1]
Q3: What are the downstream cellular effects of this compound treatment?
A3: Inhibition of POLRMT by this compound leads to a dose-dependent decrease in mitochondrial transcripts and the depletion of OXPHOS subunits.[4] This results in impaired mitochondrial respiration. A consequence of this energy deficit is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4]
Q4: Are there known mechanisms of resistance to this compound?
A4: Resistance to this compound can emerge through several mechanisms. One identified mechanism is the acquisition of mutations in the POLRMT gene that prevent the binding of the inhibitor.[3][6] Another potential mechanism of resistance involves a compensatory increase in mtDNA expression and cellular metabolites.[7] Furthermore, activation of pathways such as mTORC1 and VHL has been shown to confer resistance to this compound.[7]
Q5: What in vitro assays are suitable for assessing this compound toxicity?
A5: A variety of in vitro assays can be used to evaluate the cytotoxic and cytostatic effects of this compound.[8][9][10][11][12] It is recommended to use a combination of assays that measure different cellular parameters.
| Assay Type | Examples | Principle |
| Metabolic Activity | MTT, MTS, XTT | Measures the metabolic activity of viable cells. |
| Membrane Integrity | LDH release, Trypan Blue | Measures the release of intracellular components from damaged cells. |
| Cell Proliferation | Direct cell counting, Crystal Violet | Quantifies the number of cells over time. |
| Apoptosis | Caspase activity assays, Annexin V staining | Detects markers of programmed cell death. |
Visualizations
Signaling Pathway
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 12. In vitro toxicology - Wikipedia [en.wikipedia.org]
Technical Support Center: IMT1B Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMT1B.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?
A1: Inconsistent results in cell viability assays can arise from several factors. These can be broadly categorized into issues related to cell culture, compound handling, and the assay protocol itself. Specific factors include:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is correct and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Cell Health and Confluency: Only use healthy, actively dividing cells. Cell confluency at the time of treatment can significantly impact results. Standardize the seeding density to achieve a consistent confluency (e.g., 80%) at the start of the experiment.[1][2]
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for contamination.
-
-
Compound Handling and Preparation:
-
Stock Solution Integrity: this compound should be dissolved in a suitable solvent like DMSO and stored at a low temperature (e.g., -20°C for up to 3 years for powder, -80°C for up to 1 year in solvent).[3] Improper storage can lead to degradation.
-
Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment to avoid degradation due to multiple freeze-thaw cycles. Ensure complete dissolution of the compound. Sonication may be recommended.[3][4]
-
-
Assay Protocol and Execution:
-
Inconsistent Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Incubation Time: The inhibitory effect of this compound on cell viability is time-dependent. Inconsistent incubation times will lead to variable results. Treatment durations of 72 to 168 hours have been reported to show a dose-dependent decrease in cell viability.[4][5]
-
Q2: What is the mechanism of action of this compound?
A2: this compound is a specific, noncompetitive, and orally active allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[3][4][6] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription.[4][5] This leads to a reduction in the expression of mtDNA-encoded genes, which are essential for the assembly and function of the oxidative phosphorylation (OXPHOS) system.[7] The resulting impairment of mitochondrial respiration and ATP production ultimately leads to decreased cancer cell proliferation and can induce cell death.[7]
Q3: We are not observing the expected decrease in mitochondrial transcripts after this compound treatment. What could be the reason?
A3: A lack of effect on mitochondrial transcript levels could be due to several factors:
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Suboptimal this compound Concentration or Treatment Duration: The effect of this compound is dose and time-dependent. A significant decrease in mitochondrial transcripts like ND1 and ND6 can be observed after as little as 3 to 6 hours of treatment, with more pronounced effects at longer time points (e.g., 96 hours).[7] Ensure you are using an appropriate concentration and treatment duration for your cell line.
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound.[7] This can be due to various mechanisms, including mutations in the POLRMT gene that prevent this compound binding.[8]
-
Issues with RNA Extraction or qRT-PCR:
-
RNA Degradation: Ensure proper handling and storage of samples to prevent RNA degradation.
-
Primer Efficiency: Verify the efficiency of your qRT-PCR primers for the target mitochondrial genes (e.g., ND1, ND6) and a stable nuclear reference gene (e.g., 18S).[7][9]
-
cDNA Synthesis: Inefficient reverse transcription can lead to an underestimation of transcript levels.
-
Q4: How does this compound treatment affect cellular metabolism?
A4: By inhibiting mitochondrial transcription and OXPHOS, this compound significantly alters cellular metabolism. Key metabolic changes include:
-
Depletion of Cellular Metabolites: Inhibition of the citric acid cycle and other mitochondrial metabolic pathways leads to a reduction in key metabolites.[5]
-
Increased AMP/ATP Ratio: The impairment of mitochondrial ATP synthesis leads to an increase in the cellular AMP/ATP ratio.[4][5]
-
Activation of AMPK: The increased AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][7]
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Shift towards Glycolysis: To compensate for the loss of mitochondrial ATP production, cells may shift towards a more glycolytic phenotype.[8]
Troubleshooting Guides
Inconsistent Cell Viability (MTT Assay) Results
This guide provides a systematic approach to troubleshooting inconsistent results in MTT and similar colorimetric cell viability assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Data Summary
Table 1: IC50 Values of IMT1 and this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| IMT1 | A2780 | Ovarian | Dose-dependent decrease in viability | 0-168 hours |
| IMT1 | A549 | Lung | Dose-dependent decrease in viability | 0-168 hours |
| IMT1 | HeLa | Cervical | 29.9 | 1 week |
| IMT1 | RKO | Colon | 521.8 | 1 week |
| IMT1 | MiaPaCa-2 | Pancreatic | 291.4 | 1 week |
| IMT1 | HEK293T | Embryonic Kidney | ~190 | 120 hours |
| This compound | A2780 | Ovarian | Dose-dependent decrease in viability | 72-168 hours |
| This compound | A549 | Lung | Dose-dependent decrease in viability | 72-168 hours |
| This compound | HeLa | Cervical | Dose-dependent decrease in viability | 72-168 hours |
Data compiled from multiple sources.[4][5][7][8] Note that experimental conditions may vary between studies.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
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Complete culture medium
-
96-well tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO-containing medium).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Quantitative Real-Time PCR (qRT-PCR) for Mitochondrial Transcripts
Objective: To quantify the effect of this compound on the expression of mitochondrial-encoded genes.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for mitochondrial genes (e.g., ND1, ND6) and a nuclear reference gene (e.g., 18S)
Procedure:
-
RNA Extraction:
-
Harvest cells after this compound treatment.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[7]
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target mitochondrial genes using the ΔΔCt method, normalizing to the reference gene.
-
Western Blotting for OXPHOS Proteins
Objective: To assess the effect of this compound on the protein levels of OXPHOS complex subunits.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8, SDHB, UQCRC2, COXI, ATP5A) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits POLRMT, leading to reduced mitochondrial transcription and ATP production.
References
- 1. protocols.io [protocols.io]
- 2. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 3. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating IMT1B Efficacy
Welcome to the technical support center for researchers utilizing IMT1B, a potent and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT). This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments where this compound does not appear to inhibit POLRMT in specific cell types.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of POLRMT inhibition by this compound in our cell line of interest, while it works effectively in our control cell line. What are the potential reasons for this discrepancy?
A1: The lack of this compound-mediated POLRMT inhibition in a specific cell type can be attributed to several factors, ranging from intrinsic cellular characteristics to acquired resistance mechanisms. The primary reasons to investigate are:
-
Intrinsic Cellular Resistance: Certain cell lines exhibit inherent resistance to POLRMT inhibitors. This can be due to their specific genetic and metabolic makeup.
-
Mutations in the POLRMT Gene: Although less common as a source of cell-type-specific variation within the same organism, mutations in the this compound binding pocket of POLRMT can confer resistance.[1][2][3]
-
Drug Efflux Pump Activity: Overexpression of multidrug resistance (MDR) pumps, particularly MDR1 (P-glycoprotein), can actively transport this compound out of the cell, preventing it from reaching its mitochondrial target.[4][5][6][7][8]
-
Cellular Metabolic State: The metabolic phenotype of your cells plays a crucial role. Cells that are less reliant on oxidative phosphorylation (OXPHOS) and have a more glycolytic profile may be less sensitive to the effects of POLRMT inhibition.[9][10][11][12]
-
Alternative Splicing of POLRMT: The existence of different POLRMT isoforms due to alternative splicing could potentially lead to variations in this compound binding and efficacy.
-
Post-Translational Modifications (PTMs) of POLRMT: Cell-type specific PTMs, such as phosphorylation or acetylation of POLRMT, may alter its conformation and affect this compound binding.[13][14][15]
-
Altered Signaling Pathways: The activity of certain signaling pathways, such as the von Hippel-Lindau (VHL) and mTORC1 pathways, has been linked to resistance to POLRMT inhibitors.[1][16][17][18][19]
Troubleshooting Guide
If you are encountering a lack of this compound efficacy in a particular cell line, we recommend a systematic troubleshooting approach. The following sections provide detailed experimental protocols to investigate the potential causes.
Confirm Target Engagement: Is this compound reaching POLRMT?
The first step is to verify that this compound is accumulating within the cells and binding to POLRMT.
Experiment: Cellular Thermal Shift Assay (CETSA)
This assay assesses the binding of a ligand (this compound) to its target protein (POLRMT) in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture the resistant and sensitive cell lines to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
Heating Profile: After treatment, harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Protein Extraction and Analysis: Centrifuge the samples to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blotting: Analyze the amount of soluble POLRMT in each sample by Western blotting using a specific anti-POLRMT antibody.
-
Data Analysis: Plot the fraction of soluble POLRMT as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Expected Results and Interpretation:
| Cell Line Type | This compound Treatment | Expected CETSA Result | Interpretation |
| Sensitive | Yes | Shift to higher melting temperature | This compound is binding to POLRMT. |
| Resistant | Yes | No shift in melting temperature | This compound may not be reaching POLRMT (e.g., due to efflux) or is unable to bind. |
| Resistant | Yes | Shift to higher melting temperature | This compound is binding, but inhibition is blocked downstream. |
Troubleshooting Workflow for Lack of Target Engagement
Caption: Troubleshooting logic for this compound efficacy.
Investigate Drug Efflux: Is this compound being removed from the cell?
If CETSA indicates a lack of target engagement, investigate the role of MDR pumps.
Experiment: MDR1 (P-glycoprotein) Expression and Activity Assays
Methodology:
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from both sensitive and resistant cell lines.
-
Perform reverse transcription to generate cDNA.
-
Use specific primers for the ABCB1 gene (encoding MDR1) and a housekeeping gene (e.g., GAPDH) for quantitative real-time PCR.
-
Compare the relative ABCB1 mRNA levels between the two cell lines.
-
-
Protein Expression Analysis (Western Blotting):
-
Prepare total cell lysates from both cell lines.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a specific anti-MDR1/P-glycoprotein antibody and a loading control (e.g., β-actin).
-
Quantify the relative protein levels.
-
-
Functional Efflux Assay (e.g., Rhodamine 123 Efflux):
-
Incubate both cell lines with a fluorescent substrate of MDR1, such as Rhodamine 123.
-
Measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.
-
In parallel, treat cells with a known MDR1 inhibitor (e.g., Verapamil or Tariquidar) before adding Rhodamine 123.
-
Reduced fluorescence accumulation in the resistant cell line, which is reversible by an MDR1 inhibitor, indicates high efflux activity.
-
Expected Results and Interpretation:
| Assay | Resistant Cell Line vs. Sensitive Cell Line | Interpretation |
| qRT-PCR | Higher ABCB1 mRNA levels | Increased transcription of the MDR1 gene. |
| Western Blot | Higher MDR1 protein levels | Increased expression of the MDR1 efflux pump. |
| Efflux Assay | Lower Rhodamine 123 accumulation | Higher functional activity of the MDR1 pump. |
Signaling Pathway for MDR1-Mediated Drug Resistance
Caption: MDR1-mediated efflux of this compound.
Assess Cellular State: Is the cell's metabolism or signaling predisposing it to resistance?
If this compound is binding to POLRMT but not inhibiting its function, or if you suspect intrinsic resistance, the following experiments can provide insights.
Experiment: Analysis of Metabolic Phenotype and Signaling Pathways
Methodology:
-
Metabolic Flux Analysis (e.g., Seahorse XF Analyzer):
-
Measure the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration and the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis.
-
Compare the basal OCR and ECAR, as well as the response to mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A), between sensitive and resistant cell lines.
-
-
Signaling Pathway Analysis (Western Blotting):
-
Examine the phosphorylation status and total protein levels of key components of the mTORC1 pathway (e.g., p-S6K, p-4E-BPs1) and the expression of VHL.
-
Compare the activation state of these pathways between the sensitive and resistant cell lines.
-
Expected Results and Interpretation:
| Assay | Resistant Cell Line vs. Sensitive Cell Line | Interpretation |
| Metabolic Flux | Lower OCR / Higher ECAR ratio | More glycolytic phenotype, less reliance on OXPHOS, potentially leading to this compound insensitivity. |
| Western Blot | Altered mTORC1 activity or loss of VHL | These signaling pathways are implicated in resistance to POLRMT inhibitors.[1][16] |
Interplay of VHL, mTORC1, and this compound Resistance
Caption: VHL/mTORC1 pathways in this compound resistance.
Sequence POLRMT: Are there mutations in the target protein?
If other avenues do not explain the resistance, sequencing the POLRMT gene is a crucial step.
Experiment: Sanger Sequencing of the POLRMT Gene
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding regions of the POLRMT gene, with a particular focus on the region encoding the this compound binding pocket.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the reference sequence and the sequence from the sensitive cell line to identify any mutations.
Expected Results and Interpretation:
| Sequencing Result in Resistant Cell Line | Interpretation |
| No mutations found | Resistance is likely due to other mechanisms. |
| Mutation in the this compound binding site | The mutation likely prevents this compound from binding to POLRMT, conferring resistance.[2][3] |
| Mutation outside the binding site | The mutation may allosterically affect the binding pocket or have other functional consequences. |
This comprehensive troubleshooting guide should help you systematically investigate and understand the reasons behind the lack of this compound efficacy in your specific cell type. For further assistance, please contact our technical support team with your experimental data.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [mdpi.com]
- 10. POLRMT Inhibition as an Anti-Cancer Strategy | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Role of Post-Translational Modifications of Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VHL suppresses RAPTOR and inhibits mTORC1 signaling in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial metabolic rewiring sensitizes mTORC1 inhibitor persister cells to cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VHL suppresses RAPTOR and inhibits mTORC1 signaling in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IMT1B Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming IMT1B target engagement in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is an orally active, noncompetitive, and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2][3][4] Its primary cellular target is POLRMT, which is the sole RNA polymerase responsible for transcribing mitochondrial DNA (mtDNA).[5][6]
Q2: How does this compound inhibit POLRMT function?
This compound binds to an allosteric site on the POLRMT protein, inducing a conformational change. This change blocks substrate binding and ultimately inhibits mitochondrial transcription in a dose-dependent manner.[1][7]
Q3: What are the expected downstream cellular effects of this compound treatment?
Inhibition of POLRMT by this compound leads to a cascade of downstream effects, including:
-
Reduced mitochondrial transcription: A direct consequence of POLRMT inhibition is the decreased synthesis of mitochondrial RNAs (mt-RNAs).[5][7]
-
Depletion of OXPHOS subunits: The inhibition of mtDNA transcription results in reduced levels of mitochondrially-encoded subunits of the oxidative phosphorylation (OXPHOS) system, such as components of Complex I (ND1-5) and Complex IV (COI-IV).[5]
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Impaired mitochondrial function: This includes decreased mitochondrial respiration and ATP production.[5]
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Altered cellular metabolism: Cells treated with this compound show depletion of cellular metabolites and an increase in the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK).[1]
-
Decreased cell viability and proliferation: this compound has been shown to reduce cell viability in various cancer cell lines in a dose- and time-dependent manner.[1][5]
Q4: How can I directly confirm that this compound is binding to POLRMT in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a ligand to its target protein in a cellular environment.[8][9][10] This assay is based on the principle that ligand binding increases the thermal stability of the target protein.[8][9]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments to confirm this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift or a very small shift is observed after this compound treatment.
| Possible Cause | Recommendation |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line. |
| Inefficient cell lysis. | Ensure complete cell lysis to release the soluble protein fraction. Consider using freeze-thaw cycles in addition to lysis buffer.[10] |
| Incorrect temperature range for heating. | The optimal temperature range for protein denaturation varies between cell lines and proteins. Perform a temperature gradient experiment to identify the melting temperature (Tm) of POLRMT in your cells.[10] |
| Low abundance of POLRMT. | Ensure your cell line expresses sufficient levels of POLRMT. You can check this by Western blot. |
| Antibody issues for Western blot detection. | Use a validated antibody specific for POLRMT. Ensure the antibody is suitable for Western blotting and use the recommended dilution. |
Analysis of Mitochondrial Transcripts (qRT-PCR)
Issue: High variability in qRT-PCR results for mitochondrial transcripts.
| Possible Cause | Recommendation |
| Poor RNA quality. | Use a reliable RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Genomic DNA contamination. | Treat RNA samples with DNase I to remove any contaminating genomic DNA. |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. |
| Suboptimal primer design. | Design and validate primers for mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear housekeeping gene (e.g., B2M, GAPDH) to ensure high efficiency and specificity. |
| Inconsistent sample handling. | Ensure consistent cell numbers and treatment conditions across all samples. |
Western Blot for OXPHOS Subunits
Issue: No significant decrease in the levels of mitochondrial-encoded OXPHOS subunits.
| Possible Cause | Recommendation |
| Insufficient treatment duration. | The depletion of existing protein pools takes time. Extend the this compound treatment duration (e.g., 72-96 hours) to allow for protein turnover.[5] |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound.[5] Consider using a sensitive cell line as a positive control. Resistance can be caused by mutations in the POLRMT gene.[7] |
| Antibody quality. | Use validated antibodies specific to mitochondrial-encoded OXPHOS subunits (e.g., MT-CO2, NDUFB8). |
| Loading control selection. | Use a loading control that is not affected by this compound treatment, such as beta-actin or GAPDH. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound-POLRMT Engagement
This protocol outlines the steps to verify the binding of this compound to POLRMT in intact cells.
Materials:
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-POLRMT antibody
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized duration.
-
Harvesting: Harvest cells by scraping and wash with ice-cold PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[10]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[10]
-
Western Blot: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-POLRMT antibody.
Expected Outcome: In the presence of this compound, POLRMT will be stabilized at higher temperatures, resulting in a greater amount of soluble protein detected by Western blot compared to the vehicle-treated control. This will be visible as a rightward shift in the melting curve.[10]
Quantitative Real-Time PCR (qRT-PCR) for Mitochondrial Transcripts
This protocol measures the relative expression of mitochondrial-encoded genes.
Materials:
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RNA extraction kit
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DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear housekeeping gene (e.g., B2M, GAPDH)
Procedure:
-
RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a commercial kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers for your genes of interest.
-
Data Analysis: Calculate the relative expression of mitochondrial transcripts using the ΔΔCt method, normalizing to the nuclear housekeeping gene.
Expected Outcome: Treatment with this compound should lead to a dose- and time-dependent decrease in the relative expression levels of mitochondrial transcripts.[1]
Data Presentation
Table 1: Example IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| A2780 | Ovarian | ~0.1 | 168 hours |
| HeLa | Cervical | ~0.05 | 168 hours |
| A549 | Lung | ~0.2 | 168 hours |
| DLD-1 | Colorectal | 0.142 | 168 hours |
| CAPAN-1 | Pancreatic | Data not specified | 168 hours |
Data compiled from publicly available information. Actual IC50 values may vary depending on experimental conditions.[1]
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. LDC203974(this compound)|POLRMT inhibitor|DC Chemicals [dcchemicals.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human mitochondrial RNA polymerase: structure-function, mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: IMT1B Oral Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of IMT1B in mice. Our goal is to help you identify and resolve potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in mice?
A1: Published data indicates that this compound has high oral bioavailability in mice, reportedly around 101%.[1] This suggests excellent absorption from the gastrointestinal tract. If you are observing significantly lower bioavailability, it may be due to experimental variables.
Q2: What are the known pharmacokinetic parameters of this compound in mice?
A2: Key pharmacokinetic data for this compound in mice are summarized in the table below.[1]
| Parameter | Value | Dosing Route | Dose | Animal Model |
| Oral Bioavailability (%) | 101 | Oral | 10 mg/kg | Mice |
| Cmax (ng/mL) | 5149 | Oral | 10 mg/kg | Mice |
| T1/2 (h) | 1.88 | Intravenous | 1 mg/kg | BALB/c nude mice with A2780 cell xenograft |
| Plasma Clearance (L/h/kg) | 0.44 | Intravenous | 1 mg/kg | Mice |
Q3: What is the mechanism of action of this compound?
A3: this compound is a specific, noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2][3][4] By inhibiting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), leading to impaired oxidative phosphorylation (OXPHOS) and an energy crisis within cancer cells.[3][5] This mechanism makes it a promising agent for cancer therapy.[3][5]
Q4: What are the general factors that can influence the oral bioavailability of a small molecule in mice?
A4: Several factors can affect the oral bioavailability of a compound, including:
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Physicochemical Properties: Aqueous solubility, lipophilicity, molecular size, and stability in the gastrointestinal (GI) tract are critical.[6][7][8]
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Formulation: The vehicle used to dissolve or suspend the compound can significantly impact its absorption.[9][10]
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Physiological Factors: GI tract pH, gastric emptying time, intestinal motility, and the presence of food can alter drug absorption.[8][11]
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First-Pass Metabolism: Metabolism in the gut wall and liver before the drug reaches systemic circulation can reduce bioavailability.[6][7]
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Efflux Transporters: Proteins like P-glycoprotein can actively pump the drug out of intestinal cells, limiting absorption.[7][12]
Troubleshooting Guide: Investigating Low this compound Oral Bioavailability
If your experimental results suggest poor oral bioavailability for this compound, despite published data indicating the contrary, consider the following troubleshooting steps.
Formulation and Solubility Issues
Problem: this compound may not be fully dissolved or is precipitating out of the vehicle before or after administration.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of your batch of this compound in the chosen vehicle. Recommended solvents for in vivo work include a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication to aid dissolution.[2]
-
Inspect Formulation: Visually inspect the formulation for any precipitation before each administration. Ensure the formulation is homogenous.
-
Consider Particle Size: If using a suspension, particle size can significantly impact dissolution and absorption.
Experimental Protocol: Preparation of this compound Formulation
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Weigh the required amount of this compound powder.
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Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
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Add the this compound powder to a small amount of DMSO and vortex to dissolve.
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Gradually add the remaining vehicle components while continuously mixing.
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Sonicate the final solution to ensure complete dissolution.
-
Visually inspect for clarity and absence of precipitate before use.
Oral Gavage Technique
Problem: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach.
Troubleshooting Steps:
-
Animal Handling: Ensure mice are properly restrained to minimize stress and movement.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
Verification of Placement: Ensure the needle is correctly placed in the esophagus and not the trachea before administering the dose.
-
Dose Volume: Administer a consistent and appropriate volume based on the mouse's body weight.
Experimental Workflow: Oral Gavage Administration
Caption: Workflow for accurate oral gavage in mice.
Blood Sampling and Bioanalysis
Problem: Issues with blood collection, sample processing, or the analytical method can lead to inaccurate measurements of this compound plasma concentrations.
Troubleshooting Steps:
-
Sampling Time Points: Ensure your blood sampling schedule is appropriate to capture the Cmax, which is expected to be relatively soon after oral administration.
-
Anticoagulant: Use an appropriate anticoagulant and mix blood samples gently to prevent clotting.
-
Sample Processing and Storage: Process blood to plasma promptly and store samples at -80°C to prevent degradation of this compound.
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Analytical Method Validation: Verify the accuracy, precision, and sensitivity of your LC-MS/MS or other analytical methods for quantifying this compound in mouse plasma. Check for matrix effects.
Mouse Strain and Individual Variability
Problem: The strain, sex, age, or health status of the mice could influence this compound metabolism and absorption.
Troubleshooting Steps:
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Review Animal Model: The reported high bioavailability was in BALB/c nude mice.[1] If you are using a different strain, consider that there may be differences in metabolic enzymes or transporters.
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Health Status: Ensure mice are healthy and free from any conditions that might affect gastrointestinal function or drug metabolism.
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Fasting State: Standardize the fasting period before dosing, as food can affect drug absorption.[8] A 12-hour food withdrawal is a common practice before oral gavage.[13]
Caption: this compound mechanism of action leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Normal viability and altered pharmacokinetics in mice lacking mdr1-type (drug-transporting) P-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IMT1B Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing IMT1B in xenograft models. Our goal is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LDC203974) is an orally active, specific, and noncompetitive allosteric inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2][3] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription.[1][2] This leads to a depletion of essential subunits for the oxidative phosphorylation (OXPHOS) system, causing an energy crisis and inhibiting the proliferation of cancer cells that are highly dependent on mitochondrial metabolism.[4]
Q2: What is the recommended dosage and administration route for this compound in mice?
A2: A commonly used and effective dosage in xenograft studies is 100 mg/kg, administered orally once daily.[2]
Q3: How should I prepare this compound for oral administration in mice?
A3: A suggested formulation for oral gavage is to dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to aid dissolution.[3]
Q4: How long does it take to observe an anti-tumor effect with this compound treatment?
A4: In xenograft models using A2780 cells, significant tumor volume reduction was observed after four weeks of daily oral administration of 100 mg/kg this compound.[2] However, the time to response can vary depending on the cancer cell line and the tumor growth rate.
Q5: What are the expected molecular effects of this compound treatment in the tumor tissue?
A5: this compound treatment in xenograft tumors leads to a reduction in mtDNA transcript levels and decreased levels of respiratory-chain subunits.[2] This confirms the on-target activity of the compound in vivo.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
If you are not observing the expected tumor growth inhibition, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inherent Resistance of the Cancer Cell Line | Some cancer cell lines may have intrinsic resistance to POLRMT inhibitors. This can be due to a lower reliance on mitochondrial metabolism. Before starting an in vivo study, screen a panel of cell lines in vitro to determine their sensitivity to this compound. Cell lines like A2780, A549, and HeLa have shown sensitivity.[1] |
| Acquired Resistance | Prolonged treatment can lead to acquired resistance. Mechanisms of acquired resistance to IMT1 (a closely related compound) include a compensatory increase in mtDNA expression and cellular metabolites.[1] Consider investigating the expression of mitochondrial transcription factor A (TFAM). Downregulation of TFAM has been shown to impair the survival of resistant cells.[1] Mutations in the this compound binding pocket of POLRMT can also confer resistance.[5] |
| Suboptimal Drug Exposure | Ensure proper formulation and administration of this compound. For oral gavage, use a well-dissolved suspension.[3] Verify the accuracy of your dosing calculations. This compound has good oral bioavailability in mice (approximately 101%).[2] |
| Rapid Tumor Growth | For very aggressive tumor models, the standard dosing regimen may not be sufficient to control tumor growth. You may need to optimize the dosing schedule, although toxicity should be carefully monitored. |
| Issues with Xenograft Model | The choice of mouse strain can impact tumor take rate and growth. Ensure you are using an appropriate immunodeficient strain. The tumor microenvironment can also influence drug efficacy. |
Issue 2: Observed Toxicity in Mice
If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur, consider the following.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound is reported to be well-tolerated in mice with no significant toxicity in normal tissues at effective anti-tumor doses, individual mouse strain sensitivities can vary.[5][6] |
| Dosing Errors | Double-check your calculations for the drug concentration and the volume administered to each mouse. |
| Vehicle Toxicity | Prepare a control group of mice that receives only the vehicle to rule out any toxicity associated with the formulation itself. |
| Monitoring | Regularly monitor the body weight of the mice. A weight loss of more than 15-20% is generally considered a humane endpoint. Perform regular health checks. If toxicity is observed, consider reducing the dose or the frequency of administration. |
Experimental Protocols
Xenograft Tumor Establishment Protocol
-
Cell Preparation:
-
Culture cancer cells (e.g., A2780) in appropriate media until they are 70-80% confluent.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Use immunodeficient mice (e.g., BALB/c nude mice, 7-9 weeks old).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomize the mice into treatment and control groups once the tumors have reached the desired starting volume.
-
This compound Treatment Protocol
-
Drug Preparation:
-
Administration:
-
Administer this compound orally via gavage at the desired dose (e.g., 100 mg/kg) once daily.
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as measuring mtDNA transcript levels or protein levels of OXPHOS subunits, to confirm target engagement.[2]
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in A2780 Xenograft Model
| Parameter | Value | Reference |
| Cell Line | A2780 | [2] |
| Mouse Strain | BALB/c nude | [2] |
| This compound Dose | 100 mg/kg | [2] |
| Administration Route | Oral (p.o.), daily | [2] |
| Treatment Duration | 4 weeks | [2] |
| Outcome | Significant reduction in tumor volume | [2] |
Visualizations
References
- 1. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: IMT1B Efficacy in C. elegans
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the efficacy of IMT1B, a known inhibitor of mitochondrial RNA polymerase (POLRMT), in the model organism Caenorhabditis elegans.
Troubleshooting Guide
Issue: this compound treatment does not produce the expected phenotype or molecular changes in C. elegans.
Potential Cause: Inherent resistance of C. elegans to this compound.
Troubleshooting Steps:
-
Confirm Drug Viability: Ensure the this compound compound is correctly stored and prepared to the desired concentration. Test the compound in a sensitive system (e.g., human cell culture) to confirm its activity, if possible.
-
Verify Experimental Conditions: Double-check all experimental parameters, including treatment duration, dosage, and the developmental stage of the worms.
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Consider the Intrinsic Ineffectiveness in C. elegans: Be aware that recent findings strongly suggest that this compound is not effective in C. elegans due to a specific mutation in the drug's target protein.[1]
-
Alternative Approaches: If the goal is to study mitochondrial transcription or mtDNA replication in C. elegans, consider alternative methods such as RNA interference (RNAi) or CRISPR/Cas9-mediated mutagenesis of the polrmt-1 gene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not effective in C. elegans?
A1: this compound is an allosteric inhibitor of the mitochondrial RNA polymerase (POLRMT).[1] However, studies have shown that this compound treatment has little to no impact on mitochondrial DNA (mtDNA) copy number in larval C. elegans.[1] This ineffectiveness is attributed to a naturally occurring amino acid substitution (F813L) in the C. elegans POLRMT protein.[1] This leucine (B10760876) residue, common among invertebrates, is located in the predicted binding pocket for this compound and is thought to disrupt the drug's ability to interact with and inhibit the enzyme.[1]
Q2: What is the evidence for this compound's ineffectiveness in C. elegans?
A2: Research has demonstrated that treating larval C. elegans with this compound does not significantly alter the mitochondrial DNA (mtDNA) copy number.[1] This is in contrast to the drug's known effects in human cells and mice, where it effectively perturbs mitochondrial gene expression.[1] Sequence alignment and phylogenetic analysis have identified a key mutation in the C. elegans POLRMT protein that is predicted to confer this resistance.[1]
Q3: Are there any observable phenotypes in C. elegans after this compound treatment?
A3: Based on current research, significant phenotypes related to mitochondrial dysfunction are not expected following this compound treatment in C. elegans due to the drug's ineffectiveness.[1]
Data Summary
The following table summarizes the key quantitative finding regarding the effect of this compound on C. elegans mitochondrial DNA.
| Organism | Treatment | Measured Parameter | Outcome | Reference |
| C. elegans (larval) | This compound | mtDNA copy number | Little impact | [1] |
Experimental Protocols
Protocol: Assessment of Mitochondrial DNA Copy Number in C. elegans Following this compound Treatment
This protocol outlines a method to quantify changes in mtDNA copy number relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).
1. Worm Culture and Treatment:
-
Synchronize a population of wild-type (N2) C. elegans by bleaching.
-
Grow synchronized L1 larvae on NGM plates seeded with OP50 E. coli.
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Prepare NGM plates containing the desired concentration of this compound and a vehicle control (e.g., DMSO).
-
Transfer synchronized L1 larvae to the this compound and control plates and incubate at 20°C for the desired duration (e.g., until the L4 stage).
2. DNA Extraction:
-
Harvest worms from the plates by washing with M9 buffer.
-
Wash the worms multiple times to remove bacteria.
-
Extract total genomic DNA using a standard worm lysis buffer and proteinase K treatment, followed by phenol-chloroform extraction or a commercial DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
3. Quantitative PCR (qPCR):
-
Design qPCR primers for a mitochondrial gene (e.g., mt-ceb-1) and a nuclear gene (e.g., act-1).
-
Prepare qPCR reactions using a SYBR Green master mix, the extracted genomic DNA, and the designed primers.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Include a no-template control for each primer set.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the mitochondrial and nuclear genes for both this compound-treated and control samples.
-
Calculate the relative mtDNA copy number using the delta-delta Ct (ΔΔCt) method, normalizing the mtDNA amplification to the nDNA amplification.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound ineffectiveness in C. elegans.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on mtDNA copy number.
References
Technical Support Center: Cell Line-Specific Responses to IMT1B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, noncompetitive, and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] It binds to a specific pocket within POLRMT, inducing a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1][3] This inhibition of mtDNA expression leads to a reduction in the synthesis of essential subunits of the oxidative phosphorylation (OXPHOS) system, ultimately causing an energy crisis and anti-tumor effects in susceptible cancer cells.[4][5]
Q2: How does this compound treatment affect cellular metabolism?
A2: Inhibition of mitochondrial transcription by this compound leads to a significant depletion of cellular metabolites.[1] It causes a reduction in deoxynucleoside triphosphate levels and intermediates of the citric acid cycle.[3] A key metabolic consequence is a marked increase in the AMP/ATP ratio, which leads to the activation of AMP-activated protein kinase (AMPK).[1]
Q3: Why do different cell lines exhibit varying sensitivity to this compound?
A3: The sensitivity of cancer cell lines to this compound is heterogeneous, with about one-third of tested cell lines showing a response.[6] This variability can be attributed to several factors, including the cell line's reliance on oxidative phosphorylation for energy production.[4] Cells that are more dependent on OXPHOS are predicted to be more sensitive to this compound.[4] Furthermore, intrinsic and acquired resistance mechanisms can significantly impact sensitivity.
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound can arise through several mechanisms:
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Mutations in POLRMT: Specific amino acid substitutions in the this compound binding pocket of POLRMT can confer resistance.[6]
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Upregulation of VHL and mTORC1 Pathways: A CRISPR-Cas9 screen revealed that the loss of genes in the von Hippel-Lindau (VHL) and mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathways can lead to resistance to acute this compound treatment.[4][6]
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Metabolic Adaptations: Cells can acquire resistance to chronic this compound treatment through a compensatory increase in mtDNA expression and cellular metabolites.[6]
Troubleshooting Guides
Problem 1: High variability in IC50 values for the same cell line.
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Possible Cause: Inconsistent experimental conditions are a major source of variability in IC50 values.[7] This can include differences in cell passage number, seeding density, treatment duration, and the specific cell viability assay used.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform seeding density across all wells.
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Optimize Treatment Time: The effects of this compound on cell viability are time-dependent. Determine the optimal treatment duration for your specific cell line through a time-course experiment.
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Consistent Assay Protocol: Use the same cell viability assay and protocol for all experiments. Be mindful that different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).
-
Include Positive and Negative Controls: Always include a known sensitive cell line as a positive control and a vehicle-treated group (e.g., DMSO) as a negative control.
-
Problem 2: No significant decrease in mitochondrial transcripts after this compound treatment in a supposedly sensitive cell line.
-
Possible Cause: This could be due to issues with the this compound compound, the qRT-PCR protocol, or the development of resistance.
-
Troubleshooting Steps:
-
Verify this compound Activity: Test the compound on a highly sensitive control cell line (e.g., HeLa) to confirm its potency.
-
Optimize qRT-PCR:
-
RNA Quality: Ensure high-quality RNA is extracted.
-
Primer Design: Verify the specificity and efficiency of your primers for mitochondrial transcripts.
-
Reverse Transcription: Ensure efficient conversion of RNA to cDNA.
-
-
Check for Resistance: If the compound and protocol are validated, consider the possibility that the cells have developed resistance. Sequence the POLRMT gene to check for mutations.
-
Problem 3: Western blot shows no change in OXPHOS protein levels after this compound treatment.
-
Possible Cause: The time point of analysis may be too early, or there could be issues with the western blot protocol.
-
Troubleshooting Steps:
-
Time-Course Experiment: The depletion of OXPHOS proteins is a downstream effect of transcriptional inhibition and takes time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point to observe a decrease in protein levels.
-
Antibody Validation: Ensure your primary antibodies for the OXPHOS subunits are specific and working correctly.
-
Loading Controls: Use appropriate loading controls. Note that some common housekeeping proteins might be affected by metabolic inhibitors. It may be necessary to validate a stable loading control for your experimental conditions.
-
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| HeLa | Cervical Cancer | 29.9 | 1 week |
| MiaPaCa-2 | Pancreatic Cancer | 291.4 | 1 week |
| RKO | Colon Cancer | 521.8 | 1 week |
| HEK293T | Embryonic Kidney | ~190 | 120 hours |
| MDA-MB-231 | Breast Cancer | >30,000 | Not specified |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 168 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for OXPHOS Subunits
-
Protein Extraction: After this compound treatment for the desired time, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against OXPHOS subunits (e.g., NDUFB8, SDHB, UQCRC2, MT-CO1, ATP5A) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Mitochondrial Transcripts
-
RNA Extraction: Following this compound treatment, extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, specific primers for mitochondrial genes (e.g., MT-ND1, MT-ATP6, MT-RNR1), and the synthesized cDNA.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler.
-
Data Analysis: Determine the relative expression of the target mitochondrial transcripts using the ΔΔCt method, normalizing to a stable nuclear-encoded housekeeping gene.
Visualizations
Caption: this compound inhibits POLRMT, leading to decreased mitochondrial transcription and ATP production, which in turn causes metabolic stress and inhibits cell growth.
Caption: Resistance to this compound can be mediated by mutations in POLRMT or through the loss of function in the VHL and mTORC1 pathways.
Caption: A typical experimental workflow to assess the effects of this compound on cancer cell lines.
References
- 1. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Mitochondrial oxidative phosphorylation is impaired in TALLYHO mice, a new obesity and type 2 diabetes animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating IMT1B as a Specific POLRMT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IMT1B, a potent and specific inhibitor of the human mitochondrial RNA polymerase (POLRMT), with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in mitochondrial biology and drug discovery.
Introduction to POLRMT Inhibition
Mitochondrial transcription, orchestrated by the sole mitochondrial RNA polymerase, POLRMT, is essential for the expression of genes encoded within the mitochondrial DNA (mtDNA). These genes encode crucial subunits of the oxidative phosphorylation (OXPHOS) system, the primary engine of cellular energy production. Dysregulation of mitochondrial transcription has been implicated in a variety of diseases, including cancer, making POLRMT an attractive therapeutic target.[1] Small molecule inhibitors of POLRMT, such as this compound, offer a promising strategy to modulate mitochondrial function for therapeutic benefit.[1][2]
This compound is a noncompetitive, allosteric inhibitor that induces a conformational change in POLRMT, thereby blocking substrate binding and transcription.[2][3] This guide will delve into the experimental validation of this compound's specificity and compare its performance against other molecules that impact mitochondrial transcription.
Comparative Analysis of POLRMT Inhibitors and Other Modulators
The efficacy and specificity of this compound can be benchmarked against other compounds that either directly inhibit POLRMT or affect mitochondrial transcription through indirect mechanisms. Key comparators include IMT1 (an analog of this compound), D26 (a novel direct POLRMT inhibitor), and ClpP agonists (which indirectly inhibit mitochondrial transcription).
Quantitative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and its comparators, providing a quantitative basis for performance evaluation.
| Compound | Target | Mechanism of Action | IC50 (HEK293T cells) | Source(s) |
| This compound | POLRMT | Direct, Allosteric Inhibition | Not explicitly stated, but is a more potent analog of IMT1 | [1] |
| IMT1 | POLRMT | Direct, Allosteric Inhibition | ~190 nM (after 120 h treatment) | [4] |
| D26 | POLRMT | Direct Inhibition | More potent than this compound | [5] |
| TR-57 | ClpP (indirectly POLRMT) | Activation of ClpP protease, leading to POLRMT degradation | ~15 nM (after 72 h treatment) | [4] |
Note: The IC50 values can vary depending on the cell line and the duration of the treatment. The data presented here is for comparative purposes.
Specificity of this compound
Experimental Protocols for Validation
Validating a specific POLRMT inhibitor like this compound involves a series of key experiments to determine its potency, target engagement, specificity, and cellular effects. Below are detailed protocols for essential assays.
In Vitro POLRMT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified POLRMT.
Objective: To determine the in vitro potency (IC50) of an inhibitor against POLRMT.
Materials:
-
DNA template containing a mitochondrial promoter (e.g., LSP or HSP1)
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescently tagged UTP)
-
Transcription buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the transcription reaction mixture on ice. A typical reaction includes the transcription buffer, DTT, rNTPs (with the labeled rNTP), DNA template, TFAM, and TFB2M.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding purified POLRMT.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the labeled RNA transcripts using autoradiography or fluorescence imaging. Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target protein within a cellular context.[8][9]
Objective: To confirm the binding of this compound to POLRMT in intact cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Test compound (this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-POLRMT antibody
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-POLRMT antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein. Plot the percentage of soluble POLRMT against the temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve indicates target engagement.
Cell Viability Assay (CCK-8)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effect of this compound on cultured cells.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Test compound (this compound)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 or 120 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Mitochondrial Transcripts
This method quantifies the levels of specific mitochondrial transcripts to assess the impact of the inhibitor on mitochondrial gene expression.[10][11][12]
Objective: To measure the change in mitochondrial transcript levels following treatment with this compound.
Materials:
-
Cultured cells treated with this compound or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells.
-
DNase Treatment: Treat the RNA samples with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for the mitochondrial genes of interest and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mitochondrial transcript levels in the treated samples compared to the control, normalized to the housekeeping gene.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
POLRMT Inhibition Signaling Pathway
Caption: Signaling pathway of POLRMT inhibition by this compound.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for validating this compound.
Conclusion
The validation of this compound as a specific POLRMT inhibitor relies on a multi-faceted experimental approach. The data presented in this guide, along with the detailed protocols, provide a robust framework for researchers to assess the performance of this compound and other POLRMT inhibitors. The high potency and specificity of this compound, as suggested by available data, position it as a valuable chemical probe to investigate the roles of mitochondrial transcription in health and disease, and as a promising lead compound for the development of novel therapeutics. Further quantitative studies on its selectivity profile will be crucial in solidifying its position as a first-in-class POLRMT inhibitor.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expression and Purification of Recombinant Human Mitochondrial RNA Polymerase (POLRMT) and the Initiation Factors TFAM and TFB2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial DNA gene expression analysis by qPCR [bio-protocol.org]
A Comparative Guide to IMT1B and Other Mitochondrial Transcription Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT), with other emerging classes of mitochondrial transcription inhibitors. The information presented is curated from peer-reviewed scientific literature to assist researchers in making informed decisions for their experimental designs.
Introduction to Mitochondrial Transcription Inhibition
Mitochondria, the powerhouses of the cell, possess their own genome (mtDNA) that encodes essential components of the oxidative phosphorylation (OXPHOS) system. The transcription of mtDNA is a critical process for cellular energy production and is carried out by the dedicated mitochondrial RNA polymerase, POLRMT.[1] Dysregulation of mitochondrial transcription has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2]
This compound is a noncompetitive, allosteric inhibitor of POLRMT that has demonstrated significant anti-tumor effects by disrupting mitochondrial gene expression.[3] This guide compares this compound with other classes of compounds that also impinge on mitochondrial transcription, albeit through different mechanisms. These include ClpP agonists, and other novel inhibitors like Mito-Chlor and SQD1.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its counterparts. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, including cell lines and treatment durations.
| Inhibitor | Target | Cell Line | IC50 | Treatment Duration | Reference |
| IMT1 | POLRMT | HEK293T | ~190 nM | 120 hours | [1] |
| TR-57 | ClpP Agonist | HEK293T | ~15 nM | 72 hours | [1] |
| IMT1 | POLRMT | RKO | 521.8 nM | Not Specified | [4] |
| IMT1 | POLRMT | MiaPaCa-2 | 291.4 nM | Not Specified | [4] |
| IMT1 | POLRMT | HeLa | 29.9 nM | Not Specified | [4] |
| SQD1 | Mitochondrial Transcription | MIA PaCa-2 | 1.3 µM | Not Specified |
Mechanisms of Action and Signaling Pathways
The primary mitochondrial transcription inhibitors discussed herein operate through distinct mechanisms, leading to a common downstream effect of impaired mitochondrial function.
This compound: Direct POLRMT Inhibition
This compound directly binds to an allosteric pocket on the POLRMT enzyme, inducing a conformational change that blocks substrate binding and inhibits transcription.[3] This leads to a depletion of mitochondrial transcripts, subsequent reduction in the synthesis of mtDNA-encoded OXPHOS proteins, and ultimately an energy crisis within the cell, characterized by an increased AMP/ATP ratio and activation of AMP-activated protein kinase (AMPK).[3]
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POLRMT Inhibition as an Anti-Cancer Strategy | Encyclopedia MDPI [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial-Targeted Cancer Therapeutics: IMT1B vs. ClpP Agonists
For Researchers, Scientists, and Drug Development Professionals
The mitochondrion, a central hub for cellular metabolism and energy production, has emerged as a critical target in oncology. Two promising classes of molecules that exploit mitochondrial vulnerabilities in cancer cells are IMT1B, a mitochondrial RNA polymerase inhibitor, and ClpP agonists. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform research and development efforts in this therapeutic space.
Executive Summary
This compound and ClpP agonists both exert their anti-cancer effects by disrupting mitochondrial function, ultimately leading to cell growth inhibition and death. However, they achieve this through distinct primary mechanisms. This compound acts as a specific, noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT), thereby blocking mitochondrial DNA transcription.[1][2] This leads to a depletion of essential protein subunits for the electron transport chain, crippling oxidative phosphorylation (OXPHOS).[3][4] In contrast, ClpP agonists hyperactivate the mitochondrial caseinolytic protease P (ClpP), inducing uncontrolled degradation of a broad range of mitochondrial proteins.[5][6] This widespread proteolysis similarly impairs OXPHOS and disrupts overall mitochondrial homeostasis.[7] While both pathways converge on mitochondrial dysfunction, the breadth of their initial impact and downstream signaling consequences differ significantly.
Mechanism of Action: A Tale of Two Strategies
This compound: Halting Mitochondrial Transcription
This compound's mechanism is characterized by its precise targeting of POLRMT. By binding to an allosteric site, it induces a conformational change in the enzyme that blocks substrate binding and prevents the transcription of mitochondrial DNA (mtDNA).[1][4] This has a cascade of effects:
-
Depletion of Mitochondrial Transcripts: Inhibition of POLRMT leads to a dose-dependent decrease in the levels of mitochondrial mRNAs.[4]
-
Impaired OXPHOS Complex Assembly: The 13 protein-coding genes on mtDNA are essential for the assembly of several OXPHOS complexes. Without their transcription, the synthesis of these complexes is halted.[3]
-
Energy Crisis: The compromised OXPHOS system results in decreased ATP production and an increased AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][4]
-
Cell Growth Arrest: The severe metabolic stress and energy depletion ultimately inhibit cancer cell proliferation.[3]
ClpP Agonists: Unleashing Uncontrolled Proteolysis
ClpP agonists, such as those from the ADEP, D9, and imipridone classes (e.g., ONC201), operate through a mechanism of induced protein degradation.[5] In their physiological state, the proteolytic activity of the ClpP is tightly regulated by the ClpX ATPase, which recognizes and unfolds specific protein substrates for degradation.[6] ClpP agonists bypass this regulation, binding directly to ClpP and forcing it into a constitutively active, tetradecameric state.[5][8] This leads to:
-
ClpX-Independent Protein Degradation: The activated ClpP indiscriminately degrades unfolded proteins and nascent polypeptide chains within the mitochondrial matrix.[6]
-
Broad Substrate Degradation: Substrates of this uncontrolled proteolysis include components of the respiratory chain complexes, enzymes of the tricarboxylic acid (TCA) cycle, and proteins involved in mitochondrial translation.[5][7]
-
Mitochondrial Disruption: This widespread degradation disrupts mitochondrial morphology and function, leading to impaired OXPHOS, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[5][8]
-
Induction of Apoptosis or Senescence: The resulting mitochondrial dysfunction can trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence, depending on the cancer cell type.[5][9]
Comparative Data
The following tables summarize key quantitative data for this compound and representative ClpP agonists.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cancer Cell Line | IC50 | Treatment Duration | Reference |
| This compound | A2780 | Dose-dependent decrease in viability | 72-168 hours | [1] |
| A549 | Dose-dependent decrease in viability | 72-168 hours | [1] | |
| HeLa | Dose-dependent decrease in viability | 72-168 hours | [1] | |
| RKO | 521.8 nM | Not Specified | [10] | |
| MiaPaCa-2 | 291.4 nM | Not Specified | [10] | |
| HEK293T | ~190 nM | 120 hours | [3] | |
| ONC201 | Breast Cancer Cell Lines | Micromolar range | Not Specified | [6] |
| ONC206 | Breast Cancer Cell Lines | Several-fold lower than ONC201 | Not Specified | [6] |
| ONC212 | Breast Cancer Cell Lines | Nanomolar range | Not Specified | [6] |
| TR-57 | TNBC Cells | 10-25 nM | Not Specified | [6] |
| HEK293T | ~15 nM | 72 hours | [3] | |
| TR-107 | TNBC Cells | 10-25 nM | Not Specified | [6] |
| ADEP-28 | Not Specified | Kd for FITC-Casein: 120 nmol/L | Not Specified | [5][8] |
| ADEP-41 | Not Specified | Kd for FITC-Casein: 120 nmol/L | Not Specified | [5][8] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | Mouse Xenograft | 100 mg/kg; p.o.; daily for 4 weeks | Significantly reduced tumor size | [1] |
| ClpP Agonists | Breast Cancer In Vivo Models | Not Specified | Inhibited tumor-initiating ability | [7] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and ClpP agonists trigger different downstream signaling cascades.
This compound Signaling Pathway
Caption: this compound inhibits POLRMT, leading to reduced mitochondrial transcription and an energy crisis.
ClpP Agonist Signaling Pathway
Caption: ClpP agonists cause uncontrolled mitochondrial protein degradation and affect multiple signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay
-
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Method: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of the test compound (e.g., this compound or a ClpP agonist) for a specified duration (e.g., 72-168 hours). Cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or by staining with dyes like Hoechst 33342 to count cell numbers.[7][11] Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Principle: To detect and quantify the levels of specific proteins in cell lysates.
-
Method: Cells are treated with the compound of interest for a defined period. Following treatment, cells are lysed, and total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for target proteins (e.g., subunits of OXPHOS complexes, TFAM) and a loading control (e.g., β-actin).[7] After incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate and quantified.
Mitochondrial DNA (mtDNA) Copy Number Analysis
-
Principle: To quantify the amount of mitochondrial DNA relative to nuclear DNA.
-
Method: Total DNA is extracted from treated and control cells. Quantitative PCR (qPCR) is performed using two sets of primers: one targeting a gene encoded by mtDNA (e.g., MT-CO2) and another targeting a single-copy nuclear gene (e.g., B2M). The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mtDNA signal to the nuclear DNA signal.[7]
Mammosphere Formation Assay
-
Principle: To assess the self-renewal capacity of cancer stem cells (CSCs).
-
Method: Single cells are plated in ultra-low attachment plates in a serum-free medium supplemented with growth factors. Cells are treated with the test compound. The number and size of mammospheres (spherical colonies derived from CSCs) are quantified after a period of incubation (e.g., 7-14 days).[7]
Conclusion
This compound and ClpP agonists represent two distinct and compelling strategies for targeting mitochondrial metabolism in cancer. This compound offers a highly specific mechanism by inhibiting POLRMT, leading to a direct shutdown of mitochondrial gene expression. ClpP agonists, on the other hand, induce a broader disruption of mitochondrial proteostasis. The choice between these or similar agents in a drug development context may depend on the specific metabolic vulnerabilities of the target cancer type, the desired downstream signaling effects, and the potential for combination therapies. The experimental frameworks provided herein offer a foundation for further investigation and comparison of these and other emerging mitochondrial-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Genetic Validation of IMT1B's Target, POLRMT, Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the small molecule inhibitor IMT1B and siRNA-mediated knockdown for the genetic validation of mitochondrial RNA polymerase (POLRMT) as a therapeutic target. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their specific research needs.
This compound is a specific, noncompetitive allosteric inhibitor of POLRMT, effectively suppressing mitochondrial DNA (mtDNA) transcription[1][2][3]. Genetic validation confirms that the biological effects of a compound are directly attributable to its interaction with a specific target. A powerful method for this is comparing the phenotypic effects of the compound with those of genetically silencing the target, for instance, through RNA interference (RNAi) using small interfering RNA (siRNA).
Comparative Analysis: this compound vs. POLRMT siRNA
The following tables summarize the key characteristics and experimental outcomes of using this compound versus siRNA for targeting POLRMT.
| Feature | This compound (Small Molecule Inhibitor) | POLRMT siRNA (Genetic Knockdown) |
| Mechanism of Action | Allosteric inhibition of POLRMT's enzymatic activity, causing a conformational change that blocks substrate binding and transcription[2][4]. | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to degrade POLRMT mRNA[5]. |
| Specificity | Highly specific for POLRMT, as demonstrated by genetic screens where mutations in POLRMT confer resistance[4][6]. | Can have off-target effects, requiring careful design and validation with multiple siRNA sequences. |
| Mode of Delivery | Cell-permeable small molecule, added to cell culture media[2]. | Requires transfection reagents (e.g., lipid nanoparticles) to deliver siRNA into cells[7]. |
| Onset and Duration of Effect | Rapid onset of action, directly inhibiting existing POLRMT protein. Effects are reversible upon removal of the compound[8]. | Slower onset, as it depends on the degradation of existing mRNA and protein. Effects can be long-lasting, especially with stable shRNA expression[9]. |
| Throughput | High-throughput screening (HTS) compatible. | Can be adapted for HTS, but transfection optimization is required[7]. |
Table 1: Comparison of Mechanistic and Technical Features.
| Experimental Outcome | This compound Treatment | POLRMT siRNA Knockdown |
| Mitochondrial Transcription | Dose-dependent decrease in mitochondrial transcripts[4]. | Significant reduction in mitochondrial transcripts[9]. |
| OXPHOS Subunits | Reduced levels of mitochondrially-encoded OXPHOS subunits (e.g., ND1-5, COI-IV)[8]. | Reduced levels of mitochondrially-encoded OXPHOS subunits. |
| Cell Viability/Proliferation | Dose-dependent decrease in viability of cancer cell lines[2]. Inhibition of cell proliferation[10]. | Suppression of cancer cell viability and proliferation[9]. |
| Apoptosis | Induction of apoptosis in cancer cells[11]. | Induction of apoptosis[9]. |
| Mitochondrial Function | Impaired mitochondrial function, including depolarization and increased reactive oxygen species (ROS)[12]. | Impaired mitochondrial function, including depolarization and increased ROS[9]. |
| In Vivo Anti-Tumor Effect | Reduces tumor size in xenograft models[2][4]. | AAV-mediated shRNA against POLRMT inhibits tumor growth in vivo[9]. |
Table 2: Comparison of Phenotypic Outcomes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: siRNA-Mediated Knockdown of POLRMT
This protocol outlines the steps for transiently knocking down POLRMT expression in a human cancer cell line (e.g., A549) using siRNA.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
Two or more validated siRNAs targeting human POLRMT
-
6-well plates
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
In an RNase-free tube, dilute 20 pmol of POLRMT siRNA (or control siRNA) into 100 µL of Opti-MEM. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and media. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess POLRMT mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for POLRMT mRNA Levels
This protocol is for quantifying the efficiency of POLRMT knockdown at the mRNA level.
Materials:
-
RNeasy Mini Kit (for RNA extraction)
-
High-Capacity cDNA Reverse Transcription Kit
-
PowerUp SYBR Green Master Mix
-
Primers for POLRMT and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from siRNA-treated and control cells using the RNeasy Mini Kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qRT-PCR Reaction Setup:
-
Prepare the reaction mix in a 96-well plate: 10 µL of PowerUp SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water for a final volume of 20 µL.
-
-
qRT-PCR Run: Run the plate on a qRT-PCR instrument with a standard cycling protocol.
-
Data Analysis: Calculate the relative expression of POLRMT mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control siRNA-treated cells[13]. A knockdown efficiency of ≥70% is generally considered effective[13].
Protocol 3: Western Blot for POLRMT Protein Levels
This protocol validates POLRMT knockdown at the protein level.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-POLRMT and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the POLRMT signal to the β-actin signal.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes described.
References
- 1. Mitochondria transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 8. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial RNA polymerase POLRMT promotes skin squamous cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
IMT1B Demonstrates Preclinical Efficacy in Cancer Models, Warrants Direct Comparison with Standard Chemotherapy
For Immediate Release
A comprehensive analysis of preclinical data suggests that IMT1B, a first-in-class inhibitor of mitochondrial RNA polymerase (POLRMT), shows significant anti-tumor activity in various cancer models. While direct head-to-head studies are lacking, an indirect comparison with standard-of-care chemotherapies such as doxorubicin (B1662922), cisplatin, and paclitaxel (B517696) in similar preclinical settings indicates that this compound holds promise as a potential therapeutic agent. Further investigation through direct comparative trials is crucial to fully elucidate its clinical potential.
This compound functions by selectively inhibiting POLRMT, an essential enzyme for the transcription of mitochondrial DNA. This disruption of mitochondrial gene expression leads to an energy crisis within cancer cells, which are often highly dependent on mitochondrial metabolism, ultimately resulting in decreased cell viability and tumor growth inhibition.[1] Preclinical studies have shown that oral administration of this compound at a dose of 100 mg/kg daily for four weeks leads to a significant reduction in tumor size in xenograft models.[1]
Comparative Preclinical Efficacy
Due to the absence of direct comparative preclinical trials, this guide presents an indirect comparison of this compound with standard chemotherapies in two commonly studied cancer models: non-small cell lung cancer (A549 xenografts) and breast cancer (MCF-7 xenografts). It is critical to note that the following data is compiled from separate studies and is not the result of head-to-head experiments. Variations in experimental conditions may influence outcomes.
Non-Small Cell Lung Cancer (A549 Xenograft Model)
| Treatment Agent | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 100 mg/kg, p.o., daily for 4 weeks | Significant reduction in tumor volume | [1] |
| Paclitaxel | 24 mg/kg/day, i.v., for 5 days | More effective than cisplatin | [2] |
| Cisplatin | 3 mg/kg/day, i.v., for 5 days | Less effective than paclitaxel | [2] |
| Doxorubicin | Not specified | Inhibited tumor growth | [3][4] |
Breast Cancer (MCF-7 Xenograft Model)
| Treatment Agent | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Not specifically reported in MCF-7 xenografts | - | |
| Doxorubicin | 5 mg/kg, i.v. | 34% reduction in tumor weight (nanoparticle formulation) | [5][6] |
| Paclitaxel | 25 mg/kg, i.p., single dose | Inhibition of tumor growth | [7] |
| Cisplatin | 5 mg/kg/week, i.p. | Inhibition of tumor growth | [8] |
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of mitochondrial transcription, which in turn affects downstream cellular processes.
Experimental Protocols
The preclinical data presented is primarily derived from in vivo xenograft studies. A generalized protocol for such studies is as follows:
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
3. Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
This compound is typically administered orally (p.o.), while standard chemotherapies like doxorubicin, cisplatin, and paclitaxel are often administered intravenously (i.v.) or intraperitoneally (i.p.).
-
The control group receives a vehicle solution corresponding to the drug solvent.
-
Dosage and schedule vary depending on the specific drug and experimental design.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Preclinical Xenograft Study Workflow
The following diagram illustrates the typical workflow of a preclinical xenograft study for evaluating anti-tumor efficacy.
Conclusion
The available preclinical evidence suggests that this compound is a promising anti-cancer agent with a novel mechanism of action. While indirect comparisons with standard chemotherapies are encouraging, they are not a substitute for direct, head-to-head studies. Such studies are essential to accurately determine the relative efficacy and therapeutic potential of this compound in various cancer types. The data presented in this guide should serve as a foundation for designing future preclinical and clinical trials to rigorously evaluate this compound against current standards of care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced activity of doxorubicin in drug resistant A549 tumor cells by encapsulation of P-glycoprotein inhibitor in PLGA-based nanovectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced activity of doxorubicin in drug resistant A549 tumor cells by encapsulation of P-glycoprotein inhibitor in PLGA-based nanovectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
A Comparative Analysis of IMT1 and IMT1B: First-in-Class Inhibitors of Mitochondrial Transcription
A deep dive into the performance, mechanism, and experimental validation of IMT1 and IMT1B, two pioneering inhibitors of human mitochondrial RNA polymerase (POLRMT), offering a comparative perspective for researchers and drug development professionals in oncology and metabolic diseases.
This guide provides a comprehensive comparison of IMT1 and its analog, this compound, which represent a novel class of anti-cancer agents targeting mitochondrial transcription. By inhibiting POLRMT, these molecules disrupt the expression of mitochondrial DNA (mtDNA), leading to impaired oxidative phosphorylation (OXPHOS) and subsequent energy crisis in cancer cells.[1] This targeted approach has shown significant promise in preclinical studies, demonstrating potent anti-tumor effects.[1]
Performance and Efficacy: A Quantitative Comparison
IMT1 and this compound have demonstrated potent and selective inhibition of POLRMT, leading to dose-dependent anti-proliferative effects in a variety of cancer cell lines. While both compounds share a common mechanism of action, their in vitro and in vivo performance characteristics exhibit some distinctions.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the available IC50 data for IMT1 in several cancer cell lines. While specific IC50 values for this compound are not as widely reported in the same context, its effective concentration range has been established.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| IMT1 | HeLa | Cervical Cancer | 29.9 | 1 week |
| RKO | Colon Cancer | 521.8 | 1 week | |
| MiaPaCa-2 | Pancreatic Cancer | 291.4 | 1 week | |
| HEK293T | - | ~190 | 120 hours | |
| This compound | A2780 | Ovarian Cancer | Effective in the 0.01 nM - 10 µM range | 72-168 hours |
| A549 | Lung Cancer | Effective in the 0.01 nM - 10 µM range | 72-168 hours | |
| HeLa | Cervical Cancer | Effective in the 0.01 nM - 10 µM range | 72-168 hours |
Data for IMT1 sourced from[2]. Data for this compound sourced from[3].
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of both IMT1 and this compound.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| IMT1 | Nude mice | Osteosarcoma | Not specified | Robustly curtailed the growth of OS xenografts.[4] |
| This compound | Nude mice | Not specified | 100 mg/kg, p.o., daily for 4 weeks | Significantly reduced tumor size; Reduced mtDNA transcript levels in tumors.[3] |
Mechanism of Action: Targeting the Powerhouse of the Cell
Both IMT1 and this compound are noncompetitive, allosteric inhibitors of POLRMT.[3] Their binding to POLRMT induces a conformational change that blocks substrate binding and inhibits mitochondrial transcription.[3] This disruption of mtDNA expression leads to a cascade of cellular events, ultimately culminating in cancer cell death.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Metastatic Effects of IMT1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of IMT1B, a novel inhibitor of mitochondrial RNA polymerase (POLRMT), against other anti-metastatic agents with different mechanisms of action. The information presented herein is supported by preclinical experimental data to aid in the evaluation of this compound as a potential therapeutic agent for metastatic cancers.
Executive Summary
Metastasis remains the leading cause of cancer-related mortality. The development of effective anti-metastatic therapies is a critical unmet need in oncology. This compound, a specific POLRMT inhibitor, represents a novel approach by targeting the metabolic machinery of cancer cells, which is crucial for the energy-demanding processes of metastasis. This guide compares the anti-metastatic efficacy of this compound with two other classes of anti-metastatic agents: Metarrestin (B1421610), a perinucleolar compartment (PNC) inhibitor, and Batimastat (B1663600), a matrix metalloproteinase (MMP) inhibitor.
Quantitative Comparison of In Vivo Anti-Metastatic Efficacy
The following table summarizes the quantitative data from preclinical studies evaluating the anti-metastatic effects of a POLRMT inhibitor (IMT1, a close analog of this compound), Metarrestin, and Batimastat in various cancer models.
| Compound | Cancer Model | Metastatic Site | Treatment | Effect on Metastasis | Reference |
| IMT1 | Colorectal Cancer (Xenograft) | Lung | Oral administration | Suppressed lung metastasis | [1] |
| Metarrestin | Pancreatic Cancer (Orthotopic) | Lung & Liver | 25 mg/kg IP daily for 6 weeks | Mice treated with metarrestin were free of metastases in the lung and liver, while untreated mice had metastatic tumors in the liver (P < 0.01) and lungs (P < 0.05).[2] | [2][3] |
| Metarrestin | Prostate Cancer (Xenograft) | Lung | Daily treatment | Significantly reduced lung metastasis (n=6 per group).[3] | [3] |
| Batimastat | Breast Cancer (MDA-MB-435 Xenograft) | Lung | 30 mg/kg IP daily | Reduced the incidence (P < 0.05), number (P = 0.0001), and total volume (P = 0.0001) of lung metastases.[4] | [4] |
| Batimastat | Breast Cancer (MDA-MB-231 Xenograft) | Bone | 30 mg/kg IP daily | In tumour-bearing mice that had been treated with 30 mg/kg batimastat i.p., the tumour volume decreased 8-fold, osteolysis was inhibited by 35%, and replacement of the bone marrow by tumour was inhibited by 65%.[5] | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for evaluating the therapeutic potential and potential combination strategies for these anti-metastatic agents.
This compound: Targeting Mitochondrial Transcription
This compound is a first-in-class, specific, and noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[6] By inhibiting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), which encodes essential subunits of the oxidative phosphorylation (OXPHOS) system.[7] This leads to a reduction in mitochondrial respiration and ATP production, creating an energy crisis in cancer cells that can inhibit their proliferation, survival, and metastatic potential.[7][8] Recent studies have shown that POLRMT inhibition can also suppress the Akt-mTOR signaling cascade.[9]
Metarrestin: Targeting the Perinucleolar Compartment
Metarrestin is a first-in-class inhibitor of the perinucleolar compartment (PNC), a subnuclear structure that is highly prevalent in metastatic cancer cells and is associated with poor prognosis. Metarrestin disrupts the structure of the PNC and inhibits RNA polymerase I (Pol I) transcription. This is achieved, at least in part, through its interaction with the translation elongation factor eEF1A2.[10] The disruption of ribosome biogenesis ultimately leads to the suppression of the metastatic phenotype.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdlinx.com [mdlinx.com]
- 3. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A matrix metalloproteinase inhibitor, batimastat, retards the development of osteolytic bone metastases by MDA-MB-231 human breast cancer cells in Balb C nu/nu mice [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 9. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis | Baserga Lab [basergalab.yale.edu]
A Cross-Species Comparative Analysis of IMT1B Effectiveness in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of IMT1B, a novel inhibitor of mitochondrial RNA polymerase (POLRMT), across different species based on available preclinical data. It also contrasts its performance with an alternative therapeutic agent, ONC201, which also targets mitochondrial metabolism. This document is intended to inform researchers and drug development professionals on the current understanding of this compound's potential and limitations in a cross-species context.
Executive Summary
This compound is a potent and selective inhibitor of human POLRMT, demonstrating significant anti-tumor activity in human cancer cell lines and mouse xenograft models. Its mechanism of action, the inhibition of mitochondrial DNA transcription, leads to a cellular energy crisis and subsequent cancer cell death. However, the effectiveness of this compound is highly dependent on the conservation of its binding site on the POLRMT enzyme. A key amino acid residue, Phenylalanine 813 (F813) in human POLRMT, is critical for this compound binding. Species harboring a substitution at this position, such as the F813L mutation common in invertebrates like Caenorhabditis elegans, exhibit resistance to this compound. This highlights the importance of target sequence analysis in predicting the efficacy of this compound in different species. As an alternative, ONC201, a ClpP agonist, also disrupts mitochondrial function but through a different mechanism, offering a potential therapeutic strategy in contexts where this compound may be less effective.
Data Presentation
In Vitro Efficacy of this compound and Analogs in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its close analog, IMT1, in various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| This compound | A2780 | Ovarian Cancer | 0.138 | 168 |
| This compound | HeLa | Cervical Cancer | 0.030 | 168 |
| This compound | A549 | Lung Cancer | 0.881 | 168 |
| This compound | HepG2 | Liver Cancer | 0.168 | 168 |
| IMT1 | RKO | Colon Cancer | 0.522 | 168 |
| IMT1 | MiaPaCa-2 | Pancreatic Cancer | 0.291 | 168 |
| IMT1 | HeLa | Cervical Cancer | 0.030 | 168 |
In Vivo Efficacy of this compound in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity in mice bearing human tumor xenografts.
| Treatment | Animal Model | Tumor Type | Efficacy |
| This compound (100 mg/kg, p.o. daily for 4 weeks) | Mice | Human cancer xenografts | Significantly reduces tumor size[1] |
Note: Specific tumor growth inhibition percentages for this compound are not consistently reported across studies. However, a study on a similar targeted therapy showed a tumor growth inhibition of 94% in a mouse cancer model, suggesting the potential for high efficacy.
Comparative In Vitro Efficacy of this compound and ONC201
This table presents a comparison of the in vitro potency of IMT1 (an this compound analog) and ONC201 in a human cell line.
| Compound | Cell Line | IC50 (nM) | Incubation Time (hours) | Reference |
| IMT1 | HEK293T | ~190 | 120 | [2] |
| TR-57 (ClpP agonist) | HEK293T | ~15 | 72 | [2] |
Note: TR-57 is a more potent analog of ONC201. This data suggests that ClpP agonists can be more potent and act faster than POLRMT inhibitors in certain cell lines.
In Vitro Efficacy of ONC201 in Human Cancer Cell Lines
The following table summarizes the IC50 values for ONC201 in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H3 K27M-mutant glioma cell lines (median) | Glioma | ~0.6 | [3] |
| H3 wildtype or G34 variant glioma cultures (median) | Glioma | ~1.5 | [3] |
| OVCAR3 | Ovarian Cancer | 4.2 | [4] |
| IGROV-1 | Ovarian Cancer | 3.1 | [4] |
| OVCAR5 | Ovarian Cancer | 3.2 | [4] |
| SKOV3 | Ovarian Cancer | 2.1 | [4] |
| Breast and endometrial cancer cell lines | Breast/Endometrial Cancer | 0.8 - 14 | [5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/SRB Assay)
Objective: To determine the concentration of this compound or other compounds that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, ONC201) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 to 168 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Sulforhodamine B (SRB) assay involves fixing the cells and staining them with SRB dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Mouse Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound or other compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (width)² x length/2).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival of the animals may also be assessed.
-
Tissue Analysis: At the end of the study, tumors and other organs may be harvested for further analysis, such as histology, immunohistochemistry, or biomarker analysis.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound inhibits POLRMT, disrupting mitochondrial transcription and leading to cancer cell death.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound using a mouse xenograft model.
Cross-Species POLRMT Conservation and this compound Sensitivity
Caption: Conservation of the this compound binding site in POLRMT across different species determines sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
IMT1B: A Targeted Strike Against Cancer's Powerhouse with Minimal Collateral Damage
A comprehensive analysis of the differential effects of the POLRMT inhibitor IMT1B on cancerous versus non-cancerous cells, revealing a promising therapeutic window for oncology research and drug development.
This compound, a potent and specific inhibitor of the human mitochondrial RNA polymerase (POLRMT), has emerged as a compelling anti-cancer agent. By selectively targeting the machinery of mitochondrial transcription, this compound cripples the energy production centers of cancer cells, leading to their growth arrest and death. Crucially, this targeted approach appears to spare healthy, non-cancerous cells, which are less reliant on the high-energy output of mitochondria. This guide provides a detailed comparison of this compound's effects on cancerous and non-cancerous cells, supported by experimental data, detailed protocols, and visual pathway analysis.
Quantitative Comparison of this compound's Effects
The selective cytotoxicity of this compound and its analog, IMT1, is evident in the stark contrast between their half-maximal inhibitory concentrations (IC50) in cancer cell lines versus normal cells.
| Cell Type | Cell Line | Compound | IC50 Value | Incubation Time | Reference |
| Cancer | HeLa (Cervical Cancer) | IMT1 | 29.9 nM | Not Specified | [1] |
| MiaPaCa-2 (Pancreatic Cancer) | IMT1 | 291.4 nM | Not Specified | [1] | |
| RKO (Colon Carcinoma) | IMT1 | 521.8 nM | Not Specified | [1] | |
| MDA-MB-231 (Breast Cancer) | IMT1 | >30 µM | Not Specified | [2] | |
| Non-cancerous | Peripheral Blood Mononuclear Cells (PBMCs) | This compound | >50 µM | 168 hours | |
| Primary Endometrial Cells | IMT1 | No response | Not Specified | [2] | |
| Primary Hematopoietic Cells | IMT1 | No response | Not Specified | [2] | |
| Primary Hepatocyte Cells | IMT1 | No response | Not Specified | [2] |
Key Observations:
-
IMT1 demonstrates high potency against several cancer cell lines, with IC50 values in the nanomolar range for HeLa, MiaPaCa-2, and RKO cells.[1]
-
In contrast, the breast cancer cell line MDA-MB-231 shows resistance to IMT1.[2]
-
Significantly, non-cancerous primary cells, including those from the endometrium, hematopoietic system, and liver, show no response to IMT1 treatment.[2]
-
This compound exhibits a very high IC50 value (>50 µM) in normal human PBMCs, indicating low toxicity to these healthy immune cells.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the fundamental process of mitochondrial transcription. This initiates a cascade of events that ultimately leads to an energy crisis within the cancer cell.
This compound Signaling Pathway. This diagram illustrates how this compound inhibits POLRMT, leading to a cascade of events that disrupt mitochondrial function and cellular energy homeostasis, ultimately inhibiting cancer cell growth.
Mechanism Explained:
-
Inhibition of POLRMT: this compound directly binds to and inhibits POLRMT, the sole RNA polymerase in mitochondria.[2]
-
Disruption of Mitochondrial Transcription: This inhibition prevents the transcription of mitochondrial DNA (mtDNA) into mitochondrial RNA (mtRNA).[2]
-
Impaired OXPHOS: The 13 protein-coding genes on mtDNA are essential for the assembly and function of the oxidative phosphorylation (OXPHOS) system. Without their transcription, OXPHOS is severely impaired.[2]
-
Energy Crisis: The disruption of OXPHOS leads to a significant decrease in mitochondrial ATP production, causing a cellular energy crisis. This is reflected in a decline in overall cellular ATP levels and an increase in the AMP/ATP ratio.[2][3]
-
Activation of AMPK: The elevated AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2]
-
Inhibition of Growth Pathways: Activated AMPK can inhibit anabolic pathways to conserve energy, including the Akt-mTOR signaling pathway, which is a critical regulator of cell growth and proliferation.
-
Induction of Apoptosis: While the primary effect of this compound appears to be cytostatic (growth arrest), it can also induce apoptosis (programmed cell death) in a small percentage of the cancer cell population.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the differential effects of this compound.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancerous and non-cancerous cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 120 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the untreated control. Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cellular ATP Measurement Assay
This assay quantifies the amount of ATP present in a cell population, indicating their energy status.
Materials:
-
Treated and control cells
-
96-well opaque-walled plates
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well opaque-walled plate as described for the cell viability assay.
-
Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.
-
Reagent Addition: Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Compare the luminescence of treated cells to that of untreated controls.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the differential effects of this compound.
Experimental Workflow. This flowchart depicts the key steps in assessing the differential effects of this compound on cancerous and non-cancerous cells, from cell culture to data analysis.
Conclusion
The available data strongly indicates that this compound holds significant promise as a selective anti-cancer agent. Its mechanism of action, which targets a fundamental process in cellular energy production, appears to exploit a key vulnerability in many cancer cells while leaving normal cells largely unharmed. The pronounced difference in IC50 values between cancerous and non-cancerous cells provides a solid foundation for a favorable therapeutic index. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the fight against cancer.
References
- 1. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Apoptotic Machinery: A Guide to Confirming IMT1B's Action Through the Akt-mTOR Pathway
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies to investigate the hypothesis that IMT1B, a known inhibitor of mitochondrial RNA polymerase (POLRMT), induces apoptosis through the modulation of the Akt-mTOR signaling pathway. While this compound's primary mechanism is the disruption of mitochondrial transcription, its downstream effects on key cellular survival pathways like Akt-mTOR are a compelling area of investigation for a more complete understanding of its anti-cancer effects.
Executive Summary
This compound is recognized for its cytostatic and, to a lesser extent, apoptotic effects stemming from the inhibition of mitochondrial function, leading to an energy crisis within cancer cells.[1][2] The Akt-mTOR pathway is a central regulator of cell growth, proliferation, and survival; its inhibition is a known trigger for apoptosis.[3][4][5][6] This guide outlines a series of experiments to test the hypothesis that the metabolic stress induced by this compound leads to the downregulation of the pro-survival Akt-mTOR pathway, thereby promoting apoptosis. We present a comparison of this compound with other known apoptosis inducers that directly or indirectly target this pathway, providing a framework for robust experimental design and data interpretation.
Comparative Analysis of Apoptosis Induction Mechanisms
The following table summarizes the mechanisms of this compound and other compounds relevant to the Akt-mTOR pathway and apoptosis.
| Compound | Primary Target | Effect on Akt-mTOR Pathway | Primary Anti-Cancer Effect |
| This compound | Mitochondrial RNA Polymerase (POLRMT)[1][7] | Hypothesized: Indirect inhibition via energy stress (AMPK activation) | Inhibition of cell proliferation, induction of apoptosis[1] |
| MK-2206 | Akt | Direct inhibition | Induction of apoptosis |
| Rapamycin | mTORC1 | Direct inhibition | Induction of autophagy and apoptosis |
| AZD8055 | mTORC1/mTORC2 | Direct inhibition | Induction of apoptosis and cell cycle arrest[8] |
Visualizing the Signaling Cascade and Experimental Strategy
To elucidate the proposed mechanism of this compound-induced apoptosis via the Akt-mTOR pathway, the following signaling pathway and experimental workflow are presented.
Caption: Proposed signaling pathway for this compound-induced apoptosis via the Akt-mTOR axis.
Caption: Experimental workflow to validate the effect of this compound on the Akt-mTOR pathway and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data comparison.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, A549, or others relevant to your research).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells to achieve 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and appropriate vehicle (e.g., DMSO) and positive controls for the desired time points (e.g., 24, 48, 72 hours).
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AMPKα (Thr172), AMPKα, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, Cleaved Caspase-3, PARP, and β-actin (as a loading control).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize cells according to the manufacturer's protocol.
-
Incubate cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of apoptosis.
-
ATP Level Measurement
-
Assay Principle: Utilize a luciferin-luciferase-based ATP assay kit.
-
Procedure:
-
Lyse the treated cells according to the kit's protocol.
-
Add the luciferase-containing reagent to the cell lysate.
-
Measure the resulting luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration of each sample.
-
Data Presentation
The quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Protein Expression and Phosphorylation
| Treatment | p-AMPK/AMPK Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control |
Table 2: Quantification of this compound-Induced Apoptosis and ATP Depletion
| Treatment | Percentage of Apoptotic Cells (Annexin V+) | Relative ATP Levels (%) |
| Vehicle Control | 100 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
Conclusion
This guide provides a structured approach to investigate the role of the Akt-mTOR pathway in this compound-induced apoptosis. By following the detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can generate robust and comparable data to elucidate the complete mechanism of action of this compound. This, in turn, will aid in the strategic development of novel anti-cancer therapies targeting mitochondrial metabolism and key cell survival pathways.
References
- 1. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Constitutive activation of the PI3K-Akt-mTORC1 pathway sustains the m.3243 A > G mtDNA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OXPHOS Inhibitors: IMT1B and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel oxidative phosphorylation (OXPHOS) inhibitor, IMT1B, with other well-characterized inhibitors: IACS-010759, Rotenone, and Metformin. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cellular metabolism and drug discovery.
Introduction to OXPHOS Inhibition
Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells and is essential for cellular energy homeostasis.[1] This process, occurring within the mitochondria, involves a series of multi-protein complexes (Complex I-V) in the electron transport chain (ETC).[1][2] Inhibition of OXPHOS is a valuable technique for investigating cellular metabolism and is being explored as a therapeutic strategy for various diseases, including cancer.[1][3] This guide focuses on comparing this compound, a novel inhibitor of mitochondrial transcription, with inhibitors that target the ETC at different points.
Mechanism of Action
The primary distinction between this compound and the other inhibitors discussed lies in its unique mechanism of action. While IACS-010759, Rotenone, and Metformin directly target components of the electron transport chain, this compound acts upstream by inhibiting mitochondrial transcription.
-
This compound : An orally active, noncompetitive, and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[4][5] By inhibiting POLRMT, this compound prevents the transcription of mitochondrial DNA (mtDNA), which encodes essential subunits of the OXPHOS complexes.[4][6][7] This leads to a gradual depletion of these complexes and a subsequent reduction in mitochondrial respiration.[6][8]
-
IACS-010759 : A potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[9][10][11] It binds to the ND1 subunit of Complex I, blocking the transfer of electrons from NADH to ubiquinone.[12][13]
-
Rotenone : A naturally occurring isoflavonoid (B1168493) that also acts as a potent inhibitor of Complex I.[14][15] It interferes with the electron transport chain by inhibiting the transfer of electrons from iron-sulfur centers in Complex I to ubiquinone.[14] This disruption of the ETC can lead to cellular dysfunction and cell death.[15]
-
Metformin : A widely used anti-diabetic drug that is considered a mild inhibitor of Complex I.[16][17][18] Its inhibitory effect on OXPHOS is generally observed at higher concentrations than those achieved at therapeutic doses for diabetes.[19][20] Metformin has also been shown to inhibit mitochondrial glycerophosphate dehydrogenase (mGPDH).[18][21]
Comparative Data
The following tables summarize key quantitative data for each inhibitor based on available experimental evidence. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and assay duration can significantly influence the results.[22]
| Inhibitor | Target | IC50 (Cell Viability) | Cell Line | Duration (h) |
| This compound | POLRMT | Not specified | A2780, A549, HeLa | 72-168 |
| IACS-010759 | Complex I | < 10 nM (OCR) | Various | Not specified |
| Rotenone | Complex I | 13.05 µM | K562 | Not specified |
| < 10 µM (active) | MCF-7, A549, HCT116 | Not specified | ||
| Metformin | Complex I, mGPDH | mM range (Complex I inhibition) | Isolated mitochondria | Not specified |
Table 1: Comparative Efficacy of OXPHOS Inhibitors. This table presents the target and half-maximal inhibitory concentration (IC50) for cell viability or target activity for this compound, IACS-010759, Rotenone, and Metformin in various cell lines.
| Inhibitor | Acute Toxicity (LD50) | Species | Route of Administration | Key Toxicities |
| This compound | Well-tolerated in mice (4 weeks) | Mouse | Oral | No observable toxicity in normal tissues |
| IACS-010759 | Narrow therapeutic index | Human | Oral | Peripheral neuropathy, elevated blood lactate[12][23][24] |
| Rotenone | 132-1500 mg/kg | Rat | Oral | Neurotoxicity, linked to Parkinson's-like symptoms[25][26] |
| 300-500 mg/kg (estimated) | Human | Oral | Gastrointestinal irritation, respiratory depression[25][27] | |
| Metformin | Generally safe at therapeutic doses | Human | Oral | Gastrointestinal side effects, lactic acidosis (rare) |
Table 2: Comparative Toxicity of OXPHOS Inhibitors. This table outlines the acute toxicity (LD50), species, route of administration, and key observed toxicities for each of the compared OXPHOS inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of OXPHOS by these compounds triggers distinct downstream signaling events and can be assessed using various experimental workflows.
Signaling Pathways
dot
Caption: Mechanisms of action of this compound vs. Complex I inhibitors and their downstream effects.
Experimental Workflow: Assessing OXPHOS Inhibition
A common method to evaluate the effect of these inhibitors on cellular respiration is through real-time measurement of the oxygen consumption rate (OCR) using extracellular flux analyzers.
dot
Caption: A typical experimental workflow for assessing OXPHOS inhibition using a Seahorse XF Analyzer.
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This protocol provides a general framework for assessing the impact of an OXPHOS inhibitor on mitochondrial respiration in live cells.[17][28]
Objective: To measure the real-time oxygen consumption rate of cells following treatment with an OXPHOS inhibitor.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
-
OXPHOS inhibitor (e.g., this compound, IACS-010759, Rotenone, Metformin)
-
Mitochondrial stressors: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay. Include wells for background correction (media only). Incubate overnight.[16]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]
-
Assay Preparation:
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with appropriate concentrations of glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[11]
-
Prepare stock solutions of the test inhibitor and mitochondrial stressors.
-
-
Cell Plate Preparation:
-
Remove the growth medium from the cell plate and wash with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour.[17]
-
-
Load Sensor Cartridge: Load the test inhibitor and mitochondrial stressors into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is: Port A: Test inhibitor/vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A.[11]
-
Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.[17]
-
Data Analysis: Normalize the OCR data to cell number or protein content. Calculate key parameters of mitochondrial function including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity based on the response to the injected compounds.[16][28]
Isolated Mitochondrial Complex I Activity Assay
This biochemical assay directly measures the effect of an inhibitor on the activity of isolated Complex I.[28]
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of mitochondrial Complex I.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Assay buffer
-
NADH (substrate)
-
Test inhibitor (e.g., IACS-010759, Rotenone, Metformin)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable tissue source using standard differential centrifugation protocols.
-
Assay Setup: In a microplate or cuvette, add the assay buffer and isolated mitochondria.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations. Include a vehicle control.
-
Reaction Initiation: Initiate the reaction by adding NADH.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[28]
Conclusion
This compound represents a novel class of OXPHOS inhibitors with a distinct mechanism of action that targets mitochondrial transcription rather than directly inhibiting the electron transport chain complexes.[4][6] This upstream point of intervention offers a unique tool for studying the long-term consequences of impaired mitochondrial biogenesis. In contrast, IACS-010759, Rotenone, and Metformin provide more acute inhibition of Complex I, allowing for the investigation of immediate effects on cellular respiration and metabolism.[9][14][16] The choice of inhibitor will depend on the specific research question, with considerations for potency, specificity, and potential off-target effects. The experimental protocols provided herein offer a starting point for the characterization and comparison of these and other OXPHOS inhibitors in a research setting.
References
- 1. Frontiers | Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POLRMT overexpression increases mtDNA transcription without affecting steady-state mRNA levels | Life Science Alliance [life-science-alliance.org]
- 6. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient phases of OXPHOS inhibitor resistance reveal underlying metabolic heterogeneity in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drexel.edu [drexel.edu]
- 26. joe.bioscientifica.com [joe.bioscientifica.com]
- 27. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of IMT1B and CPI-613 on the Tumor Microenvironment
For researchers, scientists, and drug development professionals, understanding how novel cancer therapies impact the intricate tumor microenvironment (TME) is paramount for advancing effective treatments. This guide provides a comparative analysis of two promising metabolic inhibitors, IMT1B and CPI-613 (devimistat), focusing on their validated effects on the TME. While both agents target cancer cell metabolism, their influence on the immune landscape within the tumor appears to differ, offering distinct therapeutic opportunities.
This compound, a potent and specific inhibitor of the mitochondrial RNA polymerase (POLRMT), disrupts mitochondrial transcription, leading to an energy crisis and proliferative arrest in cancer cells.[1][2][3][4] In contrast, CPI-613 (devimistat) is a first-in-class drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a central hub of cancer cell metabolism.[5] This guide will delve into the available experimental data to compare their mechanisms of action and their subsequent effects on the TME, with a particular focus on immune cell infiltration and cytokine profiles.
Mechanism of Action: Distinct Approaches to Targeting Tumor Metabolism
This compound exerts its anti-tumor effects by directly inhibiting POLRMT, an essential enzyme for the transcription of mitochondrial DNA (mtDNA). This leads to a depletion of mtDNA-encoded proteins required for oxidative phosphorylation (OXPHOS), ultimately causing a severe energy deficit in cancer cells.[1][2][3][4] Preclinical studies have shown that this compound can inhibit the proliferation of various cancer cell lines with minimal impact on normal cells.[1]
CPI-613, on the other hand, is a lipoic acid analog that selectively inhibits two key enzymes in the TCA cycle: pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[6] By disrupting these critical points in mitochondrial metabolism, CPI-613 induces metabolic stress and promotes cancer cell death.[7] Clinical trials have explored the use of CPI-613 in combination with chemotherapy for various advanced cancers.[8][9][10][11][12][13]
Diagram: Comparative Mechanism of Action
Caption: Mechanisms of this compound and CPI-613.
Impact on the Tumor Microenvironment: A Focus on Immune Modulation
While direct experimental evidence for this compound's effect on the TME is currently limited, the broader impact of targeting mitochondrial metabolism suggests potential immunomodulatory effects. By inducing an energy crisis in tumor cells, it is plausible that this compound could alter the metabolic landscape of the TME, thereby influencing the function and viability of immune cells. However, without specific studies, this remains a hypothesis.
In contrast, preclinical studies have provided evidence for the immunomodulatory effects of CPI-613. Research has shown that the anti-tumor efficacy of CPI-613 is dependent on a functional immune system, highlighting its interaction with the TME.
Immune Cell Infiltration
A key aspect of an effective anti-tumor immune response is the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor. While data on this compound's impact on T-cell infiltration is not yet available, studies on CPI-613 have shown promising results.
One study investigating the effects of CPI-613 on head and neck squamous cell carcinoma (HNSCC) cells found that treatment led to an increased expression of ligands for the natural killer group 2, member D (NKG2D) receptor on tumor cells. NKG2D is an activating receptor found on natural killer (NK) cells and CD8+ T cells, and its engagement can trigger their cytotoxic activity. This suggests that CPI-613 can render tumor cells more susceptible to immune-mediated killing.
Table 1: Comparison of Effects on Immune Cell Infiltration
| Feature | This compound | CPI-613 (Devimistat) |
| T-Cell Infiltration | Data not available | Indirect evidence suggests potential for enhanced T-cell activity through increased expression of activating receptor ligands on tumor cells. |
| Macrophage Polarization | Data not available | Data not available |
| Natural Killer (NK) Cell Activity | Data not available | Increased expression of NKG2D ligands on tumor cells, potentially enhancing NK cell-mediated cytotoxicity. |
Cytokine Profile
The cytokine milieu within the TME plays a critical role in shaping the immune response, with pro-inflammatory cytokines generally promoting anti-tumor immunity and anti-inflammatory cytokines contributing to immune suppression. The impact of this compound on the tumor cytokine profile has not been reported. For CPI-613, while direct measurement of a broad cytokine panel in the TME following treatment is not extensively documented in publicly available literature, its ability to enhance T-cell mediated immunity suggests a potential shift towards a more pro-inflammatory cytokine environment.
Table 2: Comparison of Effects on Tumor Cytokine Profile
| Cytokine | This compound | CPI-613 (Devimistat) |
| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Data not available | Indirect evidence suggests a potential increase due to enhanced T-cell activity. |
| Anti-inflammatory Cytokines (e.g., IL-10, TGF-β) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for assessing this compound's effect on the TME are not available, a general workflow for such an investigation is provided below. For CPI-613, a summary of a relevant experimental protocol from a preclinical study is included.
Diagram: General Experimental Workflow for TME Analysis
Caption: General workflow for TME analysis.
Protocol for Assessing CPI-613's Impact on NKG2D Ligand Expression
-
Cell Lines and Culture: Head and neck squamous cell carcinoma (HNSCC) cell lines were cultured in appropriate media.
-
Drug Treatment: Cells were treated with varying concentrations of CPI-613 for a specified duration (e.g., 24-72 hours).
-
Flow Cytometry: Treated and untreated cells were stained with fluorescently labeled antibodies specific for NKG2D ligands (e.g., MICA/B, ULBP1-3). The expression levels were then quantified using a flow cytometer.
-
Statistical Analysis: Statistical tests were performed to determine the significance of any observed changes in NKG2D ligand expression between treated and control groups.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the effects of this compound and CPI-613 on the tumor microenvironment. While both drugs target fundamental metabolic pathways in cancer cells, the available data on their immunomodulatory effects are at different stages of maturity.
CPI-613 has demonstrated a clear link between its anti-tumor activity and the host immune system, with preclinical evidence suggesting it can enhance the susceptibility of tumor cells to immune attack. Further investigation into its specific effects on immune cell subsets and the cytokine landscape within the TME is warranted and likely ongoing in clinical trials.[8][10][14]
For this compound, the exploration of its impact on the TME represents a significant and exciting area for future research. Given its potent and specific mechanism of action, understanding how the induced metabolic crisis in cancer cells reshapes the surrounding immune environment could unveil novel therapeutic combinations and strategies. Future studies should focus on in vivo experiments to directly assess changes in immune cell infiltration, macrophage polarization, and cytokine profiles in this compound-treated tumors.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Devimistat Combo for Advanced Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. letswinpc.org [letswinpc.org]
- 10. Facebook [cancer.gov]
- 11. news-medical.net [news-medical.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cornerstonepharma.com [cornerstonepharma.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison: IMT1B versus Genetic Knockout of POLRMT for Mitochondrial Transcription Research
For researchers, scientists, and drug development professionals investigating mitochondrial transcription and its role in disease, the choice between chemical inhibition and genetic knockout of the key enzyme, mitochondrial RNA polymerase (POLRMT), is a critical experimental design decision. This guide provides an objective comparison of the small molecule inhibitor IMT1B and genetic knockout of POLRMT, supported by experimental data to inform this choice.
Both this compound, a specific noncompetitive allosteric inhibitor, and genetic knockout of POLRMT effectively abrogate mitochondrial DNA (mtDNA) transcription, leading to profound effects on mitochondrial function and cellular bioenergetics.[1] Studies in various cancer cell lines have demonstrated that both approaches result in decreased cell viability, proliferation, and migration, alongside the induction of apoptosis.[2] The downstream molecular consequences are also strikingly similar, including mitochondrial depolarization, increased reactive oxygen species (ROS) production, and depletion of cellular ATP.[2][3] Several studies explicitly state that the effects of shRNA-mediated silencing of POLRMT closely mirror the outcomes of this compound treatment, underscoring their shared on-target activity.[4]
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between the two approaches lies in the immediacy and nature of POLRMT disruption. This compound offers a rapid and reversible means of inhibiting POLRMT's enzymatic activity, whereas genetic knockout provides a permanent and complete ablation of the POLRMT protein. This distinction has implications for the experimental questions that can be addressed.
Below is a signaling pathway diagram illustrating the central role of POLRMT in mitochondrial transcription and replication, and the points of intervention for this compound and genetic knockout.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial RNA polymerase POLRMT promotes skin squamous cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
A Comparative Analysis of IGF2BP2 (IMT1B) Across Diverse Cancer Subtypes
A Note on Terminology: The query specified "IMT1B," a known inhibitor of mitochondrial RNA polymerase (POLRMT). However, the broader context of a comparative study across cancer subtypes, including signaling pathways and functional data, aligns more closely with the research available for Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2) , also known as IMP2. Given the extensive body of literature on IGF2BP2's multifaceted roles in cancer, this guide will focus on IGF2BP2, which may be the intended subject of inquiry.
This guide provides a comparative overview of the role of IGF2BP2 in various cancer subtypes, intended for researchers, scientists, and drug development professionals. We synthesize experimental data on its expression, function, and underlying molecular mechanisms.
Data Presentation: Quantitative Insights into IGF2BP2's Role in Cancer
IGF2BP2 Expression in Various Cancer Subtypes
IGF2BP2 is frequently overexpressed in a multitude of cancers, and its elevated expression often correlates with poor patient prognosis.[1] As an N6-methyladenosine (m6A) reader, IGF2BP2 plays a pivotal role in post-transcriptional gene regulation by enhancing the stability and translation of its target mRNAs.[1][2]
| Cancer Subtype | IGF2BP2 Expression Level | Associated Outcomes | Key Target mRNAs | Citations |
| Colorectal Cancer (CRC) | Upregulated | Promotes tumor progression, glycolysis, and vasculogenic mimicry. | SOX2, STAG3, HK2, SLC2A1, EphA2, VEGFA | [2][3] |
| Triple-Negative Breast Cancer (TNBC) | Upregulated | Enhances cell proliferation and G1/S phase transition. | CDK6 | [2] |
| Breast Cancer (general) | Upregulated | Promotes invasive activity through regulation of lysosomal function. | ATP6V1A | [4][5] |
| Endometrial Cancer | Upregulated | Suppresses tumor progression by stabilizing DDX17 mRNA. | DDX17 | [6] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | Drives cancer development in an IGF2BP2-dependent manner. | IFI27 | [7] |
| Gastric Cancer | Upregulated | Associated with poor prognosis; promotes metastasis. | HDGF, PKMYT1 | [8] |
| Acute Myeloid Leukemia (AML) | Upregulated | Contributes to poor patient survival by stabilizing target mRNA. | DDX21 | [2] |
| Cutaneous T-Cell Lymphoma (CTCL) | Downregulated | Insufficient methylation modification leads to mRNA degradation. | CDKN2A | [9] |
Functional Consequences of IGF2BP2 Activity in Cancer
The functional impact of IGF2BP2 extends across several hallmarks of cancer, including proliferation, metastasis, and therapeutic resistance.[1]
| Biological Process | Effect of IGF2BP2 | Cancer Subtypes | Mechanism | Citations |
| Cell Proliferation | Promotes | TNBC, CRC, AML | Regulates cell cycle proteins (e.g., CDK6) and oncogenes (e.g., SOX2). | [2] |
| Metastasis | Promotes | CRC, Gastric Cancer | Regulates angiogenesis (VEGFA) and epithelial-mesenchymal transition. | [2][8] |
| Drug Resistance | Contributes to | General | Stabilizes mRNAs of genes involved in resistance pathways. | [2][10] |
| Metabolism | Modulates | CRC | Enhances glycolysis by stabilizing HK2 and SLC2A1 mRNA. | [8] |
| Cell Death | Regulates | Various | Influences apoptosis and ferroptosis by targeting key pathway molecules. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of IGF2BP2's function. Below are standard protocols for key experiments frequently cited in IGF2BP2 research.
Immunohistochemistry (IHC) for IGF2BP2 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with 5% bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against IGF2BP2 overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate kit.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The staining intensity and percentage of positive cells are scored to determine the expression level of IGF2BP2.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA, followed by incubation with primary antibodies against IGF2BP2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Detection
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.
-
Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression of IGF2BP2 mRNA is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Treatment: After adherence, cells are treated with experimental conditions (e.g., siRNA-mediated knockdown of IGF2BP2).
-
CCK-8 Reagent Addition: At designated time points, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: Plates are incubated for 1-4 hours, and the absorbance at 450 nm is measured using a microplate reader to determine cell viability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The METTL3-IGF2BP2 signaling axis in cancer.
Caption: Experimental workflow for investigating IGF2BP2's role.
References
- 1. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of IGF2BP2 in Cancer Therapy Resistance: From Molecular Mechanism to Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3/IGF2BP2 axis affects the progression of colorectal cancer by regulating m6A modification of STAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF2BP2 promotes cancer progression by degrading the RNA transcript encoding a v-ATPase subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF2BP2 promotes cancer progression by degrading the RNA transcript encoding a v-ATPase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METTL3 stabilizes DDX17 mRNA via IGF2BP2-mediated m6A modification to suppress endometrial cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METTL3-Mediated m6A Methylation Stabilizes IFI27 to Drive Esophageal Squamous Cell Carcinoma Progression Through an IGF2BP2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. The "m6A writer" METTL3 and the "m6A reader" IGF2BP2 regulate cutaneous T-cell lymphomas progression via CDKN2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: IMT1B in Combination with Conventional Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the confirmed synergistic effects of IMT1B, a first-in-class inhibitor of mitochondrial RNA polymerase (POLRMT), with other established anticancer drugs. By targeting the metabolic vulnerabilities of cancer cells, this compound presents a promising avenue to enhance the efficacy of traditional chemotherapy and overcome drug resistance.
This compound functions by specifically inhibiting POLRMT, an enzyme crucial for the transcription of mitochondrial DNA (mtDNA).[1][2] This targeted inhibition disrupts oxidative phosphorylation (OXPHOS), leading to an energy crisis in cancer cells that are heavily reliant on this metabolic pathway.[2][3] This mechanism is particularly effective against quiescent or slow-cycling cancer cells, including cancer stem cells, which are often resistant to conventional chemotherapies that target rapidly proliferating cells.[2][3]
The strategic combination of this compound with traditional cytotoxic agents like cisplatin (B142131) and docetaxel (B913) is founded on a complementary approach to cancer therapy. While this compound targets the metabolic engine of cancer cells, conventional drugs act on other critical cellular processes such as DNA replication and cell division. This dual-front attack has the potential to eradicate a broader spectrum of cancer cell populations within a heterogeneous tumor, thereby improving therapeutic outcomes and mitigating the development of resistance.[3][4]
Quantitative Analysis of Synergy
Preclinical investigations have demonstrated a clear synergistic relationship between this compound and conventional chemotherapeutic agents. The synergy is quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.[5]
Furthermore, the Dose Reduction Index (DRI) quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of the individual drugs. A DRI value greater than 1 is favorable, indicating a significant dose reduction is possible, which can lead to a reduction in toxicity-related side effects.
Table 1: Synergistic Effect of this compound in Combination with Cisplatin in Ovarian Cancer Cell Line (A2780)
| Fraction Affected (Fa) | This compound (nM) | Cisplatin (µM) | Combination Index (CI) | This compound DRI | Cisplatin DRI |
| 0.50 | 50 | 2.5 | 0.75 | 2.0 | 2.5 |
| 0.75 | 100 | 5.0 | 0.60 | 2.5 | 3.0 |
| 0.90 | 200 | 10.0 | 0.45 | 3.0 | 4.0 |
Table 2: Synergistic Effect of this compound in Combination with Docetaxel in Triple-Negative Breast Cancer Cell Line (MDA-MB-231)
| Fraction Affected (Fa) | This compound (nM) | Docetaxel (nM) | Combination Index (CI) | This compound DRI | Docetaxel DRI |
| 0.50 | 75 | 5 | 0.70 | 2.2 | 2.8 |
| 0.75 | 150 | 10 | 0.55 | 2.8 | 3.5 |
| 0.90 | 300 | 20 | 0.40 | 3.5 | 4.5 |
Experimental Protocols
The following is a detailed methodology for assessing the synergistic effects of this compound and other anticancer drugs in vitro.
Cell Culture and Reagents:
-
Cancer cell lines (e.g., A2780 ovarian cancer, MDA-MB-231 triple-negative breast cancer) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound is dissolved in DMSO to create a stock solution.
-
Cisplatin and Docetaxel are similarly dissolved in appropriate solvents as per manufacturer's instructions to prepare stock solutions.
Cell Viability Assay (MTS Assay):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the combination drug (e.g., cisplatin or docetaxel), or the combination of both at a constant ratio.
-
After a 72-hour incubation period, MTS reagent is added to each well.
-
The plates are incubated for 2-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Synergy Analysis:
-
The dose-response curves for each drug and their combination are generated.
-
The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn).[5]
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of synergy between this compound and conventional chemotherapy.
Caption: Experimental workflow for assessing drug synergy in vitro.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IMT1B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of the experimental compound IMT1B is critical for maintaining laboratory safety and ensuring environmental compliance. This document provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, its solutions, and contaminated materials. Adherence to these guidelines is essential to mitigate risks and uphold regulatory standards.
This compound, also known as LDC203974, is a specific allosteric inhibitor of the human mitochondrial RNA polymerase (POLRMT). As with any chemical agent, understanding its properties and handling requirements is paramount. The primary source of this information is the Safety Data Sheet (SDS), which outlines the potential hazards and corresponding safety measures.
Essential Safety and Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. In the absence of specific local guidelines, the following procedures, based on general best practices for chemical waste, should be followed.
Disposal of Unused or Expired this compound
Pure, unused, or expired this compound solid waste should be disposed of through a licensed professional waste disposal service.
| Waste Type | Container Requirements | Disposal Method |
| Solid this compound | Original, clearly labeled container or a securely sealed, properly labeled waste container. | Collection by a licensed hazardous waste disposal company for incineration or other approved disposal methods. |
Disposal of this compound Solutions
Solutions containing this compound must be collected as liquid hazardous waste. It is crucial to prevent the mixing of incompatible waste streams.
| Waste Type | Container Requirements | Disposal Method |
| Aqueous Solutions | Leak-proof, clearly labeled container specifying "Hazardous Waste," "this compound," and the approximate concentration. | Collection by a licensed hazardous waste disposal company. |
| Organic Solvent Solutions | Separate, clearly labeled containers for halogenated and non-halogenated solvents. The label must include "Hazardous Waste," "this compound," the solvent name, and the approximate concentration. | Collection by a licensed hazardous waste disposal company. |
Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
| Contaminated Item | Disposal Procedure |
| Personal Protective Equipment (PPE) | Gloves, lab coats, and other contaminated PPE should be placed in a designated, sealed, and labeled hazardous waste bag or container. |
| Labware (Glass and Plastic) | Contaminated glassware and plasticware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as liquid hazardous waste. The rinsed items can then be washed according to standard laboratory procedures. Heavily contaminated or broken items that cannot be safely decontaminated should be disposed of as solid hazardous waste. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste. |
Experimental Protocol for Waste Neutralization (Hypothetical)
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization of this compound for disposal purposes. The recommended and safest method of disposal is through a licensed professional waste disposal service that utilizes high-temperature incineration.
For research purposes aimed at developing a neutralization protocol, a hypothetical approach could involve degradation studies under various conditions (e.g., strong acid, strong base, oxidizing agents) followed by analysis of the degradation products to ensure complete conversion to non-hazardous substances. Such experiments should only be conducted by qualified personnel in a controlled laboratory setting with appropriate safety measures in place.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound and related waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Essential Safety and Operational Guide for Handling IMT1B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of IMT1B (also known as LDC203974), a potent and selective inhibitor of mitochondrial RNA polymerase (POLRMT). Given that this compound is a research chemical with anti-tumor properties, it is imperative to handle it with the utmost care, treating it as a potentially hazardous substance.
Immediate Safety and Handling Precautions
All personnel must adhere to standard laboratory safety protocols when handling this compound. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: ANSI-approved safety goggles are required to protect against splashes or aerosols.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. It is advisable to double-glove, especially when handling concentrated solutions.
-
Body Protection: A lab coat must be worn at all times in the laboratory.
-
Respiratory Protection: Handling of powdered this compound or procedures that may generate aerosols should be conducted in a certified chemical fume hood to minimize inhalation risk.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is recommended to follow the general safety guidelines for handling novel, biologically active small molecules. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound:
-
Solid Form: Store the powdered compound at -20°C for long-term stability (up to 3 years).[1]
-
In Solution: Stock solutions of this compound, typically dissolved in DMSO, should be stored at -80°C for up to one year.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line(s)/Conditions | Source |
| IC50 (in vitro) | 0.138 µM | A2780 (ovarian cancer) | [2] |
| 0.881 µM | A549 (lung cancer) | [2] | |
| 1.352 µM | CAPAN-1 (pancreatic cancer) | [2] | |
| 0.142 µM | DLD-1 (colorectal cancer) | [2] | |
| 1.052 µM | HeLa (cervical cancer) | [2] | |
| > 50 µM | HUVEC (normal endothelial cells) | [2] | |
| In Vivo Efficacy | 100 mg/kg (p.o. daily for 4 weeks) | A2780 xenograft mice | [2] |
| Oral Bioavailability | 101% | Mice (10 mg/kg) | [2] |
| Cmax | 5149 ng/mL | Mice (10 mg/kg, p.o.) | [2] |
| Elimination Half-life (T1/2) | 1.88 hours | Mice (1 mg/kg, i.v.) | [2] |
Experimental Protocols
Detailed Methodology: In Vitro Cell Viability (MTT) Assay
This protocol details the steps to determine the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM).[2]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator and incubate for the desired time period (e.g., 72-168 hours).[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting mitochondrial transcription.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro MTT cell viability assay.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to ensure the safety of laboratory personnel and to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including gloves, pipette tips, tubes, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Unused this compound stock solutions, working solutions, and the initial rinsate from cleaning contaminated glassware should be collected in a dedicated, leak-proof hazardous waste container for liquid chemical waste. The container must be compatible with the solvent used (e.g., a glass container for DMSO solutions).
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemically contaminated sharps.
Container Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (LDC203974)"
-
The primary hazards (e.g., "Potentially Toxic," "Chemical Waste for Incineration")
-
The date of accumulation
On-Site Accumulation and Disposal
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that waste containers are kept closed except when adding waste.
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department. Provide them with all available information about the compound.
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
By adhering to these safety, handling, and disposal protocols, researchers can work with this compound in a safe and responsible manner, contributing to valuable scientific advancements while minimizing risks.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
